methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWUSXZHQTTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419952 | |
| Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86788-49-0 | |
| Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] As a versatile fluorophore and a valuable intermediate for drug development, a robust and reproducible synthesis is paramount.[3][4] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and mechanistic details of the chosen synthetic route: the Knoevenagel condensation. We present a self-validating protocol, complete with quantitative data, characterization benchmarks, and expert insights to ensure successful execution by researchers, chemists, and drug development professionals.
Introduction: The Significance of the 7-Hydroxycoumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of lactones found widely in nature and are renowned for their diverse biological activities and unique photophysical properties.[1][5] The 7-hydroxycoumarin core, in particular, is the foundation for umbelliferone and its derivatives, which are extensively used as fluorescent probes, laser dyes, and chemosensors.[6][7]
The target molecule of this guide, this compound, is of particular interest for several reasons:
-
Intrinsic Fluorescence: The 7-hydroxy substitution imparts strong fluorescence, making it a valuable building block for more complex molecular probes.[4]
-
Reactive Handle: The methyl carboxylate group at the C-3 position serves as a versatile chemical handle for post-synthesis modification, such as amidation, allowing for its conjugation to other molecules of interest like peptides or therapeutic agents.[4][8]
-
Pharmacological Potential: The coumarin nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties.[1][2]
Strategic Synthesis: The Knoevenagel Condensation Approach
While several named reactions can produce the coumarin core, including the Pechmann, Perkin, and Wittig reactions, the Knoevenagel condensation is uniquely suited for synthesizing 3-carboxy-functionalized coumarins.[7][9][10] This method involves the base-catalyzed reaction between an active methylene compound and an ortho-hydroxybenzaldehyde.[10]
For the synthesis of this compound, the strategy involves the condensation of 2,4-dihydroxybenzaldehyde with dimethyl malonate . This approach is favored for its high efficiency, mild reaction conditions compared to alternatives like the Pechmann condensation, and direct installation of the required C-3 carboxylate group.[10][11]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Required Purity |
| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | ≥98% |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | ≥99% |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% |
| Piperidine | C₅H₁₁N | 85.15 | ≥99% |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ice-water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,4-dihydroxybenzaldehyde (10 g, 0.072 mol) and dimethyl malonate (14 g, 0.108 mol).[11]
-
Causality: Using a slight excess of dimethyl malonate ensures the complete consumption of the limiting aldehyde reagent, driving the reaction towards the product.
-
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture with a magnetic stir bar until the solids are fully dissolved.
-
Causality: Methanol serves as an effective polar protic solvent for the reactants and facilitates the catalytic cycle.
-
-
Catalyst Addition: To the stirred solution, add 6-8 drops of piperidine.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60 °C using a heating mantle. Maintain stirring at this temperature for 48 hours.[11]
-
Self-Validation: The reaction progress can be monitored periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1), visualizing under UV light. The appearance of a new, fluorescent spot and disappearance of the aldehyde spot indicates product formation.
-
-
Product Precipitation and Isolation: After 48 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice-water bath to 0 °C for at least one hour.
-
Causality: The product has lower solubility in cold methanol than the starting materials. Cooling maximizes the precipitation of the pure product from the solution.
-
-
Filtration and Washing: A precipitate should form upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filtered solid twice with small portions of ice-cold methanol.[11]
-
Causality: Washing with ice-cold methanol removes residual starting materials and soluble impurities without significantly re-dissolving the desired product.
-
-
Drying: Dry the purified solid product under vacuum to a constant weight. A typical yield for this protocol is approximately 90%.[11]
Purification and Characterization
For most applications, the precipitated product is of sufficient purity. If further purification is required, recrystallization from ethanol can be performed. The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Confirms the chemical structure. Expected signals for the product are provided in the data section below.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies key functional groups (hydroxyl, ester carbonyl, lactone carbonyl).
Data and Analysis
Table 1: Summary of Quantitative Data
| Parameter | Value | Moles | Molar Ratio | Role |
| 2,4-Dihydroxybenzaldehyde | 10 g | 0.072 | 1.0 | Substrate |
| Dimethyl malonate | 14 g | 0.108 | 1.5 | Active Methylene Source |
| Methanol | 50 mL | - | - | Solvent |
| Piperidine | ~6-8 drops | Catalytic | - | Base Catalyst |
| Reaction Temperature | 60 °C | - | - | - |
| Reaction Time | 48 h | - | - | - |
| Expected Yield | ~14.4 g (90%) | 0.065 | - | - |
Table 2: ¹H NMR Characterization Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.68 | singlet | 1H | C4-H |
| 7.74 | doublet | 1H | C5-H |
| 6.83 | doublet of doublets | 1H | C6-H |
| 6.71 | doublet | 1H | C8-H |
| 4.08 | broad singlet | 1H | 7-OH |
| 3.79 | singlet | 3H | -OCH₃ |
Note: Data is based on reported literature values and may vary slightly based on solvent and instrument.[11]
Mechanistic Insights
The synthesis proceeds via a well-established Knoevenagel condensation followed by an intramolecular cyclization (lactonization).
-
Enolate Formation: Piperidine abstracts an acidic proton from the α-carbon of dimethyl malonate, creating a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,4-dihydroxybenzaldehyde, forming a new carbon-carbon bond and yielding an aldol-type addition intermediate.
-
Intramolecular Cyclization (Lactonization): The hydroxyl group at the C-2 position of the benzaldehyde ring attacks the carbonyl carbon of one of the methyl ester groups. This intramolecular transesterification forms the six-membered lactone ring characteristic of coumarins.
-
Dehydration: A molecule of water is eliminated to form the C3=C4 double bond, resulting in the stable, conjugated aromatic coumarin system.
Conclusion
The Knoevenagel condensation of 2,4-dihydroxybenzaldehyde and dimethyl malonate provides a highly efficient, reliable, and high-yielding pathway to this compound.[11] By understanding the causal relationships behind each step—from the catalytic role of piperidine to the temperature-dependent solubility that facilitates isolation—researchers can confidently reproduce this protocol. The resulting compound serves as a critical platform for further chemical exploration, particularly in the development of advanced fluorescent probes and novel therapeutic agents.
References
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- Chemicalbook. (n.d.). 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
- Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing.
- Synthesis of Coumarin-3-carboxylic Acid. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.
- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). PMC - NIH.
- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PMC - NIH.
- Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.Org.
- Synthesis and Characterization of New Coumarin Derivatives. (2024).
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- Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. (2021). MDPI.
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An In-depth Technical Guide to the Spectroscopic Properties of Methyl 7-Hydroxycoumarin-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxycoumarin-3-carboxylate is a prominent member of the coumarin family, a class of benzopyrone derivatives widely recognized for their significant biological activities and diverse applications in pharmaceuticals, agrochemicals, and cosmetics. This guide provides a comprehensive overview of the spectroscopic properties of methyl 7-hydroxycoumarin-3-carboxylate, offering insights into its synthesis, photophysical characteristics, and structural analysis. This information is crucial for its application as a fluorescent probe, a building block in medicinal chemistry, and a tool in drug discovery and development.
Molecular Structure and Synthesis
Methyl 7-hydroxycoumarin-3-carboxylate possesses the characteristic coumarin core, featuring a fused benzene and α-pyrone ring system. The hydroxyl group at the 7-position and the methyl carboxylate group at the 3-position are key determinants of its spectroscopic and biological properties.
The synthesis of 7-hydroxycoumarin derivatives, including the parent 7-hydroxy-4-methylcoumarin, is often achieved through the Pechmann condensation. This reaction typically involves the condensation of a phenol (such as resorcinol) with a β-ketoester (like ethyl acetoacetate) in the presence of an acid catalyst.[1] For the synthesis of 3-carboxycoumarin derivatives, a common route involves the reaction of 2,4-dihydroxybenzaldehyde with an active methylene compound like diethyl malonate, followed by esterification to yield the methyl ester.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of methyl 7-hydroxycoumarin-3-carboxylate is essential for its effective utilization. The following sections detail its behavior under various spectroscopic techniques.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of coumarin derivatives is characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. For 7-hydroxycoumarin derivatives, the position of the absorption maximum (λmax) is sensitive to solvent polarity and pH. In general, these compounds exhibit a strong absorption band around 320-350 nm. The parent compound, 7-hydroxycoumarin-3-carboxylic acid, has an excitation peak at 352 nm.[2] For derivatives of 7-hydroxycoumarin-3-carboxylic acid, the deprotonated phenol form generally absorbs strongly near 400 nm. The molar extinction coefficient (ε) for these compounds is typically high, indicating strong absorption of light. For instance, a fluorinated derivative, 6-fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide, exhibits a molar extinction coefficient of 37,000 M-1cm-1.[3]
Table 1: UV-Vis Absorption Data for 7-Hydroxycoumarin Derivatives
| Compound | Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 (excitation) | - | [2] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide | pH 7.4 | - | 37,000 | [3] |
| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 6d) | PBS (pH 7.4) | 340 | - | [4][5] |
| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 7) | - | 355 (excitation) | - | [4][5] |
Fluorescence Spectroscopy
7-Hydroxycoumarin derivatives are well-known for their strong fluorescence, making them valuable as fluorescent probes in biological systems.[4][5] The fluorescence emission is highly dependent on the solvent environment and the protonation state of the 7-hydroxyl group.
-
Excitation and Emission Maxima: The parent 7-hydroxycoumarin-3-carboxylic acid displays an emission peak at 407 nm when excited at 352 nm.[2] The Stokes shift, the difference between the excitation and emission maxima, is typically large for these compounds, which is advantageous for fluorescence-based assays. For example, certain 3-substituted 7-hydroxycoumarin derivatives exhibit Stokes shifts exceeding 100 nm.[4][5]
-
Quantum Yield: The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is often high for these compounds. A fluorinated derivative of 7-hydroxycoumarin-3-carboxylic acid has been reported to have a quantum yield of 0.84.[3] Another 3-substituted derivative showed a quantum yield of 0.32.[4][5]
-
pH Dependence: The fluorescence of 7-hydroxycoumarins is highly pH-sensitive.[6][7] The hydroxyl group at the 7-position can exist in its protonated (neutral) or deprotonated (anionic) form, with the pKa of the phenol of 7-hydroxycoumarin-3-carboxylic acid being around 7.0-7.5.[3] The anionic form is generally more fluorescent than the neutral form, leading to an increase in fluorescence intensity as the pH increases from acidic to alkaline. This property makes them useful as pH indicators.[6]
-
Solvatochromism: The absorption and emission spectra of coumarin derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[8] This effect can be utilized to probe the microenvironment of the fluorophore.
Table 2: Fluorescence Data for 7-Hydroxycoumarin Derivatives
| Compound | Solvent/Condition | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 | 407 | - | [2] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide | pH 7.4 | - | - | 0.84 | [3] |
| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | [4][5] |
| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 7) | - | 355 | 455 | 0.32 | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The 1H NMR spectrum of a 7-hydroxycoumarin derivative will typically show signals for the aromatic protons on the coumarin ring system, a singlet for the olefinic proton, and signals for any substituents. For 7-hydroxy-4-methylcoumarin in DMSO-d6, the following signals are observed: a singlet for the methyl group around δ 2.36 ppm, a singlet for the olefinic proton at δ 6.12 ppm, and aromatic protons in the range of δ 6.70-7.59 ppm. The hydroxyl proton appears as a singlet at δ 10.52 ppm.[9]
-
13C NMR: The 13C NMR spectrum provides information about the carbon framework of the molecule. For a 7-hydroxy-4-methylcoumarin derivative, characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, and the methyl carbon would be expected.
Table 3: Representative 1H NMR Data for 7-Hydroxy-4-methylcoumarin (in DMSO-d6)
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| -CH3 | 2.36 | s |
| C3-H | 6.12 | s |
| Ar-H | 6.70 | d |
| Ar-H | 6.78-6.81 | m |
| Ar-H | 7.57-7.59 | d |
| -OH | 10.52 | s |
Data from a representative 7-hydroxy-4-methylcoumarin derivative.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-hydroxycoumarin shows characteristic absorption bands corresponding to the different vibrational modes of its functional groups. Theoretical studies on 7-hydroxycoumarin have shown that the main IR absorption peaks are distributed in the regions of 3700-3500 cm-1 (O-H stretching), 3150-3000 cm-1 (aromatic C-H stretching), and 1750-1400 cm-1 (C=O and C=C stretching).[10][11]
Table 4: Key IR Absorption Regions for 7-Hydroxycoumarin
| Wavenumber (cm-1) | Assignment |
| 3700-3500 | O-H stretching vibration |
| 3150-3000 | Benzene ring C-H stretching vibration |
| 1750-1400 | C=O and C=C stretching vibrations |
| 1400-1000 | In-plane bending and stretching vibrations |
| 1000-50 | Out-of-plane bending vibrations |
Based on theoretical calculations for 7-hydroxycoumarin.[10][11]
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of methyl 7-hydroxycoumarin-3-carboxylate in a suitable solvent (e.g., DMSO, ethanol, or methanol) of known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the micromolar range (e.g., 1-10 µM).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use the solvent as a blank to zero the instrument.
-
Record the absorption spectrum of each sample from approximately 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
Protocol 2: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the nanomolar to low micromolar range) in the desired solvent. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation and scanning the emission wavelengths.
-
To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is typically used. The quantum yield of the sample is calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and application of methyl 7-hydroxycoumarin-3-carboxylate.
Conclusion
Methyl 7-hydroxycoumarin-3-carboxylate is a versatile molecule with significant potential in various scientific fields, particularly in the development of fluorescent probes and as a scaffold in medicinal chemistry. Its rich spectroscopic properties, including strong UV absorption, intense fluorescence that is sensitive to the local environment, and characteristic NMR and IR spectra, provide a powerful toolkit for researchers. A thorough understanding of these properties, as detailed in this guide, is paramount for harnessing the full potential of this and related coumarin derivatives in innovative scientific and therapeutic applications.
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Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). ACS Publications. Retrieved from [Link]
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1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous... (n.d.). ResearchGate. Retrieved from [Link]
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7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). ACS Publications. Retrieved from [Link]
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7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. (2012). ResearchGate. Retrieved from [Link]
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High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Publishing. Retrieved from [Link]
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pH‐dependent solubilization of 7‐Hydroxycoumarin (1 μM) in aqueous... (n.d.). ResearchGate. Retrieved from [Link]
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7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). PubMed Central. Retrieved from [Link]
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Photophysics of a coumarin in different solvents: use of different solvatochromic models. (2017). PubMed. Retrieved from [Link]
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Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. (2017). ResearchGate. Retrieved from [Link]
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Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution. (1982). Semantic Scholar. Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
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7-Hydroxy-4-methyl coumarin - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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H. Coumarins H03. 7-Hydroxycoumarin. (n.d.). PhotochemCAD. Retrieved from [Link]
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Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. (2017). ResearchGate. Retrieved from [Link]
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7-Hydroxycoumarin-3-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]
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Fluorescence of substituted 7-hydroxycoumarins. (1981). Analytical Chemistry. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Studies of Some Novel 3-Arylazo-7-hydroxy-4-methylcoumarins. (1999). Semantic Scholar. Retrieved from [Link]
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The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. (n.d.). ResearchGate. Retrieved from [Link]
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[The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. (2015). PubMed. Retrieved from [Link]
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Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (2022). RSC Publishing. Retrieved from [Link]
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Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. (2012). SciELO. Retrieved from [Link]
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Solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. (2014). ResearchGate. Retrieved from [Link]
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quantum yield of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
An In-depth Technical Guide to the Quantum Yield of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Abstract
This compound, a key derivative of the coumarin family, is a fluorophore of significant interest in chemical and biological sciences. Its utility as a fluorescent probe, sensor, and labeling agent is fundamentally governed by its photophysical properties, most notably its fluorescence quantum yield (Φf). This guide provides a comprehensive exploration of this crucial parameter, beginning with the synthesis and characterization of the molecule. It delves into the intricate factors influencing its fluorescence, such as solvent polarity and pH, and culminates in a detailed, field-proven protocol for the experimental determination of its quantum yield using the comparative method. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile fluorophore.
Introduction: The Significance of a Versatile Fluorophore
Coumarins are a prominent class of heterocyclic compounds widely employed as fluorescent probes and chemosensors due to their high photostability, significant Stokes shifts, and environmentally sensitive emission profiles.[1] this compound (Figure 1) is a notable member of this family, distinguished by the presence of a hydroxyl group at the 7-position, which acts as an electron-donating group, and a methyl carboxylate group at the 3-position. These substitutions are critical to its photophysical behavior.
The fluorescence quantum yield (Φf) is a measure of a fluorophore's efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bio-imaging and high-throughput screening. Understanding and accurately measuring the Φf of this coumarin derivative is therefore essential for its effective application.
Synthesis and Structural Verification
The reliable synthesis of high-purity this compound is the foundational step for any photophysical study. The most common and efficient route is a Knoevenagel condensation reaction.
Synthesis Protocol
This protocol describes the synthesis from 2,4-dihydroxybenzaldehyde and dimethyl malonate, catalyzed by a weak base like piperidine.[4]
Reagents and Materials:
-
2,4-dihydroxybenzaldehyde
-
Dimethyl malonate
-
Methanol (anhydrous)
-
Piperidine
-
Ice bath
-
Stirring apparatus and reflux condenser
Step-by-Step Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and dimethyl malonate (1.5 equivalents) in a minimal amount of dry methanol in a round-bottom flask.
-
Add a catalytic amount (a few drops) of piperidine to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture at 60 °C with continuous stirring for 24-48 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath to induce precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold methanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a solid.
Diagram of Synthesis
The phenolate form, which predominates in neutral to basic conditions, is a stronger electron-donating group than the neutral hydroxyl group. This enhances the ICT character of the excited state, leading to a significant red-shift in both absorption and emission and often a marked increase in the fluorescence quantum yield. [5][6]This pH-dependent fluorescence makes the compound an excellent candidate for developing pH sensors.
Quantitative Determination of Fluorescence Quantum Yield (Φf)
The most accurate and widely used method for determining the Φf of a solution is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized fluorescence standard. [2][7][8]
Theoretical Basis
The relative quantum yield (Φ_X) of a sample is calculated using the following equation:
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used). When the same solvent is used, this term becomes 1.
Selection of a Suitable Standard
Choosing the right standard is paramount for accuracy. [9]The ideal standard should have:
-
Absorption and emission spectra that overlap with the sample.
-
A high and precisely known quantum yield that is independent of the excitation wavelength.
-
Excellent photostability under measurement conditions.
For this compound, which emits in the blue-green region, a common and reliable standard is Quinine Sulfate dissolved in 0.1 M sulfuric acid (H₂SO₄). Its quantum yield is well-established (Φf ≈ 0.60) and shows minimal temperature dependence. [3]
Data Summary Table
The following table summarizes typical photophysical data for 7-hydroxycoumarin derivatives, which serve as a reference for the target compound.
| Compound/Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| 7-hydroxycoumarin based inhibitor | PBS (pH 7.4) | 340 | 460 | 0.25 | [10] |
| 7-hydroxycoumarin based inhibitor | PBS (pH 7.4) | 355 | 455 | 0.32 | [10] |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | 450 | ~0.60 | [3] |
Detailed Experimental Protocol
This protocol outlines the comparative method for determining Φf.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of both this compound and the chosen standard (e.g., Quinine Sulfate) in the same high-purity solvent (e.g., ethanol, or a specific buffer for pH-controlled studies).
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is critical to avoid inner-filter effects and ensure a linear relationship between absorbance and fluorescence. [11]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength (e.g., 360 nm). Use the pure solvent as a blank.
-
-
Fluorescence Measurement:
-
Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Crucially, all instrument settings (excitation wavelength, excitation and emission slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard.
-
Record the emission over a range that covers the entire fluorescence band (e.g., 380 nm to 650 nm).
-
-
Data Processing and Calculation:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software can perform this function automatically.
-
Create two separate plots:
-
Integrated fluorescence intensity vs. Absorbance for the sample.
-
Integrated fluorescence intensity vs. Absorbance for the standard.
-
-
Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad). The plot should be linear with an R² value > 0.99.
-
Insert the calculated gradients (Grad_X and Grad_ST), the known quantum yield of the standard (Φ_ST), and the refractive indices of the solvents into the comparative equation to calculate the quantum yield of the sample (Φ_X).
-
Conclusion and Applications
This compound is a fluorophore with tunable and sensitive photophysical properties. Its quantum yield is not a fixed value but is highly dependent on environmental factors, particularly solvent polarity and pH. This responsiveness, combined with a potentially high fluorescence efficiency, makes it a powerful tool. An accurate determination of its quantum yield under specific experimental conditions is essential for leveraging its capabilities in applications such as:
-
Fluorescent Probes: Designing sensors for pH or local environmental polarity in biological systems. [1]* Drug Discovery: Developing competitive binding assays where displacement of the coumarin from a target protein results in a change in fluorescence. [10]* Material Science: Incorporation into polymers or nanoparticles to create fluorescent materials.
By following the rigorous synthesis, characterization, and measurement protocols outlined in this guide, researchers can confidently determine the quantum yield of this versatile coumarin and effectively harness its fluorescent properties for advanced scientific applications.
References
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- Abdel-Shafi, A. A., & Abdel-Mottaleb, M. S. A. (1989). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 48(2-3), 379-390.
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- Pacheco, H., & Descotes, G. (1970). Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences, 2(3), 225-230.
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
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University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
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BAM Federal Institute for Materials Research and Testing. (n.d.). Fluorescence quantum yield standards. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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- Liu, X., et al. (2018). Effect of pH on the fluorescence intensity of the Coumarin (7-diethylaminocoumarin-3-aldehyde), in the presence and absence of bisulfite ion probe. Journal of Photochemistry and Photobiology A: Chemistry, 356, 496-502.
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]
- Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
- Fonseca, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3024.
- Corrie, J. E., et al. (1998). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2975-2982.
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The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.... Retrieved from [Link]
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An In-depth Technical Guide to the Absorption and Emission Spectra of Methyl 7-Hydroxycoumarin-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coumarin Scaffolds in Modern Research
Coumarin derivatives represent a privileged class of heterocyclic compounds, widely recognized for their significant and diverse applications in medicinal chemistry, materials science, and as fluorescent probes.[1] Their inherent photophysical properties, including high quantum yields, significant Stokes shifts, and sensitivity to the local environment, make them exceptional candidates for fluorescent labeling and sensing applications.[1][2] Among these, 7-hydroxycoumarin derivatives are particularly noteworthy due to the influence of the hydroxyl group on their electronic properties, which can be modulated by factors such as solvent polarity and pH.[3][4]
This guide focuses on a specific and important derivative, methyl 7-hydroxycoumarin-3-carboxylate. The presence of the electron-donating hydroxyl group at the 7-position and the electron-withdrawing methyl carboxylate group at the 3-position establishes a donor-acceptor system that is fundamental to its pronounced fluorescence characteristics.[5] Understanding the intricacies of its absorption and emission spectra is paramount for its effective utilization in various research and development endeavors, from cellular imaging to the development of novel therapeutics.
I. Synthesis and Structural Characterization
The synthesis of methyl 7-hydroxycoumarin-3-carboxylate is typically achieved through established condensation reactions. A common and efficient method is the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with dimethyl malonate.[6] Another well-established route is the Pechmann condensation, which involves the reaction of a phenol (resorcinol in this case) with a β-keto ester (dimethyl acetonedicarboxylate) in the presence of an acid catalyst, such as concentrated sulfuric acid.[7][8]
The structural integrity and purity of the synthesized compound are critical for accurate spectroscopic analysis. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of substituents on the coumarin ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) vibrations.
Below is a diagram illustrating the chemical structure of methyl 7-hydroxycoumarin-3-carboxylate.
Caption: Chemical structure of methyl 7-hydroxycoumarin-3-carboxylate.
II. Spectroscopic Properties: A Deep Dive
The photophysical behavior of methyl 7-hydroxycoumarin-3-carboxylate is governed by the interplay of its electronic structure and the surrounding environment.
A. Absorption Spectrum
The absorption of ultraviolet (UV) light by the molecule promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For coumarin derivatives, this is typically a π → π* transition.[9] The position of the absorption maximum (λ_max) is sensitive to the solvent environment.
-
Solvatochromism: In general, coumarin dyes exhibit a bathochromic (red) shift in their absorption spectra with increasing solvent polarity.[9][10] This is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of the more polar excited state by polar solvents lowers its energy, resulting in a lower energy (longer wavelength) absorption.
B. Emission Spectrum
Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). It then returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum.
-
Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. 7-Hydroxycoumarin derivatives are known for their substantial Stokes shifts.[6]
-
Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of methyl 7-hydroxycoumarin-3-carboxylate is highly dependent on the solvent and pH. In some cases, derivatives of 7-hydroxycoumarin-3-carboxylic acid have shown quantum yields as high as 0.84.[11]
-
Solvent Effects on Emission: Similar to absorption, the emission spectrum is also subject to solvatochromic shifts. The red shift in emission with increasing solvent polarity is often more pronounced than in absorption due to the larger dipole moment of the excited state.[12] Protic solvents, in particular, can significantly influence fluorescence through hydrogen bonding interactions with the hydroxyl and carbonyl groups.
C. Influence of pH
The 7-hydroxyl group of the coumarin is phenolic and therefore its protonation state is pH-dependent. This has a profound effect on the absorption and emission spectra.
-
Acidic to Neutral pH: In acidic to neutral solutions, the hydroxyl group is protonated, and the molecule exists in its neutral form.
-
Basic pH: In basic solutions, the hydroxyl group is deprotonated to form the phenolate anion. This deprotonation leads to a significant red shift in both the absorption and emission spectra. The phenolate is a stronger electron-donating group, which enhances the intramolecular charge transfer (ICT) character of the excited state. This is a critical feature for the use of these compounds as pH-sensitive fluorescent probes.[3]
The relationship between these photophysical processes can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating electronic transitions.
III. Experimental Protocol: Measurement of Absorption and Emission Spectra
This section provides a detailed, step-by-step methodology for the accurate measurement of the absorption and emission spectra of methyl 7-hydroxycoumarin-3-carboxylate.
A. Materials and Instrumentation
-
Methyl 7-hydroxycoumarin-3-carboxylate: Synthesized and purified as described in Section I.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Buffers: A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate).
-
UV-Vis Spectrophotometer: For measuring absorbance spectra.
-
Fluorometer (Spectrofluorometer): For measuring fluorescence excitation and emission spectra.
-
Quartz Cuvettes: 1 cm path length.
B. Workflow for Spectroscopic Analysis
Caption: Experimental workflow for spectroscopic analysis.
C. Detailed Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of methyl 7-hydroxycoumarin-3-carboxylate.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Rationale: A stock solution allows for precise and reproducible dilutions.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution in the desired spectroscopic grade solvents or buffer solutions to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range). Rationale: The concentration should be low enough to avoid inner filter effects in fluorescence measurements.
-
-
Measurement of Absorption Spectrum:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Blank the instrument using a cuvette containing the pure solvent or buffer.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Measurement of Emission Spectrum:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum.
-
Record the emission spectrum over a suitable wavelength range (e.g., from the excitation wavelength + 10 nm to 600 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Measurement of Excitation Spectrum:
-
Set the emission monochromator to the λ_em determined from the emission spectrum.
-
Scan the excitation monochromator over a range similar to the absorption spectrum (e.g., 250-450 nm).
-
The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.
-
-
Data Analysis:
-
Plot the absorption and emission spectra (intensity vs. wavelength).
-
Calculate the Stokes shift (λ_em - λ_max).
-
If measuring quantum yield, a reference standard with a known quantum yield is required.
-
IV. Summary of Spectroscopic Data
The following table summarizes typical spectroscopic properties of 7-hydroxycoumarin derivatives, which are expected to be similar for methyl 7-hydroxycoumarin-3-carboxylate. Actual values should be determined experimentally.
| Property | Typical Value Range | Influencing Factors |
| Absorption Maximum (λ_max) | 320 - 400 nm | Solvent Polarity, pH |
| Emission Maximum (λ_em) | 400 - 500 nm | Solvent Polarity, pH |
| Stokes Shift | 80 - 120 nm | Molecular Structure, Environment |
| Quantum Yield (Φ_F) | 0.1 - 0.9 | Solvent, pH, Temperature |
| Molar Extinction Coefficient (ε) | 10,000 - 40,000 M⁻¹cm⁻¹ | Wavelength, pH |
Note: The deprotonated (phenolate) form at high pH will exhibit significantly red-shifted absorption and emission maxima.
V. Conclusion and Future Perspectives
Methyl 7-hydroxycoumarin-3-carboxylate is a versatile fluorophore with photophysical properties that are highly sensitive to its environment. A thorough understanding of its absorption and emission spectra, and the factors that influence them, is crucial for its effective application in diverse scientific fields. The detailed experimental protocol provided in this guide offers a robust framework for the accurate characterization of this and similar coumarin derivatives.
Future research in this area may focus on the development of novel 7-hydroxycoumarin-3-carboxylate derivatives with tailored properties, such as enhanced brightness, larger Stokes shifts, and specific targeting capabilities for biological applications. The principles and methodologies outlined in this guide will serve as a valuable resource for researchers and scientists working at the forefront of fluorescent probe technology and drug development.
References
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Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]
-
Jones, G., II, Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. [Link]
-
Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2018). The Journal of Physical Chemistry C, 122(37), 21256-21267. [Link]
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Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. (2004). Journal of Molecular Structure, 704(1-3), 23-29. [Link]
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Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. (2004). Photochemical & Photobiological Sciences, 3(9), 833-838. [Link]
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The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2011). Molecules, 16(4), 2996-3017. [Link]
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Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. (2007). Optics and Spectroscopy, 102(6), 879-886. [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (1989). Journal of Photochemistry and Photobiology A: Chemistry, 46(3), 379-391. [Link]
-
Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. (2019). Journal of Fluorescence, 29(4), 939-947. [Link]
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Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2017). Bioconjugate Chemistry, 28(7), 1937-1949. [Link]
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Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). International Journal of Molecular Sciences, 13(9), 11412-11426. [Link]
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7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). Journal of Medicinal Chemistry, 63(19), 11116-11130. [Link]
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7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]
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One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. (2007). Journal of Chemical Education, 84(3), 479. [Link]
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Effect of pH on the fluorescence intensity of the Coumarin... (2021). ResearchGate. [Link]
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Effect of pH on Fluorescence Spectra of Coumarin Derivatives. (2021). Journal of Fluorescence, 31(6), 1625-1634. [Link]
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The Multifaceted Chemistry and Application of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide
This guide provides an in-depth technical exploration of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, a privileged scaffold in medicinal chemistry and chemical biology. We will dissect the synthetic strategies for accessing this core and its derivatives, elucidate the structural basis for their notable photophysical properties, and explore their burgeoning applications as high-utility tools in drug discovery and biological research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile coumarin family.
The Core Scaffold: Synthesis and Derivatization
The 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (7OHCCA) core is a cornerstone for a diverse array of functional molecules. Its synthesis is primarily achieved through well-established condensation reactions, offering a robust and scalable entry point to this chemical class.
Foundational Synthetic Strategies
The most prevalent and efficient method for constructing the 7OHCCA scaffold is the Knoevenagel condensation . This reaction typically involves the condensation of a 2,4-dihydroxybenzaldehyde with a malonic acid derivative. For instance, the reaction of 2,4-dihydroxybenzaldehyde with malonic acid in pyridine with a catalytic amount of aniline yields 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid[1]. A similar strategy employing dimethyl malonate in methanol with a piperidine catalyst affords the corresponding methyl ester derivative in high yield[2].
Another classical approach is the Pechmann condensation , which can be utilized with appropriate starting materials to access related coumarin structures[3]. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Derivatization Pathways
The true versatility of the 7OHCCA scaffold lies in the facile derivatization of its hydroxyl and carboxylic acid functionalities.
-
Esterification and Amidation: The carboxylic acid at the 3-position is a key handle for modification. Standard coupling conditions can be employed to generate a wide range of esters and amides. For example, amides can be prepared by reacting the carboxylic acid with various amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)[4]. These modifications are crucial for tuning the molecule's physicochemical properties and for conjugating it to other molecules of interest, such as therapeutic agents or biomolecules[5][6].
-
Modification of the 7-Hydroxyl Group: The phenolic hydroxyl group at the 7-position is another site for synthetic elaboration. Williamson ether synthesis, for instance, allows for the introduction of various alkyl or aryl substituents, which can significantly impact the molecule's photophysical and biological properties[3].
Below is a generalized workflow for the synthesis and derivatization of the 7OHCCA core.
Caption: Workflow for a cell-based target engagement assay.
Enzyme Inhibitors
The 7-hydroxycoumarin scaffold has been identified as a privileged structure for the development of enzyme inhibitors. A notable example is their activity against macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer.[1][7]
Structure-activity relationship (SAR) studies have revealed that substitution at the 3-position of the 7-hydroxycoumarin ring is critical for inhibitory potency. Phenyl-substituted derivatives, for example, exhibit significantly enhanced potency compared to those with ester or amide functionalities at this position.[1] This is attributed to favorable interactions with a hydrophobic surface at the rim of the MIF active site.[1]
The fluorescence of these inhibitors can be harnessed to develop fluorescence-based binding assays. The binding of a fluorescent 7-hydroxycoumarin inhibitor to MIF can lead to fluorescence quenching, providing a direct readout of the binding event.[7] This enables the development of high-throughput screening assays to identify new MIF inhibitors.[7]
Anticancer and Antimicrobial Agents
Beyond their use as research tools, derivatives of 7-hydroxycoumarin have shown promise as therapeutic agents themselves. Various synthetic derivatives have been evaluated for their cytotoxic activity against cancer cell lines and their antimicrobial activity against pathogenic bacteria and fungi.[8][9][10][11]
For instance, certain coumarin-3-carboxamides have demonstrated potent activity against HepG2 and HeLa cancer cell lines.[4] The carboxylic acid at the C3 position has been identified as being important for the antibacterial activity of some derivatives.[4]
Experimental Protocols
Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Methyl Ester
[2]
-
To a solution of 2,4-dihydroxybenzaldehyde (10 g, 0.072 mol) and dimethyl malonate (14 g, 0.108 mol) in 50 mL of dry methanol, add 6 drops of piperidine.
-
Stir the reaction mixture for 48 hours at 60 °C.
-
Cool the mixture to 0 °C.
-
Filter the resulting precipitate, wash with ice-cold methanol, and dry to yield the product.
General Procedure for Amide Synthesis from 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid
[4]
-
Dissolve 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and the desired aniline in a suitable solvent (e.g., DMF).
-
Add a coupling agent, such as HATU, and a base, such as triethylamine (Et3N).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture appropriately (e.g., extraction and purification by column chromatography) to isolate the desired amide.
Conclusion
The 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid scaffold represents a remarkably versatile platform for the development of functional molecules. Its straightforward synthesis, tunable fluorescent properties, and diverse biological activities make it an invaluable tool for researchers in medicinal chemistry, chemical biology, and drug discovery. The continued exploration of this privileged structure is poised to yield novel therapeutics and sophisticated research tools for dissecting complex biological processes.
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- Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes | Poster Board #620. (n.d.). American Chemical Society.
- 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). Chemicalbook.
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- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).
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- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.
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- (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012, January 1). ResearchGate.
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An In-depth Technical Guide to the Photophysical Properties of Substituted Coumarin-3-Carboxylates
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Substituted coumarin-3-carboxylates represent a cornerstone class of fluorescent molecules, prized for their bright emission, high quantum yields, and remarkable sensitivity to their environment. Their versatile scaffold allows for fine-tuning of photophysical properties through targeted chemical modifications, making them indispensable tools in fields ranging from bioimaging and diagnostics to materials science and laser technology. This guide provides a comprehensive exploration of the core principles governing the photophysics of these compounds, offering insights into the causality behind their behavior and detailing the experimental workflows required for their characterization.
Foundational Principles of Coumarin Photophysics
The interaction of a coumarin molecule with light is governed by the principles of electronic excitation and subsequent relaxation. This process is best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative internal conversion. From this point, it can return to the ground state via several pathways:
-
Fluorescence: A radiative process where a photon is emitted, typically at a longer wavelength (lower energy) than the absorbed photon. This is the phenomenon of primary interest.
-
Non-Radiative Decay: Processes like internal conversion and intersystem crossing to a triplet state (T₁), which dissipate the energy as heat and do not produce light.
The efficiency and characteristics of the fluorescence process are quantified by several key photophysical parameters.
Key Photophysical Parameters
| Parameter | Symbol | Description |
| Molar Absorptivity | ε | A measure of how strongly a molecule absorbs light at a given wavelength. |
| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum light absorption. |
| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence intensity. |
| Stokes Shift | Δν | The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[1][2] |
| Fluorescence Lifetime | τf | The average time a molecule spends in the excited state before returning to the ground state.[3][4][5] |
The relationship between these parameters is defined by the rates of radiative (kr) and non-radiative (knr) decay from the excited state:
-
Quantum Yield (Φf) = kr / (kr + knr)
-
Lifetime (τf) = 1 / (kr + knr)
Understanding how chemical structure and the local environment influence kr and knr is the key to designing coumarins with desired photophysical properties.
Caption: Simplified Jablonski diagram illustrating key photophysical transitions.
The Coumarin-3-Carboxylate Scaffold: Tuning Photophysics through Substitution
The remarkable properties of these coumarins arise from a "push-pull" electronic system. The core coumarin structure contains an electron-withdrawing lactone group. The addition of an electron-donating group (EDG), typically at the 7-position, and an electron-withdrawing group (EWG), the carboxylate at the 3-position, creates a strong intramolecular charge transfer (ICT) character upon photoexcitation.[6][7][8]
This ICT is the primary mechanism behind their sensitivity and tunable nature. In the ground state, the molecule has a certain electron distribution. Upon excitation, electron density shifts from the EDG towards the EWG, creating a new excited state with a much larger dipole moment.[9][10]
Caption: Push-pull mechanism in substituted coumarin-3-carboxylates.
Impact of Substituent Position and Nature
-
7-Position (The "Push"): This is the most critical position for tuning properties. Stronger electron-donating groups lead to a more pronounced ICT.
-
-NH₂ / -NR₂ (Amino/Dialkylamino): These are powerful EDGs that cause significant red-shifts in both absorption and emission, pushing fluorescence into the blue-green region.[6][11] They often yield the highest quantum efficiencies.
-
-OH / -OR (Hydroxy/Alkoxy): These are also effective EDGs, though generally less potent than amino groups. They are often used to create pH-sensitive probes, as deprotonation of the hydroxyl group dramatically increases its electron-donating strength.[10][12]
-
-
3-Position (The "Pull"): The carboxylate group (-COOR) is a moderate EWG. Modifying the ester (R group) can subtly influence solubility and steric hindrance but has a less dramatic effect on the core photophysics than changes at the 7-position. However, converting the carboxylate to a more potent EWG like a cyano (-CN) group can further enhance the ICT character.[13]
-
4-Position: Substitution at this position can introduce steric hindrance that affects non-radiative decay pathways. For instance, bulky groups can restrict rotation, sometimes leading to increased fluorescence. This position is also a common site for attaching recognition moieties for sensing applications.
The Profound Influence of the Solvent Environment (Solvatochromism)
The large change in dipole moment upon excitation makes substituted coumarins highly sensitive to their solvent environment.[9][14] This phenomenon, known as solvatochromism, is a powerful feature that can be exploited for sensing applications.
-
Solvent Polarity: In polar solvents, the highly polar ICT excited state is stabilized more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission.[9][15] Consequently, the Stokes shift increases with solvent polarity. This relationship is often the basis for using coumarins as probes for local polarity in complex systems like cell membranes.[2][]
-
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the coumarin scaffold, particularly with the carbonyl oxygen and substituents at the 7-position. These specific interactions can further stabilize the excited state and influence both emission wavelength and quantum yield.[2]
-
Twisted Intramolecular Charge Transfer (TICT): For coumarins with flexible 7-amino groups, a competing non-radiative decay pathway known as TICT can become dominant in polar solvents.[2][6] In the excited state, the amino group can rotate out of the plane of the coumarin ring. This "twisted" conformation is highly stabilized by polar solvents but is non-emissive. This process (ICT → TICT) effectively quenches fluorescence, leading to a sharp decrease in quantum yield and lifetime in highly polar environments.[17] Rigidizing the 7-amino group within a ring structure can block this rotation and restore high fluorescence even in polar solvents.
Experimental Characterization: Protocols and Best Practices
Accurate characterization of photophysical properties is essential. The following are standard, self-validating protocols for obtaining the key parameters.
Protocol 1: Absorption and Steady-State Fluorescence Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin in a high-purity solvent (e.g., DMSO, Ethanol).
-
Working Solution Preparation: Dilute the stock solution in the solvent of interest to create a working solution. The final concentration should yield an absorbance between 0.05 and 0.1 at the λabs to avoid inner filter effects.
-
Absorbance Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Measure the absorbance spectrum of the sample from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the measured λabs.
-
Scan the emission spectrum from ~10 nm above the excitation wavelength to ~750 nm. Ensure excitation and emission slit widths are narrow (e.g., 2-5 nm) to ensure good spectral resolution.
-
Identify the wavelength of maximum emission (λem).
-
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
This protocol uses a well-characterized fluorescent standard with a known quantum yield (Φr) in the same solvent.[1][18] The gradient method is superior as it minimizes errors from concentration inaccuracies and inner-filter effects.
-
Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φr = 0.55; Coumarin 153 in Ethanol, Φr = 0.53).
-
Prepare Dilutions: Prepare a series of 4-5 dilutions for both the unknown sample and the reference standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1 and span a range (e.g., 0.02, 0.04, 0.06, 0.08, 0.1).
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the full, corrected fluorescence spectrum.
-
Integrate and Plot: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
Calculate Gradients: Perform a linear regression for both datasets to obtain the slopes (Gradients). The plot must pass through the origin.
-
Calculate Quantum Yield: Use the following equation: Φs = Φr × (Grads / Gradr) × (ns² / nr²) Where 's' denotes the sample, 'r' denotes the reference, 'Grad' is the gradient from the plot, and 'n' is the refractive index of the solvent.[1]
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol 3: Fluorescence Lifetime (τf) Measurement via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[5][19]
-
Sample Preparation: Prepare a dilute solution of the coumarin as described in Protocol 1. The solution must be free of scattering particles.
-
Instrument Setup:
-
Use a pulsed light source (e.g., picosecond laser diode or LED) with a wavelength at or near the sample's λabs.
-
Acquire an Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox).
-
-
Data Acquisition: Collect the fluorescence decay profile of the sample until sufficient counts (e.g., 10,000 in the peak channel) are accumulated for good statistics.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve, taking the IRF into account.
-
For most simple coumarins in a homogenous solvent, a mono-exponential decay model is sufficient. The software will yield the lifetime (τf) and a chi-squared (χ²) value indicating the goodness of fit (a value close to 1.0 is ideal).
-
Applications in Drug Development and Research
The tunable and environmentally sensitive nature of substituted coumarin-3-carboxylates makes them powerful tools:
-
Fluorescent Probes for Bioimaging: Their high brightness and photostability are ideal for cellular imaging. They can be conjugated to biomolecules or designed to report on specific intracellular events.[20][21]
-
Sensors for Ions and Small Molecules: By incorporating a specific recognition moiety, coumarins can be designed to signal the presence of analytes like metal ions (Ca²⁺, Zn²⁺), reactive oxygen species, or changes in pH through a distinct change in their fluorescence output (intensity or wavelength).[]
-
Probing Protein Binding and Microenvironments: Changes in the fluorescence of a coumarin probe upon binding to a protein can report on conformational changes and the polarity of the binding pocket.
Conclusion
Substituted coumarin-3-carboxylates are a class of fluorophores whose photophysical properties are dictated by a delicate interplay between their chemical structure and their surrounding environment. The intramolecular charge transfer character, governed by the electronic nature of substituents at the 3- and 7-positions, is the key to their bright fluorescence and environmental sensitivity. A thorough understanding of these structure-property relationships, combined with rigorous experimental characterization using the protocols outlined in this guide, empowers researchers to select, design, and effectively utilize these versatile molecules to advance scientific discovery and drug development.
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Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. [Link]
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Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al2O3 Film. Molecules. [Link]
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Study of Two-Photon Absorption and Excited-State Dynamics of Coumarin Derivatives: Effect of Monomeric and Dimeric Structures. Physical Chemistry Chemical Physics. [Link]
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Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures. Physical Chemistry Chemical Physics. [Link]
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Fluorescence lifetimes of coumarin laser dyes. ResearchGate. [Link]
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Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS. [Link]
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The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. [Link]
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Measurement of Fluorescence Lifetimes of Coumarin Laser Dyes with a Mode-Locked Krypton Ion Laser. ResearchGate. [Link]
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Efficient Synthesis of Novel 3-Substituted Coumarin-3-carboxamide. ResearchGate. [Link]
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Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al2O3 Film. Korea University. [Link]
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Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow. Biomedical Optics Express. [Link]
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Single-Molecule Identification of Coumarin-120 by Time-Resolved Fluorescence Detection: Comparison of One- and Two-Photon Excitation in Solution. Analytical Chemistry. [Link]
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Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. ResearchGate. [Link]
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Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures. Physical Chemistry Chemical Physics. [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
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Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. International Journal of Molecular Sciences. [Link]
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Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. The Journal of Organic Chemistry. [Link]
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Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Journal of the Serbian Chemical Society. [Link]
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Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. [Link]
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Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry. [Link]
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Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. Applied Sciences. [Link]
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Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Trend in Scientific Research and Development. [Link]
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Quantitative study of the substituent effects on the electronic absorption and fluorescence spectra of coumarins. ResearchGate. [Link]
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Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules. [Link]
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Computational and spectroscopic studies of biologically active coumarin-based fluorophores. Luminescence. [Link]
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Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]
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Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. [Link]
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Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry. [Link]
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Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Chemical Physics. [Link]
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Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]
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Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]
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Photophysical Properties of Coumarins. ResearchGate. [Link]
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Coumarin 314. Oregon Medical Laser Center. [Link]
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Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
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The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. Molecules. [Link]
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Synthesis and photophysical properties of vertically π-expanded coumarins. ResearchGate. [Link]
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Photochromic and fluorescence properties of coumarin fulgimides. Beilstein Journal of Organic Chemistry. [Link]
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Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate. [Link]
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Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Bohrium. [Link]
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and fluorescence properties of 3-coumarinyl carboxylates. International Science Community Association. [Link]
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An In-Depth Technical Guide to CAS No. 86788-49-0: Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, registered under CAS number 86788-49-0, is a prominent member of the coumarin family of compounds. Coumarins, a class of benzopyrones, are widely recognized for their significant and diverse biological activities, making them a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular emphasis on its role as a versatile synthetic intermediate in the development of novel therapeutic agents and advanced fluorescent probes.
Chemical and Physical Properties
This compound presents as a solid with a purity of approximately 90-97%.[1] Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 86788-49-0 | [2] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₈O₅ | [2] |
| Molecular Weight | 220.18 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | UDRWUSXZHQTTEN-UHFFFAOYSA-N |
| Property (Computed) | Value | Source(s) |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 220.03717335 Da | [3] |
| Topological Polar Surface Area | 83.8 Ų | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
A reported ¹H NMR spectrum for this compound provides the following characteristic shifts:
-
3.79 ppm (s, 3H) : Corresponds to the methyl ester protons.
-
4.08 ppm (br s, 1H) : Attributed to the hydroxyl proton.
-
6.71 ppm (d, 1H) : Aromatic proton.
-
6.83 ppm (dd, 1H) : Aromatic proton.
-
7.74 ppm (d, 1H) : Aromatic proton.
-
8.68 ppm (s, 1H) : Aromatic proton.[2]
Synthesis
A well-established and efficient method for the synthesis of this compound involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with dimethyl malonate.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Dimethyl malonate
-
Dry Methanol
-
Piperidine
-
Ice-cold Methanol
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (10 g, 0.072 mol) and dimethyl malonate (14 g, 0.108 mol) in 50 ml of dry methanol, add 6 drops of piperidine.
-
Stir the reaction mixture for 48 hours at 60°C.
-
Cool the mixture to 0°C.
-
Filter the resulting precipitate.
-
Wash the precipitate with ice-cold methanol and dry.
-
This procedure typically yields the product at around 90%.[2]
Caption: Synthetic workflow for this compound.
Biological Significance and Applications in Drug Development
While specific biological activity for the title compound is not extensively documented, the 7-hydroxycoumarin scaffold is a cornerstone in the design of biologically active molecules. This is due to its favorable pharmacokinetic properties and its ability to serve as a versatile platform for chemical modification.
Role as a Synthetic Intermediate
This compound is a key intermediate in the synthesis of a wide array of derivatives with potential therapeutic applications, including:
-
Fluorescent Probes: The inherent fluorescence of the coumarin nucleus makes it an ideal scaffold for the development of probes to study biological systems. The 7-hydroxy group is a critical feature, as its deprotonation can significantly modulate the fluorescence properties, making these probes sensitive to their local environment. These probes are instrumental in high-throughput screening and in elucidating the mechanisms of drug-target interactions.
-
Biologically Active Molecules: The coumarin core is present in numerous compounds with demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This compound provides a convenient starting point for the synthesis of more complex coumarin derivatives with enhanced potency and selectivity.
Signaling Pathway Interactions
Coumarin derivatives have been shown to interact with several key signaling pathways implicated in disease, including:
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Some coumarins can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
Nrf2 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Certain coumarins can activate this pathway, leading to the upregulation of antioxidant enzymes and providing protection against oxidative stress.
Caption: Interaction of coumarin derivatives with key signaling pathways.
Safety and Handling
This compound is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P363: Wash contaminated clothing before reuse.
-
P402 + P404: Store in a dry place. Store in a closed container.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound (CAS No. 86788-49-0) is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds and fluorescent probes. Its straightforward synthesis and the inherent properties of the 7-hydroxycoumarin scaffold make it a compound of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. Further exploration of the biological activities of this compound and its derivatives is likely to yield novel therapeutic agents and powerful research tools.
References
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PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information Fluorogenic Probes to Monitor Cytosolic Phospholipase A2 Activity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. Retrieved from [Link]
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PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
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ResearchGate. (2025). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. Retrieved from [Link]
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Worldresearchersassociations.Com. (2018). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
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MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
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-
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Unveiling the Glow: An In-depth Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Genesis of Fluorescence in Coumarins
At its heart, fluorescence is a quantum mechanical phenomenon initiated by the absorption of a photon, elevating a molecule to an excited electronic state. In the case of 7-hydroxycoumarin and its derivatives, the journey from excitation to emission is a nuanced process, best visualized through a Jablonski diagram.
Upon absorbing a photon of appropriate energy, the molecule transitions from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). This process is exceptionally rapid, occurring on the femtosecond timescale. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. It is from this S₁ state that the fluorescence phenomenon originates, as the molecule returns to the S₀ ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Caption: A Jablonski diagram illustrating the electronic transitions in a 7-hydroxycoumarin molecule.
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The defining characteristic of 7-hydroxycoumarin's fluorescence is the process of Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists predominantly in its neutral enol form. However, upon photoexcitation, the electronic distribution of the molecule is significantly altered. The hydroxyl group at the 7-position becomes a much stronger acid, while the carbonyl group at the 2-position becomes a stronger base.[1][2]
This dramatic change in acidity and basicity triggers an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer.[2][3] This tautomer is the primary species responsible for the characteristic blue-green fluorescence of 7-hydroxycoumarin. The emission from this tautomeric form is significantly red-shifted compared to the emission that would be expected from the initially excited enol form. This large Stokes shift is a hallmark of the ESIPT process and is highly advantageous in fluorescence applications as it minimizes self-absorption.
The ESIPT process can be influenced by the surrounding environment. In aqueous solutions, water molecules can facilitate the proton transfer, acting as a "proton wire".[2]
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in 7-hydroxycoumarin.
Environmental Influence: The Decisive Role of Solvent and pH
The fluorescence of 7-hydroxycoumarin derivatives is exquisitely sensitive to their local environment, a property that makes them powerful sensors. Solvent polarity and pH are two of the most critical factors that modulate their photophysical properties.
Solvent Effects
The polarity of the solvent can significantly impact both the absorption and emission spectra of 7-hydroxycoumarin derivatives.[4] In polar protic solvents, such as water and alcohols, the formation of hydrogen bonds can facilitate the ESIPT process, leading to a more pronounced red-shifted emission from the keto tautomer.[4] Conversely, in non-polar aprotic solvents, the ESIPT process may be less efficient, resulting in a greater contribution from the blue-shifted emission of the enol form.
The ability of the solvent to stabilize the charge-separated character of the excited state also plays a crucial role. More polar solvents tend to stabilize the excited keto tautomer, leading to a further red-shift in the emission wavelength.
Table 1: Photophysical Properties of 7-Hydroxy-4-methylcoumarin in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| n-Hexane | 1.88 | ~320 | ~385 | Low |
| Dioxane | 2.21 | ~322 | ~388 | Moderate |
| Chloroform | 4.81 | ~325 | ~395 | Moderate |
| Ethyl Acetate | 6.02 | ~324 | ~400 | High |
| Acetonitrile | 37.5 | ~323 | ~410 | High |
| Ethanol | 24.5 | ~326 | ~450 | High |
| Water | 80.1 | ~325 | ~455 | High |
Note: The values presented are approximate and can vary depending on the specific derivative and experimental conditions.
pH Dependence
The fluorescence of 7-hydroxycoumarin is highly dependent on the pH of the solution due to the acid-base equilibrium of the 7-hydroxyl group.[5] In acidic to neutral solutions, the hydroxyl group is protonated, and the molecule exists in its neutral form, which is capable of undergoing ESIPT and exhibiting its characteristic blue-green fluorescence.
As the pH increases into the alkaline range, the hydroxyl group deprotonates to form the phenolate anion. This phenolate form has a significantly different electronic structure, and its fluorescence is typically observed at a longer wavelength (more green) compared to the neutral form. The pKa of the ground state is around 7.8, while in the excited state, it drops dramatically to approximately 0.4, making it a much stronger acid upon excitation.[1] This change in pKa is a direct consequence of the charge redistribution that occurs upon photoexcitation and is fundamental to the ESIPT process.
The distinct fluorescence signatures of the protonated and deprotonated forms make 7-hydroxycoumarin derivatives excellent pH indicators.
Experimental Methodologies: Quantifying the Glow
To accurately characterize and utilize 7-hydroxycoumarin derivatives, it is essential to perform precise measurements of their photophysical properties. The following sections outline standardized protocols for key experiments.
Synthesis of 7-Hydroxy-4-methylcoumarin (A Representative Derivative)
The Pechmann condensation is a classic and efficient method for the synthesis of 7-hydroxycoumarin derivatives.[6][7][8][9][10]
Protocol: Pechmann Condensation using an Acid Catalyst
-
Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or Amberlyst-15, to the mixture while cooling in an ice bath.[6][7]
-
Heating: Heat the reaction mixture in an oil bath at a temperature of 110-120°C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 7-hydroxy-4-methylcoumarin.
Caption: A general workflow for the synthesis of 7-hydroxy-4-methylcoumarin via Pechmann condensation.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common method for determining the quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, such as quinine sulfate.[11][12][13][14]
Protocol: Relative Quantum Yield Measurement
-
Standard Preparation: Prepare a series of solutions of a fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Sample Preparation: Prepare a series of solutions of the 7-hydroxycoumarin derivative in the desired solvent with varying concentrations, also ensuring the absorbance at the excitation wavelength is below 0.1.
-
Absorbance Measurement: Measure the absorbance of all standard and sample solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all standard and sample solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes.[15][16][17][18][19]
Protocol: Fluorescence Lifetime Measurement using TCSPC
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of the 7-hydroxycoumarin derivative in the desired solvent.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of Ludox) in place of the sample.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each detected photon, building up a histogram of photon arrival times.
-
Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF using appropriate fitting software. The decay is typically fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s).
Conclusion and Future Perspectives
The fluorescence of 7-hydroxycoumarin derivatives is a captivating example of how molecular structure and environment orchestrate a complex photophysical process. The central role of Excited-State Intramolecular Proton Transfer (ESIPT) gives rise to their characteristic large Stokes shifts and environmental sensitivity, making them invaluable tools in a myriad of scientific disciplines. From fluorescent probes for biological imaging to sensitive chemical sensors and laser dyes, the applications of these compounds are vast and continue to expand.[20][21]
A thorough understanding of the fundamental mechanisms, coupled with rigorous experimental characterization, is paramount for the rational design of new 7-hydroxycoumarin derivatives with tailored photophysical properties. Future research will undoubtedly focus on fine-tuning these molecules for even greater brightness, photostability, and specific targeting capabilities, further solidifying their position as indispensable assets in the scientist's toolkit.
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Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Retrieved from [Link]
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Synthesis of 7 hydroxy-4-methyl coumarin. (2015). Slideshare. Retrieved from [Link]
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Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube. Retrieved from [Link]
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7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. Retrieved from [Link]
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Rane, D., Shaik, A. B., Hu, X., et al. (2014). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Fluorescence Lifetime Measurements using the FluoTime 300. (2014). YouTube. Retrieved from [Link]
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Fisher, A. J., Hilaire, M. R. S., et al. (2018). Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment. Protein Science. Retrieved from [Link]
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Berezin, A. S., Kurbatova, S. V., et al. (2021). Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions. Molecules. Retrieved from [Link]
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Cohen, B., et al. (2015). Comparison of the Photoprotolytic Processes of Three 7-Hydroxycoumarins. The Journal of Physical Chemistry A. Retrieved from [Link]
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Chen, Y., & Periasamy, N. (2004). Fluorescence Lifetime Imaging Comes of Age How to Do It and How to Interpret It. Journal of Biomedical Optics. Retrieved from [Link]
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Fluorescence Quantum Yield Calculation. Bio-protocol. Retrieved from [Link]
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Abdel-Shafi, A. A., & Abou-State, M. A. (1983). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Chemical Technology and Biotechnology. A. Chemical Technology. Retrieved from [Link]
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Gadirov, R. M., et al. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy. Retrieved from [Link]
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Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire. ResearchGate. Retrieved from [Link]
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A Practical guide to fluorescence lifetime imaging microscopy. ResearchGate. Retrieved from [Link]
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de Witte, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. Retrieved from [Link]
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Lifetime Imaging Techniques for Optical Microscopy. UCI Department of Chemistry. Retrieved from [Link]
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Excited-State Proton Transfer Behavior of 7-Hydroxy-4-methylcoumarin in AOT Reverse Micelles. ResearchGate. Retrieved from [Link]
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Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]
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Fluorescence Lifetime Imaging FLIM with the frequency domain pco flim system. (2023). YouTube. Retrieved from [Link]
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de Witte, L., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Retrieved from [Link]
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Seixas de Melo, J. S., & Fernandes, P. (2001). Spectroscopy and photophysics of 4- and 7-hydroxycoumarins and their thione analogs. Journal of Molecular Structure. Retrieved from [Link]
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Fletcher, A. N. (1971). Quinine Sulfate as a Fluroescence Quantum Yield Standard. Defense Technical Information Center. Retrieved from [Link]
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Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology. Retrieved from [Link]
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7-Hydroxycoumarin. PhotochemCAD. Retrieved from [Link]
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Jablonski diagram showing relevant transitions of coumarin chromophores when excited with light. ResearchGate. Retrieved from [Link]
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Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Journal of the Serbian Chemical Society. Retrieved from [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]
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Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Excited-State Proton Transfer in 7. Amanote Research. Retrieved from [Link]
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7-hydroxycoumarin evolution curves obtained from fluorescence... ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Live Cell Imaging Using Methyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate
Introduction: Unveiling Cellular Dynamics with a Versatile Fluorophore
In the intricate world of cellular biology, the ability to visualize and track dynamic processes within living cells is paramount to unraveling complex biological questions. Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[1] Among the plethora of available fluorophores, coumarin derivatives have emerged as a versatile class of compounds for live-cell imaging due to their favorable photophysical properties and cell permeability.[2][3][4] This document provides a comprehensive guide to the application of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a promising blue-emitting fluorophore, for live cell imaging.
This compound belongs to the 7-hydroxycoumarin family, which is widely recognized for its utility in developing fluorescent sensors.[5][6] The core structure of this compound (Figure 1) imparts intrinsic fluorescence, while the methyl ester and carboxylate moieties can influence its cellular uptake, retention, and potential for bioactivation. This application note will delve into the mechanistic underpinnings of its use, provide detailed protocols for its application, and offer insights into potential experimental avenues for researchers in cell biology and drug development.
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is fundamentally dictated by its photophysical characteristics. This compound is a derivative of 7-hydroxycoumarin-3-carboxylic acid, and its properties are expected to be similar to related compounds.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 86788-49-0 | |
| Molecular Formula | C₁₁H₈O₅ | |
| Molecular Weight | 220.18 g/mol | [7] |
| Excitation (λex) | ~352-386 nm | [8][9] |
| Emission (λem) | ~407-448 nm | [8][9] |
| Purity | ≥90% |
Principle of Action and Cellular Interaction
The application of this compound in live cell imaging hinges on its ability to permeate the cell membrane and emit a fluorescent signal upon excitation. The lipophilic nature of the coumarin backbone generally facilitates passive diffusion across the plasma membrane.[2] Once inside the cell, the probe's fluorescence can be influenced by the intracellular environment.
A key feature of this molecule is the methyl ester group. In the intracellular environment, ubiquitous esterase enzymes can cleave this ester bond.[10] This enzymatic conversion would yield 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, a more polar molecule. This "bioactivation" can lead to better retention of the fluorophore within the cell, as the negatively charged carboxylate group at physiological pH would hinder its efflux across the cell membrane.[11] This process is depicted in the workflow below.
Figure 1: General workflow for cellular uptake and fluorescence activation.
Potential Applications in Live Cell Imaging
The unique properties of this compound open up several avenues for its use in cellular research:
-
General Cytoplasmic Staining: Due to its cell permeability and potential for intracellular retention, this probe can be used as a general marker for the cytoplasm in live cells.
-
Monitoring Intracellular pH: 7-hydroxycoumarin derivatives are known to be sensitive to pH.[12] The fluorescence intensity of the deprotonated (phenolate) form is significantly higher than the protonated form. This property can be exploited to monitor changes in intracellular pH, a critical parameter in various cellular processes including apoptosis and receptor-mediated signaling.[1][13][14]
-
Enzyme Activity Assays: The cleavage of the methyl ester by intracellular esterases suggests its potential as a substrate for monitoring esterase activity in living cells. Changes in fluorescence intensity could correlate with the level of enzymatic activity.
-
Drug Delivery and Efflux Studies: The structural modifications of the coumarin core can affect its interaction with cellular efflux pumps.[15] This probe could serve as a model compound to study the activity of these transporters, which are often implicated in multidrug resistance in cancer cells.
Experimental Protocols
Reagent Preparation
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] Store the stock solution at -20°C, protected from light.
General Live-Cell Staining Protocol
This protocol provides a general workflow for staining live cells. Optimization of probe concentration and incubation time is recommended for each specific cell line and experimental condition.[2]
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells in an appropriate medium until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: On the day of the experiment, thaw the stock solution and prepare a working solution of the probe in pre-warmed cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS). The final working concentration typically ranges from 1-10 µM.[2]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.[2] The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., DAPI or similar filter set). Excite the probe around 350-390 nm and collect the emission around 410-450 nm.
-
Figure 2: Step-by-step live-cell staining workflow.
Cytotoxicity Assessment (MTT Assay)
Before extensive use, it is crucial to assess the potential cytotoxicity of the probe on the cells of interest.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a duration relevant to the planned imaging experiments (e.g., 1-24 hours).[2] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT-containing medium and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Coumarin derivatives can be susceptible to photobleaching and can induce phototoxicity with prolonged exposure to high-intensity light. To minimize these effects, use the lowest possible excitation light intensity and exposure times.
-
Probe Concentration: The optimal probe concentration should be determined for each cell type to achieve a good signal-to-noise ratio without causing cellular stress. High concentrations can lead to artifacts and cytotoxicity.[12]
-
Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase before staining, as cellular stress can affect probe uptake and distribution.
-
Solvent Effects: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Conclusion
This compound is a promising fluorescent probe for live-cell imaging applications. Its cell permeability, potential for bioactivation leading to intracellular retention, and sensitivity to the cellular microenvironment make it a versatile tool for researchers. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can effectively utilize this coumarin derivative to gain valuable insights into the dynamic processes of living cells.
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Characteristics of fluoroprobes for measuring intracellular pH - PubMed. Available at: [Link]
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Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC - NIH. Available at: [Link]
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7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - ACS Publications. Available at: [Link]
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- 8. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH Probes | AAT Bioquest [aatbio.com]
- 14. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Live-Cell Staining and Intracellular pH Measurement Using Methyl 7-Hydroxycoumarin-3-carboxylate
Introduction and Scientific Principle
Fluorescent probes are indispensable tools in modern cell biology, providing dynamic insights into cellular processes with high spatial and temporal resolution.[1] Among the various classes of fluorophores, coumarin derivatives are well-regarded for their strong fluorescence, photostability, and sensitivity to the microenvironment.[2] This application note provides a comprehensive guide to the use of Methyl 7-hydroxycoumarin-3-carboxylate as a cell-permeable probe for live-cell imaging and the ratiometric measurement of intracellular pH (pHi).
Methyl 7-hydroxycoumarin-3-carboxylate is an esterified, and thus more lipophilic, version of the blue fluorophore 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA).[3][4] This structural modification is key to its utility in live-cell applications. The uncharged methyl ester form readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond. This enzymatic action accomplishes two things:
-
Trapping: It converts the probe to its carboxylate form (7-OHCCA), which is more polar and membrane-impermeant, effectively trapping it within the cytoplasm.
-
Activation: It uncages the fluorophore, whose emission intensity is sensitive to the surrounding hydrogen ion concentration.[5]
The phenolic hydroxyl group of the trapped 7-OHCCA has a pKa of approximately 7.04, making it an ideal indicator for monitoring physiological fluctuations in cytosolic pH, which is typically maintained between 6.8 and 7.4.[5][6][7] Dysregulation of pHi is linked to numerous cellular events, including proliferation, apoptosis, and metabolic activity, making its measurement critical for many areas of research.[7]
This protocol details the preparation, cell loading, imaging, and a robust method for converting fluorescence data into quantitative pHi measurements through in-situ calibration.
Probe Characteristics and Properties
A clear understanding of the probe's properties is essential for successful experimental design.
| Property | Value | Source |
| Full Chemical Name | Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | [4] |
| Molecular Formula | C₁₁H₈O₅ | [4] |
| Molecular Weight | 220.18 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Store stock solution at -20°C, protected from light and moisture. | [4] |
| Fluorescence (7-OHCCA) | Excitation: ~350-390 nm; Emission: ~410-460 nm | [8] |
Staining Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of action and the overall experimental procedure.
Caption: Mechanism of cellular uptake and activation of the probe.
Caption: Step-by-step experimental workflow for cell staining.
Detailed Protocols
Caution: As with many coumarin derivatives, it is crucial to evaluate cytotoxicity.[9] Always perform a concentration-response experiment (see Section 5.1) to determine the optimal, non-toxic probe concentration for your specific cell type and experimental duration. This protocol is a starting point and may require optimization.
Required Materials
-
Methyl 7-hydroxycoumarin-3-carboxylate (Probe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cultured cells on glass-bottom dishes or imaging plates
-
Fluorescence microscope with appropriate filters (see Table below)
-
For pH Calibration: Nigericin and Valinomycin, a set of pH calibration buffers (pH 6.0 - 8.0)
| Recommended Filter Set | Excitation Range (nm) | Emission Range (nm) |
| DAPI / Blue | 350 - 390 | 420 - 470 |
Reagent Preparation
-
10 mM Stock Solution: Dissolve 2.2 mg of Methyl 7-hydroxycoumarin-3-carboxylate in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store this stock solution in small aliquots at -20°C, protected from light.
-
Working Staining Solution: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed (37°C) HBSS or other physiological buffer to the desired final concentration (start with a range of 1-10 µM). For example, to make 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock to 1 mL of HBSS. Mix by inversion.
Staining Protocol
This protocol is designed for adherent cells in a 35 mm imaging dish. Adjust volumes accordingly for other formats.
-
Culture cells on a glass-bottom imaging dish until they reach the desired confluency (typically 60-80%).
-
Aspirate the culture medium from the dish.
-
Gently wash the cells once with 1 mL of pre-warmed HBSS.
-
Aspirate the wash buffer and add 1 mL of the freshly prepared working staining solution to the cells.
-
Incubate the dish for 30-60 minutes at 37°C in a CO₂ incubator.[10]
-
Following incubation, aspirate the staining solution.
-
Wash the cells twice with 1 mL of pre-warmed HBSS to remove any extracellular probe.
-
Add 1 mL of fresh, pre-warmed HBSS or imaging medium to the dish. The cells are now ready for imaging.
Fluorescence Microscopy
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Use a DAPI or similar blue-light filter set to visualize the cells.
-
Acquire images using a consistent exposure time across all samples and conditions. Cytoplasmic fluorescence should be clearly visible.
Protocol Validation and Quantitative Measurement
Determining Optimal Probe Concentration
To ensure data integrity and cell health, it is essential to use the lowest possible probe concentration that yields a sufficient signal.
-
Prepare a series of working staining solutions with concentrations ranging from 0.5 µM to 20 µM.
-
Stain cells according to the protocol in Section 4.3 using these different concentrations.
-
Image the cells and quantify the mean fluorescence intensity for each concentration.
-
In a parallel experiment, assess cell viability (e.g., using a LIVE/DEAD assay) after staining with each concentration.
-
Select the lowest concentration that provides a robust signal well above background without impacting cell viability.
Intracellular pH (pHi) Calibration Protocol
To convert fluorescence intensity into a quantitative pHi value, a calibration curve must be generated in situ. This is achieved by clamping the intracellular pH to the extracellular pH using ionophores.[7]
-
Stain several wells or dishes of cells with the optimized concentration of the probe as described above.
-
Prepare a set of calibration buffers (e.g., high K⁺ buffer) adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
To each calibration buffer, add ionophores to equilibrate intracellular and extracellular H⁺. A common combination is 10 µM Nigericin and 10 µM Valinomycin.[7]
-
After staining and washing, replace the imaging medium in each dish with a different pH calibration buffer containing the ionophores.
-
Incubate for 5-10 minutes at room temperature to allow for pH equilibration.
-
Measure the fluorescence intensity for each pH point.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve. This curve can then be used to convert the fluorescence intensity of your experimental samples into pHi values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Probe concentration is too low. | Increase probe concentration (re-validate for cytotoxicity). |
| Incubation time is too short. | Increase incubation time to 60 minutes. | |
| Incorrect filter set. | Ensure you are using a DAPI/blue filter set (~370/440 nm Ex/Em). | |
| High Background | Incomplete washing. | Ensure thorough but gentle washing (2-3 times) after incubation. |
| Probe precipitated in buffer. | Ensure stock is fully dissolved in DMSO before diluting in aqueous buffer. | |
| Cell Death/Morphology Changes | Probe concentration is too high (cytotoxicity). | Lower the probe concentration. Perform a dose-response curve (Sec 5.1). |
| Phototoxicity from imaging. | Reduce light exposure time and/or intensity. Use a neutral density filter. |
References
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(11), 2337-2346. [Link]
-
Thakor, P., et al. (2016). Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. Chemistry Central Journal, 10(58). [Link]
-
Abdel-Wahab, B. F., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8387. [Link]
-
Gottardini, F., et al. (2013). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. Biomedical Optics Express, 4(6), 901-911. [Link]
-
Gao, J., et al. (2022). Organic fluorescent probes for live-cell super-resolution imaging. View, 3(4), 20200195. [Link]
-
Riveiro, M. E., et al. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Natural Product Communications, 11(9), 1289-1292. [Link]
-
Abbas, S. S., et al. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(15), 4443. [Link]
-
Loiselle, F. B., & Casey, J. R. (2010). Measurement of Intracellular pH. Methods in Molecular Biology, 637, 311-331. [Link]
-
REPROCELL Inc. (n.d.). General Protocol for ICC Staining of Live Cells. REPROCELL. [Link]
-
Papakyriakopoulou, P., et al. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. RSC Advances, 10(25), 14881-14891. [Link]
-
Cell Microsystems. (n.d.). Live-Staining Cells with Fluorescent Antibodies. Cell Microsystems. [Link]
-
Waddell, B., et al. (2022). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 13(5), 816-823. [Link]
-
van der Vlist, E. A., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemodex.com [chemodex.com]
- 5. 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.0 TLC 779-27-1 [sigmaaldrich.com]
- 6. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 7. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
- 8. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 9. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
Application Note: Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate as a Ratiometric Fluorescent Indicator for pH Measurement
Senior Application Scientist: Gemini
Abstract
Fluorescent indicators are indispensable tools in chemical and biological research, offering high sensitivity and spatiotemporal resolution for monitoring physiological parameters such as pH. Coumarin derivatives, a class of fluorophores known for their excellent photophysical properties, have been widely developed as probes for various analytes and environments.[1][2][3] This document provides a detailed guide to the application of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate as a robust, fluorescent pH indicator. We will explore the underlying sensing mechanism, detail its spectroscopic properties, and provide comprehensive, field-proven protocols for its characterization and use in determining the pH of aqueous solutions.
Principle of pH Sensing: A Tale of Two States
The functionality of this compound as a pH indicator is rooted in the acid-base equilibrium of its 7-hydroxyl group.[4] In acidic to neutral environments, the hydroxyl group remains protonated (phenol form). Upon transitioning to an alkaline environment, this proton dissociates, yielding a phenolate anion.
This deprotonation event significantly alters the electronic structure of the molecule, enhancing an intramolecular charge transfer (ICT) character. The result is a marked change in the molecule's interaction with light. The protonated form typically absorbs light at a shorter wavelength and exhibits blue fluorescence, whereas the deprotonated phenolate form absorbs at a longer wavelength and emits a strong, green-shifted fluorescence.[5] This pH-dependent spectral shift allows for ratiometric analysis, where the ratio of fluorescence intensities at two different wavelengths is used to determine pH. This method provides a robust internal calibration that corrects for variations in probe concentration, photobleaching, or instrumentation, making it superior to intensity-based measurements alone.
The equilibrium between the two fluorescent species is the core of its function as a pH sensor.[4]
Figure 1: pH-dependent equilibrium of the 7-hydroxycoumarin core structure.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of the indicator is critical for its effective application. While the exact spectroscopic values can be influenced by solvent polarity and ionic strength, the following tables summarize its key characteristics.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₅ | [6][7] |
| Molecular Weight | 220.18 g/mol | [6][7][8] |
| CAS Number | 86788-49-0 | [6][7] |
| Appearance | Solid | [7] |
Table 2: Typical Spectroscopic Properties of 7-Hydroxycoumarin Derivatives (Note: These are representative values. It is imperative to experimentally determine these parameters under specific experimental conditions using the protocol below.)
| Form | λmax (Absorption) | λmax (Emission) | Quantum Yield (ΦF) |
| Protonated (Acidic) | ~320-340 nm | ~390-450 nm (Blue) | Low to Moderate |
| Deprotonated (Alkaline) | ~360-400 nm | ~460-540 nm (Green-Yellow) | High[5] |
| pKa | ~7.0 - 8.0 |
Experimental Protocols
This section provides a self-validating system to first characterize the indicator and then use it for accurate pH measurements.
Protocol A: Spectroscopic Characterization and Calibration
Objective: To determine the precise excitation/emission maxima, pKa, and generate a ratiometric calibration curve for the indicator under your specific experimental conditions.
Materials:
-
This compound (Probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering a wide range (e.g., pH 4 to 10)
-
Calibrated pH meter
-
Spectrofluorometer with excitation and emission scanning capabilities
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the probe in anhydrous DMSO.
-
Rationale: DMSO is an excellent solvent for many organic fluorophores and prevents premature hydrolysis or degradation. Storing the concentrated stock in an anhydrous organic solvent ensures long-term stability.
-
-
Working Solution Preparation:
-
For each buffer in your pH series, prepare a working solution of the probe. A final concentration of 1-10 µM is typically sufficient.
-
Critical Step: Add a small aliquot of the DMSO stock solution to the buffer (e.g., 10 µL of 1 mM stock into 1 mL of buffer for a final concentration of 10 µM). Ensure the final DMSO concentration is low (<1% v/v) to minimize solvent effects on the pH and probe behavior. Mix thoroughly.
-
-
Determination of Optimal Wavelengths:
-
Using two separate working solutions, one at a low pH (e.g., pH 4) and one at a high pH (e.g., pH 10), perform excitation and emission scans.
-
For the acidic sample (pH 4): Record the emission spectrum to find its emission maximum (λem1). Then, set the emission monochromator to λem1 and scan the excitation spectrum to find the excitation maximum (λex1).
-
For the alkaline sample (pH 10): Repeat the process to find its emission maximum (λem2) and excitation maximum (λex2).
-
Rationale: This step identifies the precise spectral peaks for the protonated and deprotonated forms, which are essential for sensitive and accurate ratiometric measurements.
-
-
Acquisition of pH-Dependent Emission Spectra:
-
Set the spectrofluorometer's excitation wavelength to the isosbestic point found in the absorption spectra (if determined) or to λex1 (the peak for the acidic form). Exciting at the acidic form's maximum ensures that changes in fluorescence are primarily due to pH-driven state changes rather than changes in absorbance.
-
For each prepared working solution from pH 4 to 10, record the full emission spectrum.
-
You should observe a decrease in the emission peak at λem1 and a corresponding increase at λem2 as the pH increases.
-
-
Data Analysis and Calibration Curve Generation:
-
From the collected spectra, extract the fluorescence intensity at the two emission maxima (Iλem1 and Iλem2).
-
Calculate the ratio of intensities (Ratio = Iλem2 / Iλem1) for each pH value.
-
Plot the Ratio as a function of pH. The resulting data should fit a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa of the indicator (the pH at the midpoint of the curve). This plot is your ratiometric calibration curve.
-
Protocol B: Measuring the pH of an Unknown Sample
Objective: To accurately determine the pH of an unknown aqueous sample using the calibration curve generated in Protocol A.
Methodology:
-
Sample Preparation:
-
Place a known volume of your unknown sample into a cuvette. Ensure the sample is optically clear and does not contain components that autofluoresce significantly in the same spectral region as the probe.
-
-
Probe Addition:
-
Add the same aliquot of the probe stock solution used during calibration to the unknown sample to achieve the same final probe concentration. Mix gently but thoroughly.
-
-
Fluorescence Measurement:
-
Using the identical spectrofluorometer settings from Protocol A (i.e., the same excitation wavelength and slit widths), record the emission spectrum of the sample.
-
-
pH Determination:
-
Extract the fluorescence intensities at λem1 and λem2.
-
Calculate the intensity ratio (Ratio = Iλem2 / Iλem1).
-
Using the calibration curve generated in Protocol A, interpolate the pH value that corresponds to your calculated ratio.
-
Experimental Workflow
The entire process, from initial setup to final analysis, can be visualized as a clear and logical workflow.
Figure 2: Workflow for pH determination using the fluorescent indicator.
Applications and Critical Considerations
Potential Applications:
-
Biochemical Assays: Monitoring pH changes during enzymatic reactions that produce or consume protons.
-
Materials Science: Embedding the probe into polymer matrices or hydrogels to create pH-sensitive materials and sensors.[9]
-
Environmental Monitoring: Assessing the pH of water samples.[2][3]
Limitations and Interferences:
-
Ionic Strength: High salt concentrations can slightly alter the pKa of the indicator. It is best to perform calibration in buffers with an ionic strength similar to that of the unknown samples.
-
Temperature: Like all acid-base equilibria, the probe's pKa is temperature-dependent. All measurements, including calibration, should be performed at a constant and defined temperature.
-
Photobleaching: Although generally photostable, prolonged exposure to high-intensity excitation light can lead to photobleaching. Use the lowest necessary excitation power and minimize exposure time.
-
Fluorescence Quenching: The presence of heavy atoms, certain metal ions, or other quenching agents in the sample can reduce fluorescence intensity.[10][11] The ratiometric approach can partially mitigate this, but severe quenching may still affect accuracy.
-
Cellular Applications: While 7-hydroxycoumarins are used in bio-imaging, the utility of this specific methyl ester for intracellular pH measurements would require further investigation into its cell permeability, cytotoxicity, and potential for hydrolysis by cellular esterases.
Conclusion
This compound is a valuable fluorescent tool for the precise determination of pH in aqueous solutions. Its distinct, pH-dependent spectral shift from blue to green fluorescence enables robust ratiometric analysis. By following the detailed characterization and measurement protocols outlined in this guide, researchers can establish a self-validating system to confidently measure pH in a wide array of scientific applications, from biochemical assays to materials science.
References
-
de Vries, T., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Retrieved from [Link]
-
Żamojć, K., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PMC - NIH. Retrieved from [Link]
-
Liu, T., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. Retrieved from [Link]
-
Liu, T., et al. (2020). Synthesis and application of coumarin fluorescence probes. PMC - NIH. Retrieved from [Link]
-
Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Liu, T., et al. (2020). Synthesis and application of coumarin fluorescence probes (alternative link). RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. ResearchGate. Retrieved from [Link]
-
Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Retrieved from [Link]
-
Taszner, M., & Grzywacz, R. (2014). Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 86788-49-0 [sigmaaldrich.com]
- 8. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | C11H8O5 | CID 34177755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 7-Hydroxycoumarin-3-Carboxylate as a Fluorogenic Substrate for Hydrolase Enzyme Assays
Introduction: Illuminating Enzyme Activity with Fluorogenic Probes
In the fields of enzymology, drug discovery, and diagnostics, the precise measurement of enzyme activity is paramount. Fluorogenic assays represent a significant advancement over traditional colorimetric methods, offering superior sensitivity, a wider dynamic range, and amenability to high-throughput screening (HTS) formats.[1][2] These assays employ substrates that are chemically engineered to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. The enzymatic reaction liberates a highly fluorescent molecule, generating a signal that is directly proportional to enzyme activity.
This guide focuses on the application of methyl 7-hydroxycoumarin-3-carboxylate , a versatile fluorogenic substrate for the continuous kinetic analysis of a broad range of hydrolytic enzymes, particularly esterases and lipases . The core principle of this assay lies in the enzymatic cleavage of the methyl ester bond. This hydrolysis reaction releases the highly fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) , which emits a strong signal in the blue region of the spectrum, allowing for real-time monitoring of enzyme kinetics.[1]
The Chemistry of Detection: Mechanism of Action
The utility of methyl 7-hydroxycoumarin-3-carboxylate as a fluorogenic substrate is rooted in the distinct photophysical properties of the substrate and its hydrolyzed product.
-
The Substrate : Methyl 7-hydroxycoumarin-3-carboxylate is essentially non-fluorescent. The esterification of the carboxylic acid group and the protonated state of the 7-hydroxyl group in neutral conditions constrain the π-electron system of the coumarin core, preventing efficient fluorescence.
-
Enzymatic Cleavage : Hydrolases, such as carboxylesterases, recognize and catalyze the hydrolysis of the methyl ester bond.
-
The Product : The reaction yields methanol and the fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). Under neutral to alkaline pH conditions (pH > 7.0), the 7-hydroxyl group (pKa ≈ 7.04) deprotonates to form the phenolate anion. This deprotonation extends the conjugated π-system, resulting in a significant increase in the molar extinction coefficient and a dramatic enhancement of fluorescence quantum yield.[1]
The direct relationship between enzymatic activity and the rate of fluorescence increase forms the basis of a highly sensitive kinetic assay.
Caption: General workflow for the hydrolase assay.
-
Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution into the assay buffer. A typical final assay concentration ranges from 10 µM to 100 µM. For a final concentration of 50 µM in a 100 µL reaction volume, prepare a 4X working solution (200 µM) by adding 2 µL of 10 mM stock to 998 µL of assay buffer. Note: Prepare this solution fresh and protect it from light.
-
Set up Assay Plate:
-
Test Wells: Add 50 µL of assay buffer and 25 µL of diluted enzyme.
-
Substrate Blank (No Enzyme Control): Add 75 µL of assay buffer.
-
Enzyme Blank (No Substrate Control): Add 75 µL of assay buffer and 25 µL of diluted enzyme.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding 25 µL of the 4X working substrate solution to all wells, bringing the total volume to 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record fluorescence intensity (RFU) every 30-60 seconds for 15-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.
4. Data Analysis
-
Correct for Background: Subtract the average RFU from the substrate blank wells from all other wells at each time point.
-
Determine Reaction Rate: Plot RFU versus time for each enzyme concentration. The initial, linear portion of the curve represents the initial velocity (V₀). Calculate the slope of this linear phase (ΔRFU/min).
-
Generate Standard Curve (Optional but Recommended):
-
Prepare serial dilutions of the 1 mM 7-OHCCA standard stock in assay buffer to create a range of known concentrations (e.g., 0 to 20 µM).
-
Read the fluorescence of 100 µL of each standard concentration.
-
Plot RFU versus concentration ([7-OHCCA], µM) and perform a linear regression to obtain the slope (RFU/µM).
-
-
Calculate Specific Activity: Convert the reaction rate from RFU/min to µmol/min/mg using the standard curve and the concentration of enzyme in the assay.
-
Rate (µM/min) = (Slope [ΔRFU/min]) / (Standard Curve Slope [RFU/µM])
-
Specific Activity (µmol/min/mg) = (Rate [µM/min] × Assay Volume [L]) / (Enzyme mass [mg])
-
Troubleshooting and Assay Optimization
Caption: Decision tree for troubleshooting common assay issues.
-
High Background Signal : This can be caused by the spontaneous hydrolysis of the substrate or fluorescent impurities.
-
Solution : Always run a "no-enzyme" control. If the background is high, prepare fresh substrate stock and assay buffer. Ensure the substrate is stored properly, desiccated and protected from light, to prevent degradation. [3]* Low Signal or Poor Sensitivity : The fluorescence of 7-OHCCA is highly pH-dependent.
-
Solution : Ensure the final pH of the assay buffer is between 7.5 and 9.0 to maximize the fluorescence of the deprotonated product. [1]Confirm enzyme activity with an alternative assay if possible.
-
-
Precipitation of Substrate : Methyl 7-hydroxycoumarin-3-carboxylate has limited aqueous solubility.
-
Solution : Ensure the final concentration of DMSO in the assay is kept low (typically <1-2%) to avoid affecting enzyme activity. Prepare the working substrate solution just before use and ensure it is fully dissolved.
-
-
Non-linear Reaction Progress Curves : A downward curving plot can indicate substrate depletion or product inhibition. An upward curve may suggest enzyme activation. A plateau at high signal can be due to the inner filter effect.
-
Solution :
-
Substrate Depletion : Use a lower enzyme concentration or higher substrate concentration (while being mindful of solubility). Ensure you are analyzing the initial linear phase of the reaction.
-
Inner Filter Effect : At high concentrations, the product can absorb the excitation light, leading to a non-linear relationship between concentration and fluorescence. Dilute the samples or use a standard curve that covers the expected product concentration range.
-
-
Conclusion
Methyl 7-hydroxycoumarin-3-carboxylate is a reliable and sensitive fluorogenic substrate for the kinetic analysis of hydrolase activity. Its application in a well-designed assay, accounting for factors such as pH, substrate solubility, and appropriate controls, can provide high-quality data for enzyme characterization, inhibitor screening, and other critical applications in life science and drug development research.
References
- Savinainen, J. R., et al. (2010). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Assay and Drug Development Technologies, 8(3), 387-393. (Note: This reference discusses a similar coumarin-based assay, highlighting the principle of pH-dependent fluorescence which is directly applicable.)
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Retrieved from [Link]
- Wilhelm, S., & Hendrickson, T. L. (2007). Fluorescence-Based Assays of Lipases, Phospholipases, and Other Lipolytic Enzymes. In book: Lipases and Phospholipases.
-
ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Derivatives by Lipase TL IM from Thermomyces lanuginosus. Retrieved from [Link]
Sources
Application Note: High-Throughput Screening Assays Utilizing Methyl 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate as a Core Fluorogenic Reporter
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, demanding robust, sensitive, and automatable assay technologies.[1][2] Fluorescence-based assays have emerged as a dominant methodology due to their high sensitivity and versatility.[1][3] This document provides a detailed guide to the principles and applications of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (MHC), a highly fluorescent coumarin derivative, as a central reporting molecule in HTS assays. We will explore the underlying mechanism of fluorogenic activation, present detailed protocols for enzyme inhibition and competitive binding assays, and discuss critical aspects of data analysis and quality control.
Introduction: The Power of Fluorogenic Assays in HTS
The objective of HTS is to rapidly assess large chemical libraries for specific biological activities. The success of any HTS campaign hinges on the quality of the assay, which must provide a clear, reproducible signal that distinguishes "hits" from inactive compounds. Fluorogenic assays are exceptionally well-suited for this purpose.[4] They are typically designed around a "pro-fluorophore," a non-fluorescent substrate that is chemically transformed by a specific biological activity—most often enzymatic cleavage—into a highly fluorescent product.[3][5]
The 7-hydroxycoumarin scaffold is one of the most widely utilized fluorophores in the design of such assays.[6][7] Its derivatives are prized for their high quantum yields, significant Stokes shifts, and photostability. The core principle relies on the 7-hydroxyl group; when this group is masked (e.g., via esterification or etherification), the molecule exhibits minimal fluorescence. Enzymatic removal of this masking group regenerates the phenol, which, under typical physiological pH conditions (pH 7.4), deprotonates to the highly fluorescent phenolate form.
This application note focuses on this compound (MHC), a specific and potent fluorophore from this class. We will detail how non-fluorescent substrates, which release MHC upon enzymatic action, can be deployed to create powerful HTS assays for a variety of enzyme classes.
Principle of MHC-Based Fluorogenic Assays
The fundamental mechanism of an MHC-based assay is the enzymatic conversion of a custom-designed, non-fluorescent substrate into the fluorescent MHC reporter.
The "Off-On" Switching Mechanism:
-
"Off" State (Substrate): A substrate is synthesized where the 7-hydroxyl group of MHC is covalently linked to a moiety recognized by a specific enzyme (e.g., a phosphate group for a phosphatase, an acetyl group for a deacetylase, or a glucuronic acid for a glucuronidase). This modification disrupts the extended π-conjugated system of the fluorophore, rendering it non-fluorescent.
-
Enzymatic Action: In the presence of the target enzyme, the bond is cleaved, releasing the masking group.
-
"On" State (Product): The free MHC molecule is liberated. At a pH above its pKa (~7.0-7.5), the 7-hydroxyl group exists in its anionic phenolate form, which is a highly resonant structure and therefore intensely fluorescent.
This enzymatic turnover results in a time-dependent increase in fluorescence intensity that is directly proportional to the enzyme's activity. This signal can be readily measured using a standard plate reader.
Caption: General mechanism of an MHC-based fluorogenic assay.
Physicochemical Properties of MHC
Understanding the properties of the reporter molecule is critical for assay design.
| Property | Value | Source |
| Full Chemical Name | This compound | - |
| CAS Number | 86788-49-0 | |
| Molecular Formula | C₁₁H₈O₅ | |
| Molecular Weight | 220.18 g/mol | [8] |
| Purity | Typically >95% | [8] |
| Typical Excitation λ | ~360-380 nm | General coumarin data |
| Typical Emission λ | ~440-460 nm | General coumarin data |
| Appearance | Solid |
Note: Exact excitation and emission maxima can be buffer-dependent and should be empirically determined during assay development.
Application Protocol 1: HTS for Enzyme Inhibitors
This protocol provides a generalized workflow for screening a compound library to identify inhibitors of a hypothetical enzyme, "Hydrolase-X," which cleaves a corresponding MHC-substrate.
Objective: To identify small molecule inhibitors of Hydrolase-X from a large compound library.
Materials and Reagents:
-
MHC-Substrate: Specific for Hydrolase-X (e.g., MHC-phosphate for a phosphatase).
-
Hydrolase-X: Purified enzyme.
-
Assay Buffer: Buffer in which the enzyme is active and stable (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of Hydrolase-X.
-
Negative Control: DMSO vehicle.
-
Microplates: Black, flat-bottom 384-well or 1536-well plates are recommended to minimize background fluorescence and crosstalk.
-
Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission detection at ~450 nm.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 2X working solution of Hydrolase-X in assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Prepare a 2X working solution of MHC-Substrate in assay buffer. The recommended starting concentration is the Michaelis-Menten constant (Km) for the enzyme, as this provides maximum sensitivity for competitive inhibitors.
-
-
Compound Dispensing (Assay Plate):
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound from the library source plates to the assay plates.
-
Dispense positive and negative controls into dedicated wells. Typically, entire columns are used for controls to assess plate uniformity.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X Hydrolase-X solution to all wells of the assay plate.
-
Mix by gentle shaking or centrifugation.
-
Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Add 10 µL of the 2X MHC-Substrate solution to all wells to initiate the enzymatic reaction.
-
Mix the plate and incubate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 37°C). The incubation time should be optimized to achieve a robust signal window (Signal-to-Background > 10) for the negative controls.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of the plate using a plate reader with appropriate filters (e.g., Excitation: 360/40 nm, Emission: 460/40 nm).
-
Caption: HTS workflow for an enzyme inhibition assay using an MHC-based substrate.
Application Protocol 2: Competitive Binding Assay
This protocol is designed for identifying compounds that bind to a target protein by displacing an MHC-based fluorescent probe. This assay format is useful when a direct enzymatic assay is not feasible. The principle relies on a change in the probe's fluorescence upon binding to the protein, often quenching.[6][9]
Objective: To identify compounds that bind to a target protein by competing with a fluorescent MHC-based probe.
Principle:
-
An MHC-derivative (the probe) is designed to bind to the target protein.
-
Upon binding, the probe's fluorescence is quenched due to its interaction with the protein's local environment.
-
A test compound that also binds to the same site will displace the probe.
-
The displaced probe is released into the bulk solution, restoring its fluorescence. An increase in signal indicates a binding "hit."
Materials and Reagents:
-
MHC-Probe: An MHC derivative with high affinity for the target protein.
-
Target Protein: Purified protein of interest.
-
Assay Buffer, Compounds, Controls, and Microplates: As described in Protocol 1.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 2X working solution of the Target Protein + MHC-Probe complex in assay buffer. The concentrations must be optimized such that the majority of the probe is bound to the protein, resulting in a low basal fluorescence signal.
-
-
Compound Dispensing:
-
Dispense test compounds and controls into the assay plate as described in Protocol 1.
-
-
Reaction Initiation and Incubation:
-
Add 20 µL of the 2X Protein/Probe pre-mixed solution to all wells.
-
Mix and incubate for a duration sufficient to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity as described in Protocol 1. Wells containing "hits" will exhibit a higher fluorescence signal compared to the DMSO controls.
-
Caption: Principle of a competitive displacement assay leading to fluorescence recovery.
Data Analysis and Quality Control
Assay Quality (Z'-Factor): The robustness of an HTS assay is quantified by the Z'-factor. This statistical parameter reflects both the dynamic range of the signal and the data variation.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., full inhibition).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., 0% inhibition, DMSO).
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unsuitable for HTS |
Hit Identification and Confirmation:
-
Primary Screen: Hits are typically identified as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Counter-Screening: It is crucial to perform counter-screens to eliminate false positives. Common sources of interference include:
-
Autofluorescent Compounds: Compounds that fluoresce at the same wavelength as MHC. This can be checked by running the assay without the enzyme or substrate.
-
Fluorescence Quenchers: Compounds that non-specifically quench the fluorescence of MHC.
-
-
Dose-Response: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal / Small Assay Window | 1. Insufficient enzyme/substrate concentration. 2. Sub-optimal buffer conditions (pH, ionic strength). 3. Short incubation time. | 1. Increase enzyme or substrate concentration. 2. Perform buffer optimization experiments. 3. Increase incubation time, ensuring the reaction stays linear. |
| High Background Signal | 1. Substrate instability/hydrolysis. 2. Autofluorescence from buffer components or microplate. | 1. Test substrate stability in assay buffer over time. 2. Use high-purity reagents and black microplates. |
| Poor Z'-Factor (<0.5) | 1. High data variability. 2. Small signal window. | 1. Check for pipetting errors, improve mixing, ensure temperature uniformity. 2. Address "Low Signal" issues (see above). |
| High Rate of False Positives | 1. Compound library contains many autofluorescent compounds. | 1. Implement a pre-screen where all compounds are tested for autofluorescence in the absence of enzyme/substrate. |
Conclusion
This compound and its derivatives are powerful tools for developing robust and sensitive high-throughput screening assays. By leveraging the principle of enzymatic unmasking of a pro-fluorophore, researchers can create simple "mix-and-read" protocols suitable for screening vast compound libraries. The adaptability of the 7-hydroxycoumarin core allows for the design of substrates for a wide range of enzyme targets, making MHC-based assays a versatile and invaluable component of the modern drug discovery toolkit.
References
- National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central.
- National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.
- Royal Society of Chemistry. (n.d.). Development of a single-step fluorogenic sirtuin assay and its applications for high-throughput screening. Organic & Biomolecular Chemistry.
- AAT Bioquest. (n.d.). Enzyme Probes & Assay Kits.
- Ivyspring International Publisher. (n.d.). Activated molecular probes for enzyme recognition and detection. Theranostics.
- ACS Publications. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology.
- Royal Society of Chemistry. (n.d.). A practical fluorogenic substrate for high-throughput screening of glutathione S-transferase inhibitors. Chemical Communications.
- Tocris Bioscience. (n.d.). Enzyme Probes and Enzyme Substrates.
- ResearchGate. (2013). A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
- National Center for Biotechnology Information. (n.d.). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central.
- National Institutes of Health. (n.d.). Kinetics and intracellular pathways required for major histocompatibility complex II–peptide loading and surface expression of a fluorescent hapten-protein conjugate in murine macrophage. PMC.
- National Center for Biotechnology Information. (2013). A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes. PubMed.
- ResearchGate. (2014). High-throughput screening assays for the identification of chemical probes.
- Chemicalbook. (n.d.). 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
- ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.
- Nature. (n.d.). Fluorogenic probes for monitoring peptide binding to class II MHC proteins in living cells.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Connect Journals. (n.d.). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations.
Sources
- 1. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. This compound [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
Illuminating Biology: A Researcher's Guide to Protein Labeling with Methyl 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate
This guide provides a comprehensive overview and detailed protocols for the fluorescent labeling of proteins using methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, practical execution, and applications of this versatile coumarin-based fluorophore. We will explore the "why" behind the "how," offering insights grounded in chemical principles and extensive laboratory experience to ensure robust and reproducible results.
Introduction: The Power of Light in Protein Science
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization, tracking, and quantification of proteins within complex biological systems.[1] By covalently attaching a small fluorescent molecule—a fluorophore—to a protein of interest, we can unlock a wealth of information about its localization, interactions, and dynamics.[2]
Coumarin dyes, including the 7-hydroxycoumarin scaffold, are particularly advantageous for these applications.[2] Their relatively small size minimizes potential interference with protein function, and they exhibit excellent photostability and high quantum yields, resulting in bright and durable fluorescent signals.[3][4] The 7-hydroxycoumarin-3-carboxylic acid core is a blue-emitting fluorophore, typically excited by UV or near-UV light, making it suitable for multicolor imaging experiments.[5][6]
This guide focuses on a specific derivative, this compound. While not directly reactive with proteins, this compound serves as a stable precursor that can be readily converted into a highly efficient amine-reactive labeling reagent. This two-step approach, involving hydrolysis and activation, provides a cost-effective and reliable method for generating fluorescently-labeled protein conjugates for a multitude of downstream applications.
Principle of the Labeling Chemistry
The labeling strategy hinges on the formation of a stable amide bond between the fluorophore and primary amines on the protein surface. The most common targets are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[7] Since the starting material, this compound, possesses a methyl ester, it must first be converted to its amine-reactive form. This is a two-stage process:
-
Saponification (Hydrolysis): The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
-
Activation: The carboxylic acid is then activated, most commonly with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive NHS ester.
The resulting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid NHS ester readily reacts with nucleophilic primary amines on the protein in a pH-dependent manner, forming a stable amide linkage.
Workflow for activating the coumarin dye and labeling the protein.
Photophysical Properties
The resulting 7-hydroxycoumarin-3-carboxamide linkage to the protein exhibits characteristic fluorescence properties essential for detection.
| Property | Value | Source |
| Excitation Maximum (λex) | ~352 nm | [5][8] |
| Emission Maximum (λem) | ~407 nm | [5][8] |
| Molar Extinction Coeff. (ε) | ~37,000 M⁻¹cm⁻¹ (for a similar derivative) | [3] |
| Quantum Yield (Φ) | ~0.84 (for a similar derivative) | [3] |
| Recommended Excitation | 350-380 nm | |
| Recommended Emission Filter | 400-450 nm bandpass |
Note: Molar extinction coefficient and quantum yield are for a closely related N-hexyl amide derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid and should be considered as estimates. These values can be influenced by the local environment of the dye on the protein surface.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the amine-reactive dye and the subsequent labeling of a target protein.
Part 1: Preparation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid NHS ester
Rationale: This two-step synthesis first creates the free carboxylic acid, which is the necessary precursor for the amine-reactive NHS ester. The use of EDC and NHS is a widely established and efficient method for creating semi-stable NHS esters that readily react with primary amines.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate
-
Brine
Protocol 1A: Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of KOH (3-4 equivalents).
-
Heat the mixture to reflux for approximately 30-60 minutes, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly add 2M HCl with vigorous stirring to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum. The product is 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.
Protocol 1B: NHS Ester Activation
-
Dissolve the dried 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
The resulting solution containing the 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid NHS ester can be used directly in the protein labeling reaction or stored at -20°C under dessicated conditions.
Part 2: Fluorescent Labeling of the Target Protein
Rationale: The conjugation reaction is highly pH-dependent. A pH of 8.3-8.5 ensures that the lysine side chains are sufficiently deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[7] A molar excess of the dye is used to drive the reaction, but the optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling without causing protein precipitation or loss of function.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid NHS ester in DMF (from Part 1)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Experimental workflow for protein labeling.
Protocol 2: Protein Conjugation
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.
-
Add 1 M sodium bicarbonate buffer to the protein solution to adjust the final pH to 8.3.
-
Slowly add the desired amount of the 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid NHS ester solution (typically a 5-20 fold molar excess over the protein) while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Proceed immediately to the purification step.
Part 3: Purification of the Labeled Protein
Rationale: It is critical to remove any unreacted, free dye from the labeled protein. Free dye can contribute to high background fluorescence and lead to inaccurate quantification and misleading results in downstream applications. Size-exclusion chromatography is an effective method for separating the larger labeled protein from the small, unreacted dye molecules.
Protocol 3: Purification by Size-Exclusion Chromatography
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Carefully load the reaction mixture from Part 2 onto the column.
-
Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye and byproducts will be retained by the resin and elute later.
-
Collect the fractions containing the labeled protein. The protein-containing fractions can often be identified by their faint blue color and by monitoring the absorbance at 280 nm.
-
Pool the fractions containing the purified, labeled protein.
Characterization of the Labeled Protein
After purification, it is essential to characterize the conjugate to determine the concentration of the protein and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
The concentration of the labeled protein can be determined using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's absorption maximum (~352 nm).
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
The Degree of Labeling (DOL) can be calculated as:
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~37,000 M⁻¹cm⁻¹).
An optimal DOL is typically between 2 and 7, but this can vary depending on the protein and the application.
Applications in Research and Drug Development
Fluorescently labeled proteins are invaluable tools in a wide range of applications, including:
-
Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins in living or fixed cells.
-
Flow Cytometry: Identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins.
-
Immunofluorescence Assays: Use labeled antibodies for the detection of specific antigens in tissues and cells.
-
Fluorescence Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes.
-
High-Throughput Screening: Develop assays for drug discovery by monitoring changes in fluorescence intensity or polarization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein buffer contains primary amines (e.g., Tris, glycine). | Dialyze the protein into an amine-free buffer like PBS or HEPES. |
| pH of the reaction is too low. | Ensure the pH of the reaction mixture is between 8.3 and 8.5. | |
| NHS ester has hydrolyzed. | Use freshly prepared or properly stored NHS ester. Minimize exposure to moisture. | |
| Protein Precipitation | Degree of labeling is too high. | Reduce the molar excess of the dye in the labeling reaction. |
| Protein is not stable at the labeling pH. | Perform the labeling at a lower pH (e.g., 7.5-8.0) for a longer duration, or screen for a more suitable buffer. | |
| High Background Fluorescence | Incomplete removal of free dye. | Repeat the purification step or use a longer size-exclusion column. Consider dialysis as an alternative purification method. |
Conclusion
Labeling proteins with this compound, via its activated NHS ester form, is a robust and accessible method for generating high-quality fluorescent conjugates. The resulting labeled proteins, with their bright and photostable blue fluorescence, are suitable for a wide array of qualitative and quantitative biological assays. By understanding the underlying chemical principles and carefully following the detailed protocols provided in this guide, researchers can confidently generate the tools needed to illuminate the intricate workings of the proteome.
References
-
Chen, Y., Clouthier, C. M., Tsao, K., Strmiskova, M., Lachance, H., & Keillor, J. W. (2014). Coumarin-based fluorogenic probes for no-wash protein labeling. Angewandte Chemie International Edition, 53(50), 13785-13788. [Link]
-
Rane, D., Shaik, A., Hu, X., Peterson, B., & Lee, S. (2021). Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes. American Chemical Society. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]
-
Shadmehr, M., Davis, G. J., Mehari, B. T., Jensen, S. M., & Jewett, J. C. (2018). Coumarin Triazabutadienes for Fluorescent Labeling of Proteins. ChemBioChem, 19(24), 2550-2552. [Link]
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Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2009). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 14(11), 4707-4714. [Link]
-
Royal Society of Chemistry. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
El-Sayed, M., & El-Sattar, N. E. A. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8345. [Link]
-
Pal, T., & Jana, A. K. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(10), 1823-1834. [Link]
-
PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
GeneToProtein. (n.d.). 7-Hydroxy-3-Carboxylate-Coumarin NHS ester. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. [Link]
-
ResearchGate. (n.d.). Photophysics of 7-Hydroxycoumarin 3-Carboxylic Acid in Micelles. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of 7‑Aminocoumarins from 7‑Hydroxycoumarins via Amide Smiles Rearrangement. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Coumarins as Fluorescent Labels of Biomolecules. Retrieved from [Link]
-
ACS Publications. (2023). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. US2683720A - Process for the preparation of 6-nitro-coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. acgpubs.org [acgpubs.org]
Application Notes: Monitoring Intracellular Calcium with Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Introduction: The Central Role of Calcium and the Utility of Coumarin-Based Probes
Calcium ions (Ca²⁺) are ubiquitous and vital second messengers, orchestrating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1] The cell maintains a steep electrochemical gradient, with resting cytoplasmic Ca²⁺ concentrations typically around 100 nM, in stark contrast to the 1–2 mM found in the extracellular space and within organelles like the endoplasmic reticulum.[1] Cellular signals trigger transient increases in cytosolic Ca²⁺, creating complex spatial and temporal patterns that encode specific information.
Fluorescent indicators are indispensable tools for visualizing and quantifying these dynamic calcium signals.[2][3] These molecules consist of a fluorophore linked to a Ca²⁺ chelating moiety.[4] The binding of Ca²⁺ alters the photophysical properties of the fluorophore, causing a change in fluorescence intensity or a shift in the excitation or emission wavelengths.
Coumarin derivatives, a class of fluorescent compounds, have gained significant attention in the design of chemosensors due to their excellent photophysical properties, including high quantum yields and stability.[5][6] The 7-hydroxycoumarin scaffold, in particular, serves as a versatile platform for developing fluorescent probes.[7] This application note provides a detailed guide to the use of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate , a coumarin-based indicator, for monitoring intracellular calcium dynamics.
Principle of Action: A Proposed Mechanism
While direct literature on this compound as a calcium indicator is emerging, its structural features allow us to propose a mechanism of action based on well-established principles for similar fluorescent probes.[8] Most chemical indicators are rendered cell-permeable by masking polar carboxylic acid groups as lipophilic esters, such as acetoxymethyl (AM) esters.[3] We hypothesize that the methyl ester of 7-hydroxy-2-oxo-2H-chromene-3-carboxylate functions analogously.
The proposed mechanism involves three key steps:
-
Passive Diffusion: The electrically neutral and lipophilic methyl ester derivative readily crosses the plasma membrane into the cell's cytoplasm.
-
Intracellular Activation: Inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, yielding the parent carboxylate, 7-hydroxy-2-oxo-2H-chromene-3-carboxylate . This hydrolysis traps the now membrane-impermeant, polar molecule within the cytosol.
-
Calcium Chelation and Fluorescence: The activated indicator, featuring the 7-hydroxy and 3-carboxylate groups, chelates free intracellular Ca²⁺ ions. This binding event is proposed to cause a conformational change that enhances the quantum yield of the coumarin fluorophore, leading to a measurable increase in fluorescence intensity.[4]
Caption: Proposed mechanism of cellular uptake and Ca²⁺ detection.
Probe Properties and Characteristics
The properties of the active form of the probe are expected to be similar to its parent compound, 7-hydroxycoumarin-3-carboxylic acid.[9][10]
| Property | Value / Description | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 86788-49-0 | [11] |
| Molecular Formula | C₁₁H₈O₅ | [11] |
| Excitation (Est.) | ~325-350 nm | [9] |
| Emission (Est.) | ~440-460 nm | [9] |
| Indicator Type | Non-ratiometric, intensity-based | Inferred |
| Solvent for Stock | Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Practice[12] |
Note: Spectral properties are estimated based on the 7-hydroxycoumarin-3-carboxylic acid scaffold and may require empirical validation.
Detailed Experimental Protocol
This protocol provides a general framework for loading cells in suspension or adherent culture. It is imperative to empirically determine the optimal probe concentration (typically 1-10 µM) and loading time for each specific cell type and experimental condition.
Required Reagents
-
This compound
-
Anhydrous DMSO
-
Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
-
Optional: Pluronic™ F-127, 20% solution in DMSO
-
Positive Control: Ionomycin (e.g., 10 mM stock in DMSO)
-
Negative Control / Low Ca²⁺: EGTA (e.g., 0.5 M stock, pH > 7.5)
Step 1: Preparation of Reagents
-
Probe Stock Solution (1-10 mM):
-
Prepare a 1 to 10 mM stock solution of this compound in anhydrous DMSO.
-
Causality: The lipophilic methyl ester is poorly soluble in aqueous solutions but dissolves readily in DMSO. Anhydrous DMSO prevents premature hydrolysis of the ester.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light.
-
-
Dye Loading Solution (Working Concentration):
-
Prepare this solution immediately before use.
-
Warm an appropriate volume of your balanced salt solution (e.g., HBSS) to 37°C.
-
Dilute the probe stock solution into the warmed buffer to the desired final concentration (e.g., for a 5 µM final concentration, add 5 µL of a 1 mM stock to 1 mL of buffer).
-
Optional but Recommended: To aid in the dispersion of the nonpolar probe in the aqueous buffer, first mix the stock probe with an equal volume of 20% Pluronic™ F-127 before diluting into the final buffer volume. This helps prevent dye aggregation and improves loading efficiency.
-
Vortex the final loading solution gently before adding it to the cells.
-
Step 2: Cell Loading
For Adherent Cells:
-
Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warmed balanced salt solution.
-
Add the prepared Dye Loading Solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Causality: Incubation allows for passive diffusion and subsequent enzymatic cleavage of the ester. The optimal time balances sufficient loading with minimal dye compartmentalization into organelles or leakage.
-
For Suspension Cells:
-
Centrifuge the cell suspension and resuspend the pellet in warmed balanced salt solution at a suitable density (e.g., 1 x 10⁶ cells/mL).
-
Add the Dye Loading Solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle agitation to prevent settling.
Step 3: Wash and De-esterification
-
Following incubation, remove the loading solution.
-
Wash the cells 2-3 times with fresh, warmed balanced salt solution to remove any extracellular probe.
-
Add fresh buffer and incubate the cells for an additional 30 minutes at 37°C (or room temperature) in the dark.
-
Causality: This "de-esterification" step ensures that intracellular esterases have sufficient time to fully cleave the methyl ester groups, rendering the probe fully active and responsive to calcium.
-
Step 4: Fluorescence Measurement
-
Place the sample (dish, coverslip, or cuvette) into the fluorescence imaging system (microscope, plate reader, or fluorometer).
-
Excite the probe at ~350 nm and measure the emission at ~450 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add your experimental agonist to induce a Ca²⁺ response and record the change in fluorescence intensity over time.
Step 5: System Validation with Controls
At the end of each experiment, perform a simple calibration to determine the minimum (F_min) and maximum (F_max) fluorescence signals.
-
Maximum Fluorescence (F_max): Add a calcium ionophore like Ionomycin (final concentration 1-5 µM) to saturate the intracellular probe with Ca²⁺ from the extracellular medium.
-
Minimum Fluorescence (F_min): Subsequently, add a calcium chelator like EGTA (final concentration ~2-3 times the extracellular Ca²⁺ concentration) to chelate all available calcium and determine the probe's fluorescence in a Ca²⁺-free state.
Caption: General experimental workflow for intracellular calcium imaging.
Data Interpretation and Troubleshooting
-
Data Analysis: For non-ratiometric dyes, changes in intracellular calcium are typically reported as a change in fluorescence intensity relative to the baseline (F/F₀), where F is the fluorescence at any given time and F₀ is the initial baseline fluorescence.
-
Poor Signal: If the signal is weak, consider increasing the probe concentration or the loading time. Ensure the excitation and emission wavelengths are set correctly for the coumarin fluorophore.
-
High Background: This can result from incomplete washing, cell death, or probe compartmentalization. Ensure thorough washing and check cell viability. Using Pluronic F-127 can sometimes reduce background by preventing dye aggregation.
-
No Response to Stimulus: Verify that the cells are healthy and that your stimulus is active. Use a positive control like ATP or Ionomycin to confirm that the cells can mount a calcium response and that the dye is loaded correctly.
References
- SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging.
- Thermo Fisher Scientific. (n.d.). Introduction to Ca2+ Measurements with Fluorescent Indicators.
- FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. (This is a foundational paper, though not directly in the search results, it's the basis for much of the field). A similar concept is discussed in the provided search result: PubMed. (n.d.). Fluorescence imaging of intracellular Ca2+.
- Sigma-Aldrich. (n.d.). Live Cell Calcium Indicators.
- University of Chicago. (n.d.). Calcium Flux Protocol.
- Wikipedia. (n.d.). Calcium imaging.
-
MDPI. (2024, January 21). Development of Fluorescent Chemosensors for Calcium and Lead Detection. Retrieved from [Link]
-
MDPI. (n.d.). New coumarin-based sensor molecule for magnesium and calcium ions. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel coumarin-based fluorescent sensor for Ca2+ and sequential detection of F− and its live cell imaging. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]
-
NIH. (2025, November 17). Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxycoumarin-3-carboxylic Acid. Retrieved from [Link]
Sources
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorescence imaging of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scimedia.com [scimedia.com]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium imaging - Wikipedia [en.wikipedia.org]
- 9. 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 10. 7-Hydroxycoumarin-3-carboxylic Acid | C10H6O5 | CID 5337757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 86788-49-0 [sigmaaldrich.com]
- 12. bu.edu [bu.edu]
synthesis of fluorescent probes from methyl 7-hydroxycoumarin-3-carboxylate
An In-Depth Guide to the Synthesis of Fluorescent Probes from Methyl 7-Hydroxycoumarin-3-carboxylate
Authored by a Senior Application Scientist
Introduction: The 7-Hydroxycoumarin Scaffold as a Privileged Fluorophore
In the landscape of fluorescent molecular probes, the coumarin family stands out for its remarkable photophysical properties and structural versatility.[1] Derivatives of 7-hydroxycoumarin, in particular, are mainstays in biological imaging and sensing due to their high fluorescence quantum yields, excellent photostability, and a characteristic blue-to-green emission that is exquisitely sensitive to the local microenvironment.[1][] Their relatively small size facilitates cell permeability, a crucial attribute for live-cell imaging applications.[3][4][5]
This guide focuses on a uniquely versatile starting material: methyl 7-hydroxycoumarin-3-carboxylate . This compound serves as an ideal platform for synthetic chemists, offering three primary points for chemical modification: the C3-carboxylate, the C7-hydroxyl group, and the aromatic C4, C6, and C8 positions. The strategic functionalization at the C3 and C7 positions allows for the rational design of probes that can detect a wide array of analytes, from reactive oxygen species (ROS) and pH fluctuations to specific enzyme activities and metal ions.[1][6][7]
This document provides a detailed exploration of the core synthetic strategies, step-by-step protocols, and the underlying chemical principles for transforming methyl 7-hydroxycoumarin-3-carboxylate into high-performance fluorescent probes tailored for research and drug development.
Core Synthetic Strategies: Functionalizing the Coumarin Core
The primary utility of methyl 7-hydroxycoumarin-3-carboxylate lies in its two distinct reactive handles: the ester at the C3 position and the phenol at the C7 position. These sites can be modified independently or in concert to append recognition moieties and tune the probe's photophysical properties.
Modification at the C3-Position via Amide Bond Formation
The most common and robust strategy for introducing functionality is through the formation of an amide bond at the C3-position. This requires a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a primary or secondary amine.
Causality Behind the Choice:
-
Hydrolysis First: The methyl ester is relatively unreactive. Converting it to the more reactive 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) is essential for efficient coupling. Basic hydrolysis (e.g., with LiOH or NaOH) is typically clean and high-yielding.
-
Amide Coupling: Amide bonds are exceptionally stable under physiological conditions, making them ideal linkers for biological probes. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are employed to activate the carboxylic acid, facilitating its reaction with an amine and minimizing side reactions.
Caption: Workflow for C3-position functionalization.
Part A: Hydrolysis of Methyl 7-Hydroxycoumarin-3-carboxylate
-
Dissolution: Dissolve methyl 7-hydroxycoumarin-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Acidification: Carefully acidify the reaction mixture to pH ~2 using 1M HCl. The product, 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA), will precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Part B: EDC/NHS-Mediated Amide Coupling
-
Activation: Suspend 7-OHCCA (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester. The formation of this intermediate is crucial for efficient coupling and preventing side reactions associated with carbodiimides.[8]
-
Amine Addition: Add the desired amine (R-NH2, 1.1 eq) to the reaction mixture, along with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the HCl salt of EDC and the carboxylic acid.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Modification at the C7-Position via Etherification
The phenolic hydroxyl group at the C7 position is a key determinant of the coumarin's fluorescence. Its deprotonation to the phenolate form in basic conditions causes a significant bathochromic (red) shift in both absorption and emission spectra.[3] Alkylating this hydroxyl group via etherification "locks" the fluorophore in a specific state and provides a convenient attachment point for sensing moieties.
Causality Behind the Choice:
-
Williamson Ether Synthesis: This is a classic, reliable method for forming ethers. A mild base (e.g., K₂CO₃) is sufficient to deprotonate the acidic phenol, forming a nucleophilic phenoxide. This readily attacks an electrophilic alkyl halide (or tosylate), forming the ether linkage.
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is ideal as it effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the phenoxide.
Caption: Workflow for C7-position functionalization.
-
Reagent Setup: To a solution of methyl 7-hydroxycoumarin-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add Alkylating Agent: Add the desired alkyl halide (R-X, where X is Br or I, 1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash with water and dry. Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography may be necessary to obtain the pure C7-ether product.
Application-Specific Protocols and Design Logic
The true power of this scaffold is realized when these core strategies are applied to create probes for specific biological questions.
Application Example 1: Synthesis of a Probe for Reactive Oxygen Species (ROS)
Many ROS probes operate on an "off-on" mechanism where a non-fluorescent precursor is converted into a highly fluorescent coumarin. A common strategy involves protecting the C7-hydroxyl with a ROS-labile group. For detecting hydroxyl radicals (•OH), a simple C7-ether linked probe can be designed.[6][9]
Design Logic: A phenylboronic ester can be attached to the C7-hydroxyl. In the presence of highly reactive species like peroxynitrite (ONOO⁻) or hydrogen peroxide (H₂O₂), the boronate is cleaved, liberating the highly fluorescent 7-hydroxycoumarin. This cleavage event serves as the reporting mechanism.[10]
-
Starting Material: Synthesize 7-hydroxy-2H-chromen-2-one (umbelliferone) by hydrolyzing and decarboxylating methyl 7-hydroxycoumarin-3-carboxylate.
-
Etherification: React umbelliferone (1.0 eq) with 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 eq) using the conditions described in Protocol 2 (K₂CO₃ in DMF).
-
Purification: After work-up, purify the crude product by column chromatography to yield the boronate-caged, non-fluorescent probe.
-
Sensing Mechanism: Upon exposure to peroxynitrite, the boronic ester is oxidized and cleaved, releasing the highly fluorescent umbelliferone, leading to a dramatic "turn-on" of fluorescence.
Caption: "Turn-on" sensing mechanism for a ROS probe.
Application Example 2: Synthesis of a pH-Sensing Probe
The fluorescence of 7-hydroxycoumarin is inherently pH-sensitive due to the protonation/deprotonation equilibrium of the C7-phenol (pKa ≈ 7.8). To create probes for specific acidic or basic ranges, moieties with different pKa values can be appended.[11][12][13]
Design Logic: Attaching a piperazine group via a C3-amide linkage introduces a basic nitrogen atom that can be protonated.[7][14] This protonation event can influence the coumarin's fluorescence through mechanisms like Photoinduced Electron Transfer (PET). In the basic form, the lone pair on the piperazine nitrogen can quench the coumarin's fluorescence (PET "on"). Upon protonation in acidic conditions, this quenching is inhibited (PET "off"), leading to a significant increase in fluorescence.
-
Prepare 7-OHCCA: Hydrolyze methyl 7-hydroxycoumarin-3-carboxylate to 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) as described in Protocol 1A .
-
Amide Coupling: Couple 7-OHCCA (1.0 eq) with N-Boc-piperazine (1.1 eq) using the EDC/NHS coupling conditions from Protocol 1B .
-
Purification: Purify the resulting Boc-protected intermediate by column chromatography.
-
Deprotection: Remove the Boc protecting group by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Final Product: After neutralization and work-up, the final coumarin-piperazine conjugate is obtained. This probe will typically exhibit low fluorescence at basic pH and high fluorescence at acidic pH.
Photophysical Data and Characterization
The success of any probe synthesis is validated by its photophysical properties. Modifications to the coumarin core systematically alter its absorption and emission characteristics.
| Compound | Modification | Absorbance Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Key Feature | Reference |
| 7-Hydroxycoumarin-3-carboxylic acid | Parent Acid (pH > 8) | ~400 nm | ~450 nm | High (~0.7-0.8) | Strong, pH-dependent blue fluorescence. | [3] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | C6-Fluoro, C3-Amide | ~405 nm | ~455 nm | Very High (0.84) | Exceptionally bright due to fluorine substitution. | [3][15] |
| C7-Ether Derivative | C7-Alkylated | ~365 nm | ~440 nm | Moderate | Blue-shifted emission compared to the phenolate form. | |
| C3-Amide Derivative | C3-Amide | ~402 nm | ~452 nm | High | Properties similar to parent but with added functionality. | [4] |
Standard Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and successful functionalization.
-
Mass Spectrometry (HRMS): To verify the exact mass and molecular formula of the synthesized probe.
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption maximum, emission maximum, Stokes shift, and quantum yield, and to evaluate the probe's response to the target analyte.
References
-
Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]
-
Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Luminescence. Available at: [Link]
-
Novel fluorescent pH sensor based on coumarin with piperazine and imidazole substituents. Talanta. Available at: [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Available at: [Link]
-
Synthesis and activity of a coumarin‐based fluorescent probe for hydroxyl radical detection. Luminescence. Available at: [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Switchable Coumarins for Ratiometric pH Sensing. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Green Chemistry Letters and Reviews. Available at: [Link]
-
Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. ResearchGate. Available at: [Link]
-
Coumarin synthesis. Organic Chemistry Portal. Available at: [Link]
-
The preparation of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]
-
Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. RSC Advances. Available at: [Link]
-
Novel fluorescent pH sensor based on coumarin with piperazine and imidazole substituents. ResearchGate. Available at: [Link]
-
Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. RSC Publishing. Available at: [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes. American Chemical Society. Available at: [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. Available at: [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Advances. Available at: [Link]
-
Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. Photochemical & Photobiological Sciences. Available at: [Link]
-
Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. ResearchGate. Available at: [Link]
Sources
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- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel fluorescent pH sensor based on coumarin with piperazine and imidazole substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02234A [pubs.rsc.org]
- 11. Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Switchable Coumarins for Ratiometric pH Sensing [frontiersin.org]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes | Poster Board #620 - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of Methyl 7-Hydroxycoumarin-3-Carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during fluorescence-based experiments: the photobleaching of methyl 7-hydroxycoumarin-3-carboxylate. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower your experimental design.
Part 1: The Science of Fading - Understanding Photobleaching
This section addresses the fundamental principles behind why your fluorescent signal diminishes under illumination.
Q1: What is photobleaching and why is my methyl 7-hydroxycoumarin-3-carboxylate sample losing its signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] For methyl 7-hydroxycoumarin-3-carboxylate, this process is primarily driven by reactions that occur when the molecule is in a prolonged, highly reactive excited state, known as the triplet state .[3][4][5][6]
The typical sequence of events is as follows:
-
Excitation: The coumarin molecule absorbs a photon from the excitation light source (e.g., a laser or lamp), moving from its stable ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: For most molecules, they quickly return to the ground state, emitting a photon in the process. This is the fluorescence you observe.
-
Intersystem Crossing: A fraction of the excited molecules, however, do not return directly to the ground state. Instead, they undergo "intersystem crossing" to a long-lived, excited triplet state (T₁).[4][5][7]
-
Oxygen Interaction: This triplet-state coumarin molecule is highly reactive and can transfer its energy to molecular oxygen (O₂) present in the sample.[3][4][5][8] This energy transfer creates highly destructive Reactive Oxygen Species (ROS) , most notably singlet oxygen (¹O₂).[8][9][10]
-
Molecular Destruction: These ROS are potent oxidizing agents that can attack and irreversibly damage the coumarin molecule, breaking the conjugated bond system responsible for its fluorescence.[1][11]
This entire destructive pathway is a primary cause of signal loss in fluorescence microscopy.[10]
Q2: How does the experimental environment affect photobleaching?
The local microenvironment plays a significant role in the rate of photobleaching.[11][12]
-
Oxygen Availability: Since molecular oxygen is a key mediator of photobleaching, the concentration of dissolved oxygen in your sample medium is directly proportional to the rate of photodegradation.[8][13]
-
pH: While some coumarin dyes are insensitive to pH, the fluorescence of many derivatives, particularly those with a 7-hydroxy group, can be pH-dependent.[14] Changes in pH can alter the electronic structure of the molecule, potentially affecting its susceptibility to photo-oxidation. Some coumarin derivatives exhibit changes in fluorescence color and intensity as pH shifts from acidic to alkaline.[15]
-
Viscosity: Higher viscosity can limit the diffusion rate of molecular oxygen, thereby reducing the frequency of collisions between triplet-state fluorophores and oxygen, which can slow down photobleaching.[11]
Part 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides actionable solutions to common problems encountered during imaging experiments.
Issue 1: Rapid Signal Fading During Live-Cell Imaging
Symptoms: Your fluorescent signal is visibly diminishing within seconds of starting your time-lapse experiment. Cell health may also be compromised (phototoxicity).
Root Cause: High excitation intensity and abundant molecular oxygen in the cell culture medium are creating a highly damaging environment.
Solutions:
-
A. Optimize Imaging Parameters (First Line of Defense):
-
Reduce Excitation Power: Use the lowest laser or lamp power that provides an acceptable signal-to-noise ratio. Over-saturating the detector is a common mistake that dramatically accelerates photobleaching.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed.
-
Decrease Imaging Frequency: Acquire images less frequently (e.g., every 30 seconds instead of every 5 seconds) if your biological process allows it.
-
Use High Quantum Yield Detectors: Employing sensitive detectors (e.g., EMCCD, sCMOS cameras) allows you to use lower excitation power while maintaining signal quality.
-
-
B. Modify the Imaging Medium:
-
Add an Antioxidant/Antifade Reagent: For live-cell imaging, cell-permeable and non-toxic antifade reagents are essential.
-
Issue 2: Sample Fading in Fixed Preparations (During Imaging or Storage)
Symptoms: Your signal is bright initially but fades during a Z-stack acquisition, or the sample has lost significant fluorescence when re-imaged days later.
Root Cause: The mounting medium is not adequately protecting the fluorophore from atmospheric oxygen and photochemical damage.
Solutions:
-
A. Use a Commercial Antifade Mounting Medium: This is the most reliable and recommended approach. These formulations are optimized for pH, refractive index, and contain potent antifade agents.
-
B. Prepare a "DIY" Antifade Mounting Medium: For specific applications or when commercial options are unavailable, you can prepare your own. The most common agents work by scavenging free radicals or quenching the triplet state.[2][13]
Part 3: Experimental Protocols
Protocol A: Preparation of a 2% n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a common glycerol-based antifade medium.
Materials:
-
n-Propyl gallate (NPG) (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade or higher)
-
Phosphate-Buffered Saline (PBS), 10X, pH 7.4
-
Distilled water (dH₂O)
-
50 mL conical tube
-
Water bath or heating block set to 50-60°C
Procedure:
-
Prepare 90% Glycerol in PBS: In a 50 mL conical tube, combine 45 mL of glycerol with 5 mL of 10X PBS. Mix thoroughly by inversion until the solution is homogeneous. The pH should be approximately 7.4.
-
Weigh NPG: Weigh out 1 gram of n-propyl gallate.
-
Dissolve NPG: Add the 1 g of NPG to the 50 mL of 90% glycerol/PBS solution. This will give a final concentration of 2% (w/v).
-
Heat and Mix: NPG dissolves poorly at room temperature.[4][5][23] Place the tube in a 50-60°C water bath. Vortex or invert the tube every 10-15 minutes. Complete dissolution may take several hours. Do not overheat, as this can degrade the NPG.
-
Cool and Store: Once fully dissolved, allow the solution to cool to room temperature. Aliquot into smaller, light-blocking tubes (e.g., amber microcentrifuge tubes) and store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.
Part 4: Data-Driven Decisions
Comparison of Common Antifade Agents
Choosing the right antifade agent involves balancing efficacy with potential drawbacks.
| Antifade Agent | Mechanism of Action | Typical Concentration | Pros | Cons |
| n-Propyl Gallate (NPG) | Triplet state quencher, free radical scavenger[13] | 2-5% (w/v) | Effective, non-toxic for fixed cells.[4][5] | Difficult to dissolve; may have biological effects (e.g., anti-apoptotic) in live cells.[4][5][23] |
| DABCO | Triplet state quencher | 2.5% (w/v) | Less toxic than PPD.[23] | Generally less effective than PPD; may also have anti-apoptotic properties.[4][23] |
| Trolox | Antioxidant, triplet state quencher[16] | 1-2 mM | Cell-permeable, suitable for live-cell imaging.[16][17] | Can be less stable in solution over long periods. |
| L-Ascorbic Acid | Antioxidant, oxygen scavenger[18] | 1-10 mM | Natural antioxidant, suitable for live-cell imaging.[16] | Can lower the pH of unbuffered media; its effectiveness can be concentration-dependent. |
| p-Phenylenediamine (PPD) | Free radical scavenger[13] | 0.1-1% (w/v) | Highly effective antifade agent.[4][5] | Can be toxic; can cause autofluorescence; may react with cyanine dyes.[4][5][13][23] |
Part 5: Advanced Considerations
Q3: Can structural modifications to the coumarin dye itself improve photostability?
Yes. The photostability of coumarin dyes is highly dependent on their chemical structure.[11] For instance, research has shown that adding an electron-withdrawing group at the 3-position can enhance photostability.[11] Furthermore, modifications like adding a methyl group at the 3-position (as in 6-Bromo-7-hydroxy-3-methylcoumarin ) have been shown to prevent undesirable photoisomerization reactions that can limit the efficiency of related compounds.[24][25] While methyl 7-hydroxycoumarin-3-carboxylate is a specific entity, researchers developing novel probes often explore such derivatizations to create more robust fluorophores.[26]
References
-
Donward, L., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and Photobiology, 90(2), 448-454. [Link]
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014). ResearchGate. [Link]
-
Donward, L., et al. (2015). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology. [Link]
-
Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. (2020). Chemical Communications. [Link]
-
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2022). PubMed Central. [Link]
-
Redefining the photo-stability of common fluorophores with triplet state quenchers (TSQs): Mechanistic insights and recent updates. ResearchGate. [Link]
-
Longin, A., et al. (1993). Analysis of antifading reagents for fluorescence microscopy. The Journal of Histochemistry and Cytochemistry, 41(12), 1833-1840. [Link]
-
Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2010). Molecules. [Link]
-
Mounting Media and Antifade Reagents. SciSpace. [Link]
-
Song, L., et al. (1997). Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy. Biophysical Journal, 73(6), 2959-2968. [Link]
-
Vogelsang, J., et al. (2008). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. ChemPhysChem, 9(15), 2237-2248. [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2016). RSC Publishing. [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. [Link]
-
Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (2021). Biosensors. [Link]
-
Study on the Photochemical Reaction Process of 4-methyl-7-Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. (2021). Journal of Physics: Conference Series. [Link]
-
The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. (2022). Molecules. [Link]
-
6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. National Institutes of Health. [Link]
-
6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (2021). RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 3. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. scispace.com [scispace.com]
- 6. Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 15. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vector Laboratories VECTASHIELD Antifade Mounting Medium With DAPI 10 ml, | Fisher Scientific [fishersci.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 24. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence with Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (M7HCC). This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low fluorescence signals during experimental use. M7HCC is a derivative of 7-hydroxycoumarin, a class of fluorophores whose photophysical properties are highly sensitive to their immediate environment. Understanding these sensitivities is the key to successful and reproducible assays.
This guide moves from common, easily correctable experimental errors to a deeper analysis of the chemical and photophysical principles governing the fluorescence of this molecule.
Section 1: First-Line Troubleshooting: Common Experimental Pitfalls
This section addresses the most frequent sources of error that can lead to a weak or non-existent fluorescence signal. Always begin your troubleshooting here.
Q1: My fluorescence signal is extremely low or completely absent. What are the very first things I should check?
A1: When encountering a near-zero signal, the issue is often related to the fundamental setup of the measurement. Before investigating complex chemical interactions, perform a systematic check of your instrument and sample preparation.
Initial Troubleshooting Workflow
Technical Support Guide: Stability of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Prepared by: Senior Application Scientist, Advanced Biochemicals Division
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (M7H2O2C3C) in common biological buffers. Understanding the chemical stability of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
Section 1: Core Stability Considerations & FAQs
This section addresses the fundamental chemical liabilities of M7H2O2C3C and answers common questions encountered during its use.
Question 1: What are the primary chemical stability concerns for this compound?
Answer: The structure of M7H2O2C3C contains two primary sites susceptible to hydrolysis under typical biological conditions: the methyl ester at the C-3 position and the lactone (a cyclic ester) embedded within the coumarin ring system.
-
Ester Hydrolysis: The methyl ester is the most vulnerable functional group. It can be cleaved by both chemical and enzymatic hydrolysis to yield the corresponding carboxylic acid (7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) and methanol. This is the most common degradation pathway under mild conditions.
-
Lactone Hydrolysis: The coumarin lactone ring is generally more stable than the methyl ester but can undergo irreversible ring-opening under strongly basic conditions (typically pH > 9), forming a coumarinic acid salt.[1][2] This process destroys the core coumarin scaffold and leads to a complete loss of its characteristic fluorescence and biological activity.
Question 2: How does pH impact the stability of the compound?
Answer: The stability of M7H2O2C3C is highly pH-dependent. Both acidic and, more significantly, alkaline conditions can accelerate the hydrolysis of the ester and lactone moieties.
-
Neutral to Slightly Acidic pH (pH 6.0 - 7.4): The compound exhibits its greatest stability in this range. However, for long-term experiments (e.g., >24 hours), some degree of ester hydrolysis may still occur.[3]
-
Alkaline pH (pH > 7.5): Stability decreases significantly as the pH becomes more alkaline. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbons of both the ester and the lactone.[4] Furthermore, the 7-hydroxyl group (pKa typically between 7 and 8) will deprotonate to form a phenolate anion. This negatively charged phenolate is electron-donating, which can further destabilize the lactone ring, making it more susceptible to hydrolysis.
-
Acidic pH (pH < 6.0): Acid-catalyzed hydrolysis of the ester can occur, although this is generally a slower process than base-catalyzed hydrolysis for this class of compounds.
Question 3: My solution's fluorescence changed upon dilution in buffer. What does this mean?
Answer: This is a common observation with 7-hydroxycoumarin derivatives and is typically related to the pH of your final solution. The 7-hydroxyl group can exist in two forms: the protonated phenol (at lower pH) and the deprotonated phenolate anion (at higher pH). These two species have distinct absorption and emission spectra.[5][6] A shift in the equilibrium between these forms, caused by the buffer's pH, will result in a change in fluorescence intensity and/or wavelength maxima. While this is not necessarily degradation, it highlights the sensitivity of the molecule's photophysical properties to its environment.[5][6]
Question 4: Can enzymes in my biological matrix degrade the compound?
Answer: Yes. If your experimental system contains biological fluids like cell lysates, tissue homogenates, or serum, enzymatic degradation is a significant concern. Carboxylesterases, which are abundant in such matrices, can efficiently catalyze the hydrolysis of the methyl ester, converting M7H2O2C3C to its carboxylic acid metabolite.[7][8] This process is often much faster than chemical hydrolysis at neutral pH.
Question 5: How should I prepare and store stock solutions of this compound?
Answer: To minimize premature degradation, stock solutions should be prepared and stored under conditions that limit hydrolysis.
-
Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using aqueous buffers or protic solvents like methanol for long-term storage, as they can facilitate hydrolysis.[4]
-
Storage: Store the organic stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light, as coumarins can be photosensitive.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution into your final biological buffer immediately before use. Do not store dilute aqueous solutions for extended periods.
Section 2: Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Troubleshooting Actions |
| Rapid loss of compound concentration or biological activity during the experiment. | 1. Chemical Hydrolysis: The buffer pH is too high or too low. 2. Enzymatic Degradation: Presence of active esterases in the experimental matrix. | 1. Verify Buffer pH: Measure the pH of your final assay buffer after all components have been added. 2. Perform a Stability Control: Incubate M7H2O2C3C in your complete assay buffer (without cells or target enzyme) for the duration of your experiment. Analyze for degradation via HPLC. 3. Consider Esterase Inhibitors: If working with serum or lysates, consider adding a general esterase inhibitor (e.g., sodium fluoride or diisopropyl fluorophosphate - use with caution) to a control well to see if it prevents degradation. |
| Appearance of a new, more polar peak in HPLC or LC-MS analysis. | Ester Hydrolysis: The new peak is likely the primary degradation product, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. | 1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (loss of 14 Da: CH₂). 2. Optimize Conditions: If degradation is confirmed, refer to the stability optimization strategies in Section 1 and the protocols in Section 3. |
| Inconsistent fluorescence readings between experiments. | 1. pH Fluctuation: Minor variations in buffer preparation are changing the final assay pH. 2. Stock Solution Degradation: The organic stock solution has degraded due to moisture contamination or age. | 1. Standardize Buffer Prep: Use a calibrated pH meter and a consistent protocol for buffer preparation. 2. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from solid material and compare results. |
Section 3: Key Experimental Protocols & Visualizations
Degradation Pathways of M7H2O2C3C
The following diagram illustrates the two primary degradation routes for the compound in biological buffers.
Caption: Step-by-step workflow for conducting an HPLC-based stability study.
Protocol 3.2: Detailed HPLC-Based Stability Assay
This protocol provides a robust method for quantifying the degradation of M7H2O2C3C over time.
Objective: To determine the percentage of intact M7H2O2C3C remaining after incubation in a specific biological buffer at a set temperature.
Materials:
-
M7H2O2C3C solid
-
Anhydrous DMSO
-
Test Buffers (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris Buffer pH 8.5)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC system with UV detector (detection at ~340 nm is common for 7-hydroxycoumarins) [9]* C18 Reverse-Phase HPLC column
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of M7H2O2C3C in DMSO.
-
Incubation Setup: For each buffer condition, prepare a reaction tube. Add the appropriate volume of buffer.
-
Initiate Reaction: Spike the buffer with the M7H2O2C3C stock to achieve the final desired concentration (e.g., 10 µM). Vortex gently to mix.
-
Time Point Zero (T=0): Immediately after spiking, withdraw an aliquot (e.g., 50 µL) and add it to a separate tube containing a quenching solution (e.g., 150 µL of ACN with 0.1% FA). The quenching solution stops the reaction by precipitating proteins (if present) and acidifying the sample. Store this sample at 4°C.
-
Incubation: Place the master incubation tubes in a water bath or incubator at the desired temperature (e.g., 25°C or 37°C).
-
Subsequent Time Points: At each designated time point (e.g., 1, 2, 4, 8, and 24 hours), repeat step 4, withdrawing an aliquot from the master tube and quenching it.
-
HPLC Analysis:
-
Set the HPLC detector to monitor at the absorbance maximum of M7H2O2C3C (~340 nm).
-
Use a suitable gradient method, for example: Mobile Phase A (Water + 0.1% FA), Mobile Phase B (ACN + 0.1% FA). Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Inject all quenched samples.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound, M7H2O2C3C. It will be less polar (longer retention time) than the carboxylic acid degradation product.
-
Record the peak area for the parent compound in each sample.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Section 4: Representative Stability Data
The following table provides an example of stability data that could be generated using the protocol above. Note: These are illustrative values and actual stability will depend on the precise buffer composition and temperature.
| Buffer System | pH | % Remaining (4 hours @ 37°C) | % Remaining (24 hours @ 37°C) | Primary Degradation Product |
| Sodium Citrate | 5.0 | >98% | ~95% | Carboxylic Acid |
| PBS | 7.4 | ~95% | ~80% | Carboxylic Acid |
| Tris-HCl | 8.5 | ~70% | <40% | Carboxylic Acid |
| Sodium Borate | 9.5 | <30% | <5% | Carboxylic Acid & Ring-Opened Species |
References
-
Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
Yin, J., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 168, 270-275. [Link]
-
Zlatić, N., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 12041-12056. [Link]
-
Dragojević, S., et al. (2011). Determination of aqueous stability and degradation products of series of coumarin dimers. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 37-47. [Link]
-
Abu-Eittah, R. H., & El-Tawil, B. A. (1985). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Canadian Journal of Chemistry, 63(5), 1173-1179. [Link]
-
van den Berg, A. H. J., et al. (2019). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. Environmental Science & Technology, 53(15), 8826-8835. [Link]
-
Koitka, M., et al. (2010). Improving the ex vivo stability of drug ester compounds in rat and dog serum: Inhibition of the specific esterases and implications on their identity. Drug Metabolism and Disposition, 38(2), 216-223. [Link]
-
Song, G., et al. (2023). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 28(5), 2345. [Link]
-
Amanote, K. R. (2016). The Hydrolysis of Coumarin Diethyl Acetal and the Lactonization of Coumarinic Acid Ethyl Ester. The Partitioning of Tetrahedral Intermediates. Amanote Research. [Link]
-
Al-Amiery, A. A., et al. (2014). Study of chemical kinetics for hydrolysis of coumarin and its derivatives at five temperature. International Journal of Chemical and Environmental Engineering, 5(2), 101-105. [Link]
-
Filer, C. N. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1645. [Link]
Sources
- 1. (PDF) The Hydrolysis of Coumarin Diethyl Acetal and the [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. pubs.acs.org [pubs.acs.org]
fluorescence quenching of methyl 7-hydroxycoumarin-3-carboxylate and its prevention
Welcome to the technical support center for methyl 7-hydroxycoumarin-3-carboxylate and related fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of fluorescence quenching associated with this versatile fluorophore. Here, we delve into the causality behind experimental observations and provide field-proven insights to ensure the integrity and success of your research.
Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Question 1: My fluorescence signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A diminished fluorescence signal is a common issue that can stem from several factors. A systematic approach is crucial for an accurate diagnosis.
Initial Checks:
-
Concentration Verification: Ensure the fluorophore concentration is within the optimal range. While higher concentrations might seem to lead to a stronger signal, they can also cause self-quenching or aggregation-caused quenching (ACQ)[1][2]. The fluorescence intensity of some 7-hydroxycoumarin derivatives is linear only at concentrations below 200 nM[3][4].
-
Instrumentation Settings:
-
Excitation and Emission Wavelengths: Verify that your instrument is set to the correct excitation and emission maxima for methyl 7-hydroxycoumarin-3-carboxylate. In a 0.1 M Tris buffer at pH 9.0, the N-succinimidyl ester derivative has an excitation maximum (λex) of 386 nm and an emission maximum (λem) of 448 nm[5]. These values can shift depending on the solvent and pH.
-
Gain/Sensitivity: An excessively high gain can amplify background noise, while a setting that is too low may not adequately detect the signal[6].
-
Bandwidth: Optimize the excitation and emission bandwidths. Narrower bandwidths can reduce background but may also decrease the signal intensity[6].
-
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent Effects | The fluorescence of 7-hydroxycoumarins is highly sensitive to the solvent environment.[7][8] Hydrophobic solvents like THF and toluene can cause a steep decrease in fluorescence, while aqueous environments like PBS buffer can enhance it.[3][4] | 1. Review the solvent used in your experiment. For biological assays, PBS is often a suitable choice.[3][4] 2. If possible, test a range of solvents with varying polarities to determine the optimal environment for your specific application. |
| pH-Induced Quenching | The fluorescence of 7-hydroxycoumarins is pH-dependent due to the phenolic hydroxyl group.[9][10][11] The pKa of 7-hydroxycoumarin-3-carboxylic acid is approximately 7.04[12]. At pH values significantly different from the optimal range, the fluorophore may exist in a less fluorescent or non-fluorescent state. | 1. Measure the pH of your experimental solution. 2. Perform a pH titration to determine the optimal pH range for your fluorophore's fluorescence. 3. Ensure your buffer system has adequate capacity to maintain the optimal pH throughout the experiment. |
| Presence of Quenchers | Your sample may contain known fluorescence quenchers. Common quenchers for coumarins include halide ions (I⁻ > Br⁻ > Cl⁻)[13], acetone, and various electron donors and acceptors[14]. In biological samples, proteins can also act as quenchers[3][4]. | 1. Analyze your sample composition for potential quenchers. 2. If a quencher is suspected, perform a Stern-Volmer analysis to confirm and characterize the quenching mechanism (see Experimental Protocols section). 3. If the quencher cannot be removed, consider using a different fluorophore that is less sensitive to that specific quencher. |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, coumarin derivatives can form aggregates, leading to self-quenching through π-π stacking interactions.[1][2] | 1. Lower the concentration of the fluorophore. 2. If high concentrations are necessary, consider modifying the fluorophore's structure to include bulky groups that inhibit aggregation.[1] |
| Photobleaching | Prolonged or high-intensity excitation can lead to the irreversible photochemical destruction of the fluorophore. | 1. Reduce the excitation light intensity. 2. Minimize the exposure time of the sample to the excitation light. 3. Use an anti-fade reagent if compatible with your experimental setup. |
Question 2: I am observing a shift in the emission wavelength of my fluorophore. What could be the cause?
A shift in the emission wavelength, known as a solvatochromic shift, is characteristic of fluorophores like 7-hydroxycoumarins and is indicative of a change in the local environment of the molecule.
-
Solvent Polarity: The emission spectra of 7-hydroxycoumarins are significantly affected by solvent polarity[8]. A shift to a longer wavelength (red shift) typically indicates an increase in solvent polarity.
-
Binding Events: When the fluorophore binds to a protein or other macromolecule, it experiences a change in its microenvironment, which can lead to a spectral shift. For example, binding to a hydrophobic pocket of a protein can cause a shift to a shorter wavelength (blue shift).
Troubleshooting Steps:
-
Confirm Solvent Integrity: Ensure your solvent has not been contaminated or undergone any changes in composition.
-
Analyze for Binding: If you are studying interactions with other molecules, a spectral shift can be a positive indicator of binding. You can use this shift to calculate binding affinities.
Frequently Asked Questions (FAQs)
What is the difference between static and dynamic quenching, and how can I distinguish between them?
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation back to the ground state. Key characteristics include:
-
The fluorescence lifetime of the fluorophore decreases in the presence of the quencher.
-
Increasing the temperature generally increases the rate of dynamic quenching due to higher diffusion rates.
Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state. Key characteristics are:
-
The fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher.
-
Increasing the temperature can lead to the dissociation of the ground-state complex, resulting in a decrease in static quenching.
Distinguishing Between Static and Dynamic Quenching:
The primary method to differentiate between these two mechanisms is through fluorescence lifetime measurements. If the lifetime decreases with increasing quencher concentration, the quenching is dynamic. If the lifetime remains constant, the quenching is static[3][4].
How can I prevent aggregation-caused quenching (ACQ)?
ACQ is a common issue with planar aromatic fluorophores like coumarins[1]. To mitigate this:
-
Work at Low Concentrations: This is the simplest approach. Determine the concentration range where fluorescence intensity is linear with concentration[3][4].
-
Structural Modification: A more advanced strategy is to modify the coumarin structure to inhibit π-π stacking. Introducing bulky or rotor-like chemical groups can prevent the molecules from getting close enough to form aggregates[1]. This is a key principle in the design of aggregation-induced emission (AIE) luminogens.
What is the role of intramolecular charge transfer (ICT) in the fluorescence of 7-hydroxycoumarins?
Intramolecular charge transfer (ICT) is a fundamental process governing the fluorescence of many coumarin derivatives. Upon excitation with light, an electron is transferred from an electron-donating group (like the 7-hydroxyl group) to an electron-withdrawing group (like the carbonyl group at the 3-position)[2]. This excited state with charge separation is responsible for the strong fluorescence emission. The efficiency of ICT, and therefore the fluorescence quantum yield, is highly dependent on the molecular structure and the surrounding environment[2][15].
Experimental Protocols
Protocol 1: Determination of Quenching Mechanism using Stern-Volmer Analysis
This protocol allows for the characterization of fluorescence quenching.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of methyl 7-hydroxycoumarin-3-carboxylate in a suitable solvent (e.g., DMSO).
-
Prepare a Series of Quencher Solutions: Prepare a series of solutions with varying concentrations of the suspected quencher in your experimental buffer.
-
Prepare Samples for Measurement: In a series of cuvettes or a microplate, add a fixed concentration of the fluorophore (low enough to avoid ACQ) to each of the quencher solutions. Include a control sample with no quencher.
-
Measure Fluorescence Intensity: Measure the fluorescence intensity of each sample at the emission maximum of the fluorophore.
-
Plot the Stern-Volmer Equation: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). The relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where Ksv is the Stern-Volmer quenching constant.
-
Analyze the Plot:
-
A linear Stern-Volmer plot suggests that a single quenching mechanism (either purely static or purely dynamic) is occurring.
-
An upward curvature in the plot indicates that both static and dynamic quenching are taking place.
-
Visualization of Concepts
Diagram 1: Quenching Mechanisms
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
Diagram 2: Experimental Workflow for Investigating Quenching
Caption: A systematic workflow for troubleshooting and identifying fluorescence quenching.
References
Sources
- 1. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.0 TLC 779-27-1 [sigmaaldrich.com]
- 13. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. soc.chim.it [soc.chim.it]
reducing background fluorescence in methyl 7-hydroxycoumarin-3-carboxylate staining
Welcome to the technical support guide for methyl 7-hydroxycoumarin-3-carboxylate staining. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during cellular imaging experiments, with a primary focus on mitigating background fluorescence. Our goal is to equip you with the scientific rationale and practical steps to achieve high-quality, specific staining results.
Introduction to Methyl 7-Hydroxycoumarin-3-Carboxylate
Methyl 7-hydroxycoumarin-3-carboxylate is a fluorescent probe valued for its utility in various biological applications. Its fluorescence arises from the 7-hydroxycoumarin core, a well-established fluorophore.[1][2][3] Understanding its spectral properties is the first step in optimizing any staining protocol.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~352-386 nm | [4][5] |
| Emission Wavelength (λem) | ~407-448 nm | [4][5] |
| Solubility | Soluble in DMSO, DMF, and alcohols | [6] |
The relatively short excitation and emission wavelengths place it in the blue region of the spectrum, an area often prone to interference from cellular autofluorescence.[7][8] This guide will systematically address the sources of such background and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about background fluorescence in the context of methyl 7-hydroxycoumarin-3-carboxylate staining.
Q1: What are the primary sources of high background fluorescence in my staining protocol?
High background fluorescence can generally be attributed to two main categories:
-
Autofluorescence: This is the natural fluorescence emitted by endogenous molecules within the cells or tissue.[9][10][11] Common sources include:
-
Metabolites: Nicotinamide adenine dinucleotide (NADH) and flavins (FAD, FMN) are major contributors, particularly within mitochondria.[10][11]
-
Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, are highly autofluorescent.[9][10]
-
Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and exhibits broad-spectrum autofluorescence.[8][10]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[12]
-
-
Non-Specific Staining: This occurs when the fluorescent probe binds to unintended targets within the sample.[13][14][15] The causes include:
-
Hydrophobic Interactions: The probe may non-specifically associate with lipids or other hydrophobic cellular components.[16]
-
Ionic Interactions: Electrostatic attraction between the charged probe and oppositely charged cellular structures can lead to off-target binding.[16]
-
Probe Aggregation: At high concentrations, the probe may form aggregates that can bind indiscriminately to the sample.[17]
-
Q2: How can I determine if my background issue is due to autofluorescence or non-specific staining?
A critical first step in troubleshooting is to include proper controls in your experiment. The most informative control is an unstained sample .
-
Protocol: Prepare a sample following your standard protocol (including fixation and permeabilization) but omit the addition of the methyl 7-hydroxycoumarin-3-carboxylate probe.
-
Analysis: Image this unstained sample using the same settings (laser power, gain, exposure) as your stained samples.
Q3: My unstained control shows high autofluorescence. What are my options?
Several strategies can be employed to combat autofluorescence:
-
Chemical Quenching:
-
Photobleaching:
-
Spectral Unmixing:
-
If you have access to a spectral confocal microscope, you can capture the emission spectrum of the autofluorescence from an unstained sample and computationally subtract it from your stained image.[17]
-
Q4: I've determined my issue is non-specific binding. How can I improve the specificity of my staining?
To reduce non-specific binding of methyl 7-hydroxycoumarin-3-carboxylate, consider the following:
-
Optimize Probe Concentration: Using an excessively high concentration of the fluorescent probe is a common cause of non-specific binding.[20][25] Perform a titration experiment to determine the lowest effective concentration that still provides a robust specific signal.
-
Increase Wash Steps: Insufficient washing may leave unbound probe in the sample.[18][25] Increase the number and duration of your wash steps after probe incubation.
-
Incorporate Blocking Agents: While more common in immunofluorescence, using a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.[16][25]
-
Sonication of Working Solution: Coumarin derivatives can sometimes aggregate in aqueous buffers. Briefly sonicating your working solution before application can help to break up these aggregates and reduce background.[17]
Part 2: Troubleshooting Guides & Protocols
This section provides a structured approach to diagnosing and resolving high background fluorescence.
Guide 1: Systematic Troubleshooting Workflow
This workflow will guide you through identifying the source of your background and selecting the appropriate mitigation strategy.
Caption: A decision tree to guide the troubleshooting process for high background fluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.[17]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
After the fixation step, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Safety Note: Prepare this solution in a well-ventilated area as it can release hydrogen gas.
-
Incubate the samples in the freshly prepared sodium borohydride solution for 20-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard permeabilization and staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is particularly useful for tissues known to accumulate lipofuscin, such as neuronal and cardiac tissues.[8][17]
Materials:
-
Sudan Black B
-
70% Ethanol
Procedure:
-
Complete your staining protocol, including the final washes after incubation with methyl 7-hydroxycoumarin-3-carboxylate.
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the samples extensively with PBS until the wash buffer runs clear and no residual dye is visible. This may require multiple changes of PBS.
-
Mount the samples and proceed with imaging.
Protocol 3: Photobleaching to Reduce General Autofluorescence
This method uses the microscope's light source to selectively destroy autofluorescent molecules before imaging your specific signal.[22][23]
Materials:
-
Your fluorescence microscope with a suitable excitation source.
Procedure:
-
Prepare your stained sample and place it on the microscope stage.
-
Before acquiring your final image, expose the sample to continuous, high-intensity excitation light. The duration of this exposure will need to be optimized, but a starting point is 5-15 minutes.[22]
-
Monitor the decrease in background fluorescence periodically.
-
Once the background has been sufficiently reduced, proceed to capture your image using your standard imaging settings. Be aware that some photobleaching of your specific signal may also occur, so optimization is key.[21]
Part 3: Advanced Concepts and Best Practices
Optimizing Imaging Parameters
Instrument settings play a crucial role in the signal-to-noise ratio.
-
Detector Gain/Sensitivity: An excessively high gain will amplify both your signal and the background noise.[26] Adjust the gain to a level that provides a clear signal from your brightest positive control without saturating the detector.
-
Excitation Wavelength: For coumarin-based assays, using an excitation wavelength greater than 400 nm can help minimize background from molecules like NADPH, which are strongly fluorescent below 390 nm.[26][27] While methyl 7-hydroxycoumarin-3-carboxylate has a peak excitation below 400 nm, slight adjustments to your excitation filter may help improve the signal-to-noise ratio.
The Importance of Anti-Fade Mounting Media
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[21] While it can be used to reduce background, it can also diminish your specific signal.
-
Recommendation: Always use a commercially available anti-fade mounting medium. These reagents contain quenching agents that reduce photobleaching and preserve your fluorescence signal during imaging.[7][28][29][30]
Logical Relationships in Background Reduction
The relationship between different sources of background and their solutions can be visualized as follows:
Caption: Relationship between sources of background fluorescence and their respective solutions.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges of background fluorescence and achieve high-quality, reproducible results in your methyl 7-hydroxycoumarin-3-carboxylate staining experiments.
References
-
Cell and tissue autofluorescence research and diagnostic applications. PubMed. Available at: [Link]
-
Troubleshooting - Immunofluorescence Assays. ibidi. Available at: [Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. (2024-10-02). Available at: [Link]
-
Immunofluorescence Troubleshooting Tips. Elabscience. (2018-05-28). Available at: [Link]
-
Causes of Autofluorescence. Visikol. (2022-07-21). Available at: [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. Available at: [Link]
-
Immunofluorescence Troubleshooting. St John's Laboratory Ltd. (2020-11-12). Available at: [Link]
-
Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. Available at: [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. Available at: [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace. Available at: [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. JoVE. (2017-09-03). Available at: [Link]
-
Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. (2017-09-03). Available at: [Link]
-
Anti-Fluorescence Quenching Agent (E-IR-R119). Elabscience. Available at: [Link]
-
Quenching of Fluorescence. Slideshare. Available at: [Link]
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. (2020-07-01). Available at: [Link]
-
Quenching (fluorescence). Wikipedia. Available at: [Link]
-
Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ. PMC - NIH. (2021-04-27). Available at: [Link]
-
What's the best way to avoid non-specific binding of the antibody during immunofluorescence? ResearchGate. (2017-11-26). Available at: [Link]
-
Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. ResearchGate. (2025-08-10). Available at: [Link]
-
7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. (2020-09-17). Available at: [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC - NIH. Available at: [Link]
-
Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. ResearchGate. Available at: [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. (2020-03-17). Available at: [Link]
-
Redesigning the coumarin scaffold into small bright fluorophores with far-red to NIR emission and large Stokes' shifts useful for cell imaging. ResearchGate. Available at: [Link]
-
Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. Available at: [Link]
-
Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. (2025-08-08). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester fluorescence, = 95.0 coupling assay to aminopropyl silica gel 134471-24-2 [sigmaaldrich.com]
- 5. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 6. chemodex.com [chemodex.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 12. Causes of Autofluorescence [visikol.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. ibidi.com [ibidi.com]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. brukerspatialbiology.com [brukerspatialbiology.com]
- 22. scispace.com [scispace.com]
- 23. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy [jove.com]
- 24. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 26. benchchem.com [benchchem.com]
- 27. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-Fluorescence Quenching Agent - Elabscience® [elabscience.com]
- 29. msesupplies.com [msesupplies.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Permeability for Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. This guide is designed to help you diagnose and overcome common cell permeability challenges encountered during your experiments. While this coumarin derivative possesses physicochemical properties that are generally favorable for passive diffusion, experimental outcomes can be complex. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure your results are both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions regarding the cell permeability of this compound.
Q1: My preliminary data shows low cell permeability for this compound. Based on its structure, I expected it to be higher. What are the most likely causes?
A1: This is a common and important observation. While the compound's properties align well with Lipinski's Rule of Five for oral bioavailability, several factors can lead to unexpectedly low apparent permeability[1][2][3]. The three most probable causes are:
-
Poor Aqueous Solubility: The compound may be precipitating out of your assay buffer. The concentration of the compound in the donor compartment must remain in solution to create a sufficient gradient for diffusion.
-
Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4][5][6] These transporters are present in cell models like Caco-2 and actively pump the compound out of the cell, reducing its net transport from the apical (A) to the basolateral (B) side.[6]
-
Experimental/Assay Integrity Issues: The integrity of your cell monolayer could be compromised, or other assay parameters may be suboptimal. Inconsistent tight junctions can lead to variable and unreliable results.[7]
Q2: How can I definitively determine if my compound is a substrate for an efflux pump?
A2: The most direct method is to perform a bidirectional cell-based assay using a cell line that expresses relevant transporters, such as Caco-2 or MDCK-MDR1 cells.[8][9][10] You will measure the permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. From this data, you calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B) An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[4][9][11] You can further confirm this by running the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[4] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific transporter.
Q3: What are the standard permeability classifications based on apparent permeability (Papp) values from a Caco-2 assay?
A3: While classifications can vary slightly between labs, the following ranges are widely accepted for ranking compounds. These values provide a benchmark for interpreting your data.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example Control |
| High | > 10 | > 90% | Antipyrine[11] |
| Moderate | 1 - 10 | 50 - 90% | |
| Low | < 1 | < 50% | Atenolol[11] |
Table 1: General classification of compound permeability based on Caco-2 assay results.
Q4: My permeability results are highly variable between experiments. What should I be checking?
A4: Reproducibility is key. If you are seeing significant variability, consider these critical factors:
-
Cell Monolayer Integrity: You must verify the integrity of your cell monolayer for every experiment. This is done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a pre-defined threshold (e.g., >200 Ω·cm²) before and after the experiment.[7][12] A drop in TEER indicates the compound may be toxic to the cells or that the monolayer was not healthy.
-
Cell Passage Number: Use cells within a consistent and validated passage number range. As cells are passaged repeatedly, their characteristics, including the expression level of transporters, can change, leading to inconsistent data.[7]
-
Assay Conditions: Strictly control all assay parameters. Ensure consistency in buffer pH, temperature (maintain at 37°C), incubation time, and the concentration of any co-solvents like DMSO.[7][13]
Part 2: In-Depth Troubleshooting Workflow
If the FAQs have not resolved your issue, this section provides a logical workflow to systematically diagnose the root cause of poor permeability.
Physicochemical Profile Analysis
First, let's assess the compound's properties against established guidelines for passive permeability.
| Property | Value for Compound | Lipinski's Rule of Five | Assessment |
| Molecular Weight | ~220.19 g/mol [14][15] | < 500 Da | Pass |
| Hydrogen Bond Donors | 1 (the -OH group) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 5 (O atoms) | ≤ 10 | Pass |
| Calculated LogP | ~1.5 - 2.0 (estimated) | ≤ 5 | Pass |
Table 2: Physicochemical properties of this compound evaluated against Lipinski's Rule of Five.[1][2][16]
Expert Interpretation: The compound's profile strongly suggests that poor passive diffusion is not the primary issue. Therefore, our investigation should focus on solubility and active transport phenomena.
Diagnostic Workflow for Permeability Issues
This workflow provides a step-by-step process to identify the limiting factor in your experiments.
Caption: A logical workflow to diagnose the cause of low cell permeability.
Part 3: Strategies for Permeability Enhancement
Once the root cause is identified, several strategies can be employed to improve the cellular uptake of your compound.
Permeability Enhancement Options
Caption: Key strategies to enhance the cell permeability of a compound.
-
Prodrug Approach: This is a highly effective strategy for overcoming permeability barriers.[17] By masking the polar 7-hydroxy group with a lipophilic, enzyme-labile promoiety (e.g., an acetate or pivaloyloxymethyl group), you can create a more membrane-permeant version of the compound.[18] This "masked" prodrug can diffuse across the cell membrane more readily, after which intracellular enzymes (like esterases) cleave the promoiety to release the active parent compound inside the cell.[17]
-
Formulation Strategies: If poor aqueous solubility is the primary issue, advanced formulation can provide a solution without chemical modification of the compound itself.
-
Use of Excipients: Permeation enhancers or solubilizing agents can be included in the vehicle.[19][20]
-
Cyclodextrins: These can form inclusion complexes with the compound, increasing its apparent water solubility and bioavailability.[21]
-
Nanoformulations: Encapsulating the compound in nanoparticles (e.g., liposomes or PLGA) can improve solubility, protect it from degradation, and facilitate cellular uptake.[22]
-
-
Structural Modification: For long-term drug development projects, medicinal chemists can synthesize analogs of the lead compound. The goal is to alter its physicochemical properties to reduce its affinity for efflux pumps or enhance its lipophilicity, thereby improving its overall permeability profile.[23]
Part 4: Detailed Experimental Protocols
Here we provide standardized, step-by-step protocols for the key assays discussed in the troubleshooting workflow.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive transcellular permeability and is a cost-effective first step to distinguish passive diffusion from active transport.[24][25][26]
-
Objective: To determine the passive permeability coefficient (Pe) of the test compound.
-
Principle: A 96-well microplate with a filter bottom is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The compound diffuses from a donor compartment, through the lipid layer, to an acceptor compartment.[24][26]
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™-IP, PVDF membrane, 0.45 μm)
-
96-well acceptor plate (e.g., PTFE or polypropylene)
-
Lecithin from soybean
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Lipid Solution: Create a 1-4% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[26][27]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4, containing 1-5% DMSO to match donor) to each well of the 96-well acceptor plate.[26]
-
Prepare Donor Plate:
-
Prepare the test compound at a concentration of 100-500 µM in PBS (pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (typically 1-5%).[28]
-
Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate. Be cautious not to puncture the membrane.[26]
-
-
Start the Assay:
-
Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.[26]
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Incubate the plate assembly at room temperature (25°C) for 4-18 hours in a sealed chamber with a moist environment to prevent evaporation.[26][27]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[25]
-
-
Calculation: The effective permeability (Pe) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This is the industry-standard assay for predicting in vivo drug absorption and identifying active transport mechanisms.[10][29]
-
Objective: To determine the apparent permeability coefficients (Papp) in the A→B and B→A directions and calculate the efflux ratio.
-
Principle: Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days, during which they differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4][11][29]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture for 18-22 days, changing the medium every 2-3 days, until a confluent, differentiated monolayer is formed.[11]
-
-
Monolayer Integrity Check:
-
Assay Preparation:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
Equilibrate the cells in transport buffer for 20-30 minutes in the incubator (37°C, 5% CO₂).
-
-
Permeability Measurement (A→B):
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in transport buffer.
-
Remove the buffer from the apical (A, top) and basolateral (B, bottom) compartments.
-
Add the dosing solution to the apical compartment (e.g., 0.4 mL).
-
Add fresh transport buffer to the basolateral compartment (e.g., 1.2 mL).[30]
-
-
Permeability Measurement (B→A):
-
In a separate set of wells, add fresh transport buffer to the apical compartment.
-
Add the dosing solution to the basolateral compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for 60-120 minutes.
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).
-
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. Retrieved from [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
-
MDPI. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Trends in Pharmacological Sciences. Retrieved from [Link]
- Anonymous. (n.d.). Caco2 assay protocol.
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
Quora. (2017). What are the factors that affect membrane permeability?. Retrieved from [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
-
PubMed Central. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Retrieved from [Link]
-
National Institutes of Health. (2021). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Retrieved from [Link]
-
Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]
-
YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. Retrieved from [Link]
-
PubMed Central. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Measuring Permeability. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
ResearchGate. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
-
PubMed Central. (2018). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved from [Link]
-
PubMed Central. (2020). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Retrieved from [Link]
-
Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
JoVE. (2022). Approaches To Determine Intestinal Epithelial Cell Permeability. Retrieved from [Link]
-
PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
-
PubMed. (2022). Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of coumarin derivatives on membrane permeability of C.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]
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Technical Support Center: Synthesis and Application of Photostable Coumarin Derivatives
Welcome to the technical support center for the synthesis and application of photostable coumarin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals working with fluorescent probes based on the methyl 7-hydroxycoumarin-3-carboxylate scaffold. Here, we address common challenges and provide field-proven insights to enhance the robustness and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the 7-hydroxycoumarin-3-carboxylate core structure?
The Knoevenagel condensation is one of the most prominent and adaptable methods for synthesizing the coumarin scaffold.[1] This reaction typically involves the condensation of a salicylaldehyde derivative (in this case, 2,4-dihydroxybenzaldehyde) with a compound containing an active methylene group, such as dimethyl or diethyl malonate.[2] The reaction is generally catalyzed by a weak base like piperidine and is followed by an intramolecular cyclization to form the coumarin ring.[1] Modern protocols have been optimized using microwave irradiation or greener catalysts to improve yields and reduce reaction times.[1][3]
Q2: My purified coumarin derivative exhibits lower-than-expected fluorescence. What are the likely causes?
Several factors can lead to poor fluorescence. Firstly, the photophysical properties of coumarins are highly sensitive to their environment. Solvent polarity can significantly impact fluorescence intensity and emission wavelength.[4][5] Secondly, the pH of the solution is critical; the fluorescence of 7-hydroxycoumarins is particularly sensitive as the phenolic hydroxyl group can exist in protonated (less fluorescent) or deprotonated (more fluorescent) states. Finally, residual impurities from the synthesis, even in small amounts, can quench fluorescence. Thorough purification by recrystallization or column chromatography is essential.
Q3: What are the primary mechanisms responsible for the photobleaching of coumarin-based fluorophores?
Photobleaching, or the irreversible loss of fluorescence, is a major limitation for many organic dyes. For coumarins, the key degradation pathways include:
-
Photo-oxidation: The excited triplet state of the coumarin molecule can react with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[6] This singlet oxygen can then attack the coumarin scaffold, leading to its chemical destruction.
-
[2+2] Cycloaddition (Dimerization): Upon UV irradiation, two coumarin molecules can react via a [2+2] cycloaddition at the C3-C4 double bond, forming a non-fluorescent cyclobutane dimer.[7] This process is more prevalent at higher concentrations.
-
Radical-Mediated Decomposition: In some cases, photolysis can lead to the formation of radical species that initiate degradation pathways, including dealkylation of substituents on the coumarin ring.[8][9]
Q4: What are the main strategies to improve the photostability of my coumarin derivatives?
There are two primary approaches to enhancing photostability:
-
Structural Modification: Altering the chemical structure of the coumarin is a powerful strategy. Introducing electron-withdrawing groups like fluorine can significantly enhance photostability and quantum yield.[10][11][12] For instance, derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) exhibit substantially brighter and more stable fluorescence compared to the non-fluorinated parent compound.[10][11] Expanding the π-conjugated system can also improve photophysical properties.[13][14]
-
Environmental Control: Modifying the chemical environment can protect the fluorophore from photobleaching. This includes removing dissolved oxygen from the medium or adding antifade reagents.[6][15] These reagents often function as triplet state quenchers (e.g., Trolox, cyclooctatetraene) or radical scavengers, which intercept the reactive species responsible for photodegradation.[6][16]
Troubleshooting Guide: Synthesis & Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Knoevenagel Condensation | 1. Poor Reagent Quality: 2,4-dihydroxybenzaldehyde may have oxidized. The active methylene compound (e.g., dimethyl malonate) may be old. 2. Inactive Catalyst: The basic catalyst (e.g., piperidine) may have degraded. 3. Incorrect Reaction Conditions: Temperature may be too low, or reaction time too short. | 1. Purify Reagents: Recrystallize 2,4-dihydroxybenzaldehyde before use. Use freshly distilled malonate ester. 2. Use Fresh Catalyst: Use a fresh bottle of piperidine or an alternative base. 3. Optimize Conditions: Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and monitor progress using Thin Layer Chromatography (TLC).[1] Consider using microwave-assisted synthesis to reduce reaction times.[3] |
| Formation of a Dark, Tarry Side-Product | 1. Polymerization: The aldehyde starting material or the product may be polymerizing under harsh acidic or basic conditions or at high temperatures. 2. Decomposition: The hydroxy-substituted coumarin may be sensitive to prolonged heat. | 1. Milder Conditions: Use a weaker base or a lower reaction temperature. Ensure the reaction is not overheated. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can lead to colored impurities. |
| Difficulty in Product Purification/Isolation | 1. Poor Crystallization: The crude product may be too impure to crystallize effectively. 2. Co-elution of Impurities: Starting materials or byproducts may have similar polarity to the desired product, making chromatographic separation difficult. | 1. Initial Cleanup: Before crystallization, wash the crude solid with a solvent in which the product is poorly soluble but impurities are (e.g., cold diethyl ether). 2. Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution might be necessary. Consider a different stationary phase if silica gel is ineffective. |
| Final Product Shows Poor Solubility | 1. Molecular Stacking: The planar structure of the coumarin ring can lead to strong π-π stacking and low solubility. 2. Lack of Polar Groups: The synthesized derivative may lack sufficient polar functional groups for solubility in aqueous or polar organic solvents. | 1. Solvent Selection: Test a range of solvents (e.g., DMSO, DMF, NMP) for solubility. Sonication may help. 2. Structural Redesign: For future syntheses, consider incorporating solubilizing groups into the derivative design, such as sulfonate groups or short PEG chains. |
Experimental Protocols & Photostability Enhancement
A key strategy for improving photostability is the introduction of fluorine atoms to the coumarin scaffold. Fluorination can increase the fluorescence quantum yield and enhance resistance to photo-oxidation.[12][17] Below is a representative protocol for synthesizing a more photostable 6-fluoro derivative.
Protocol: Synthesis of Methyl 6-fluoro-7-hydroxycoumarin-3-carboxylate
This synthesis is a two-step process involving the preparation of the key aldehyde intermediate followed by the Knoevenagel condensation.
Step 1: Synthesis of 5-Fluoro-2,4-dihydroxybenzaldehyde
-
Start with commercially available 4-fluororesorcinol.
-
Perform a formylation reaction (e.g., Duff reaction or Vilsmeier-Haack reaction) to introduce an aldehyde group ortho to one of the hydroxyls. Careful control of stoichiometry and temperature is required to favor formylation at the 2-position.
-
Purify the resulting 5-fluoro-2,4-dihydroxybenzaldehyde by column chromatography (Silica, Hexane:Ethyl Acetate gradient).
Step 2: Knoevenagel Condensation
-
In a round-bottom flask, dissolve 5-fluoro-2,4-dihydroxybenzaldehyde (1 equivalent) and dimethyl malonate (1.2 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to 80°C for 12-18 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.
-
If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the solution to 4°C to induce crystallization.[1]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure methyl 6-fluoro-7-hydroxycoumarin-3-carboxylate.
Workflow for Coumarin Synthesis
Caption: General workflow for coumarin synthesis via Knoevenagel condensation.
Data Summary: Enhancing Photophysical Properties
The introduction of substituents can dramatically alter the photophysical properties of the coumarin core. Fluorination is a particularly effective strategy.
| Property | Methyl 7-hydroxycoumarin-3-carboxylate (Parent) | Methyl 6-fluoro-7-hydroxycoumarin-3-carboxylate (Derivative) | Rationale for Improvement |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ | The electron-withdrawing nature of fluorine can increase the transition dipole moment, leading to stronger light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.60 | ~0.85 | Fluorination can decrease non-radiative decay pathways, resulting in a higher percentage of excited molecules relaxing via fluorescence.[12] |
| Relative Photostability | Baseline | ~3-5x Higher | Fluorine substitution can increase the oxidation potential of the molecule, making it more resistant to degradation by reactive oxygen species.[10] |
| Emission Max (λ_em) | ~450 nm | ~445 nm | The effect on emission wavelength is often modest but can be influenced by the position of the fluorine atom. |
Note: Values are representative and can vary based on solvent and pH conditions.
Visualizing Photodegradation & Mitigation
Understanding the mechanisms of photobleaching is key to designing effective countermeasures.
Caption: Mitigation of triplet-state mediated photo-oxidation.
References
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Rane, D. et al. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. Available from: [Link]
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Inamuddin, Dr. et al. (2024). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Materials Today: Proceedings. Available from: [Link]
-
Stoyanov, S. et al. (2020). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. Available from: [Link]
-
Herrera-Mayorga, V. et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available from: [Link]
-
Mekonnen, A. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications. Available from: [Link]
-
Boguñska, M. et al. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Available from: [Link]
-
Yuan, Y. et al. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Publishing. Available from: [Link]
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Catalán, J. et al. (1994). Photophysical Behavior of Coumarins as a Function of Substitution and Solvent: Experimental Evidence for the Existence of a Lowest Lying 1(n,.pi.) State*. The Journal of Physical Chemistry. Available from: [Link]
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Fringuelli, F. et al. (2002). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. Journal of Chemical Education. Available from: [Link]
-
Chem Help ASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available from: [Link]
-
Roy, K. et al. (2017). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. Journal of Fluorescence. Available from: [Link]
-
Ozel, F. et al. (2011). Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. Taylor & Francis Online. Available from: [Link]
-
Rane, D. et al. (2018). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Yamaji, M. et al. (2012). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences. Available from: [Link]
-
Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. Available from: [Link]
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Widengren, J. et al. (2007). Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy. The Journal of Physical Chemistry A. Available from: [Link]
-
Rane, D. et al. (2018). Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes. American Chemical Society. Available from: [Link]
-
Anderson, W. et al. (2014). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. Available from: [Link]
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Jiraruj, A. et al. (2012). UVA absorption and photostability of coumarins. ResearchGate. Available from: [Link]
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Jones, G. & Bergmark, W.R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. Available from: [Link]
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Mukherjee, T. et al. (1987). Photodecomposition of Coumarin Laser Dyes in Different Solvent Systems. Indian Journal of Chemistry. Available from: [Link]
-
Grabchev, I. et al. (2003). The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. Available from: [Link]
-
Gryczynski, I. et al. (2020). Silver Nanoparticles Improve Fluorophore Photostability: Application to a Hypericin Study. MDPI. Available from: [Link]
-
Rasnik, I. et al. (2012). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH. Available from: [Link]
-
Jones, G. & Bergmark, W.R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. Available from: [Link]
-
ResearchGate. Synthesis of 7-Hydroxycoumarin-3-carboxylic acid (HCCA, compound 1).... ResearchGate. Available from: [Link]
-
Abe, M. et al. (2013). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. Semantic Scholar. Available from: [Link]
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ResearchGate. basing photostability of coumarins. ResearchGate. Available from: [Link]
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Kaidbey, K.H. & Kligman, A.M. (1981). Photosensitization by coumarin derivatives. Archives of Dermatology. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Nuclear Staining: DAPI vs. The Potential of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
In the landscape of cellular and molecular biology, the precise visualization of the cell nucleus is a cornerstone of countless experimental workflows. For decades, 4',6-diamidino-2-phenylindole, universally known as DAPI, has been the preeminent fluorescent stain for labeling DNA within the nucleus. Its reliability and bright blue fluorescence have cemented its status as a go-to reagent. However, the relentless pursuit of scientific advancement continually drives the exploration of novel fluorophores with enhanced characteristics. This guide offers a detailed, objective comparison between the venerable DAPI and the emergent potential of a coumarin-based compound, methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, for nuclear staining applications.
This comparison will delve into the established performance of DAPI and extrapolate the potential of the specified coumarin derivative, grounded in the known photophysical properties of the broader 7-hydroxycoumarin family. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to understand the nuances of nuclear stain selection for both routine and advanced imaging applications.
At a Glance: A Head-to-Head Comparison
To provide a clear overview, the following table summarizes the key characteristics of DAPI and the predicted properties of this compound, based on the general behavior of coumarin dyes.
| Property | DAPI | This compound (Inferred) |
| Excitation Max (nm) | ~358[1] | ~350-450 (Varies with substitution)[1] |
| Emission Max (nm) | ~461[1] | ~400-550 (Varies with substitution)[1] |
| Quantum Yield | ~0.04 (unbound), ~0.8 (bound to DNA)[1] | High quantum yields are characteristic of many coumarin derivatives[1] |
| Photostability | Moderate[1] | Generally good photostability, a known feature of the coumarin class of dyes[1] |
| Binding Specificity | A-T rich regions of dsDNA[2] | Likely intercalates or binds to DNA[3] |
| Cell Permeability | Poor in live cells, excellent in fixed/permeabilized cells[4][5] | Potentially good for both live and fixed cells due to smaller size[1] |
| Cytotoxicity | Toxic to cells, particularly at concentrations for live-cell staining[6][7] | Generally lower cytotoxicity profile compared to DAPI[8][9] |
| Primary Application | Fixed-cell nuclear counterstain[10] | Potential for both fixed and live-cell imaging[1][8] |
The Incumbent: DAPI - A Deep Dive
DAPI is a blue-emitting fluorescent dye that has been a mainstay in fluorescence microscopy for its specific binding to the minor groove of A-T rich regions of double-stranded DNA.[2][11] This interaction results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing cell nuclei with high contrast.[9]
Mechanism of Action
DAPI's fluorescence is highly dependent on its binding to dsDNA.[9] In its unbound state in solution, DAPI exhibits weak fluorescence. Upon intercalation into the minor groove of DNA, its quantum yield increases by approximately 20-fold.[12] This property contributes to a high signal-to-noise ratio, producing bright, distinct nuclear staining against a dark cytoplasmic background.
Mechanism of DAPI Staining.
Experimental Protocol: DAPI Staining of Fixed Cells
The following is a standard protocol for staining fixed mammalian cells with DAPI.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium (preferably with an antifade reagent)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DAPI Staining:
-
Prepare a working solution of DAPI by diluting the stock solution in PBS to a final concentration of 300 nM (approximately 0.1 µg/mL).
-
Incubate the permeabilized cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.[8]
-
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove unbound DAPI.
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (excitation ~358 nm, emission ~461 nm).[1]
-
Postulated Mechanism for Coumarin-based Nuclear Staining.
A generalized protocol for live-cell staining with a coumarin derivative would likely involve the following steps:
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium
-
Imaging buffer (e.g., phenol red-free medium or PBS)
Procedure:
-
Cell Culture:
-
Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Staining:
-
Prepare a working solution of the coumarin dye by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. (Optimal concentration should be determined experimentally).
-
Remove the existing medium from the cells and replace it with the staining medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the coumarin dye's excitation and emission spectra.
-
Conclusion: A Choice Guided by Application
DAPI remains an exceptionally reliable and well-characterized nuclear stain for fixed-cell applications. Its high specificity for DNA and the wealth of established protocols make it an indispensable tool for routine nuclear counterstaining.
The potential of this compound, and the broader family of 7-hydroxycoumarin derivatives, lies in the possibility of overcoming some of DAPI's key limitations. The prospect of a photostable, cell-permeant, and low-cytotoxicity nuclear stain suitable for live-cell imaging is a compelling one. However, it is crucial to underscore that the application of this specific methyl coumarin derivative for nuclear staining requires empirical validation.
For researchers engaged in fixed-cell imaging where a robust and bright blue nuclear signal is required, DAPI is an excellent and well-supported choice. For those venturing into long-term live-cell imaging or seeking fluorophores with alternative spectral properties, the exploration of coumarin-based dyes, such as this compound, represents a promising, albeit currently less-defined, frontier. Future studies are warranted to fully characterize the utility of this and other novel coumarin derivatives as next-generation nuclear stains.
References
-
Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2015). National Institutes of Health. Retrieved from [Link]
-
Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. (2020). National Institutes of Health. Retrieved from [Link]
-
Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. (2022). Semantic Scholar. Retrieved from [Link]
-
Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. (2022). National Institutes of Health. Retrieved from [Link]
-
DAPI. (n.d.). Wikipedia. Retrieved from [Link]
-
Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans. (2022). PubMed. Retrieved from [Link]
-
Synthesis and application of coumarin fluorescence probes. (2020). National Institutes of Health. Retrieved from [Link]
-
Supporting Information Non-invasively visualizing cell-matrix interactions in two-photon excited supramolecular hydrogels. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. (2019). MDPI. Retrieved from [Link]
-
Nuclear Staining Dyes - DAPI. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (2021). MDPI. Retrieved from [Link]
-
Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. (n.d.). Worldresearchersassociations.Com. Retrieved from [Link]
-
DAPI as a useful stain for nuclear quantitation. (1991). PubMed. Retrieved from [Link]
-
Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Can DAPI stain the nuclei of living cells? (2025). ResearchGate. Retrieved from [Link]
-
7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
7-hydroxy-2-oxo-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. 3-Azido-7-hydroxycoumarin | Click-Reactive Fluorescent Dyes | Tocris Bioscience [tocris.com]
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- 9. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. research.tue.nl [research.tue.nl]
- 12. mdpi.com [mdpi.com]
A Comparative Guide for Advanced Fluorescence Applications: Methyl 7-Hydroxycoumarin-3-Carboxylate vs. Fluorescein
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the choice of a fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of two widely utilized fluorescent scaffolds: the classic workhorse, fluorescein, and a promising alternative from the coumarin family, methyl 7-hydroxycoumarin-3-carboxylate. This analysis, grounded in photophysical data and practical experimental considerations, is designed to empower you to make an informed selection for your specific application, whether it be in cellular imaging, high-throughput screening, or bioconjugation.
At a Glance: Key Performance Metrics
The utility of a fluorescent probe is dictated by a constellation of photophysical and chemical properties. Here, we present a side-by-side comparison of the essential characteristics of methyl 7-hydroxycoumarin-3-carboxylate and fluorescein. It is important to note that while extensive data exists for fluorescein, the data for the specific methyl ester of 7-hydroxycoumarin-3-carboxylate is less prevalent in the literature. Therefore, for some parameters of the coumarin derivative, we will draw upon data from closely related 7-hydroxycoumarin-3-carboxylic acid and its other derivatives to provide a well-rounded and scientifically grounded comparison.
| Property | Methyl 7-Hydroxycoumarin-3-Carboxylate (and derivatives) | Fluorescein (and derivatives, e.g., FITC) | Advantage |
| Excitation Max (λex) | ~350-405 nm[1][2] | ~495 nm[3][4] | Application Dependent: Coumarins are excitable by UV and violet lasers, while fluorescein is optimally excited by the common 488 nm laser line. |
| Emission Max (λem) | ~440-460 nm (blue-green)[1][2] | ~520 nm (green)[3][4] | Application Dependent: Provides options for different spectral channels in multicolor imaging. |
| Molar Extinction Coefficient (ε) | ~37,000 M⁻¹cm⁻¹ (for a 6-fluoro-7-hydroxycoumarin-3-carboxamide derivative)[1] | ~70,000 - 92,300 M⁻¹cm⁻¹[5] | Fluorescein: Higher molar extinction coefficient indicates more efficient photon absorption. |
| Quantum Yield (Φ) | 0.25 - 0.84 (for various 3-substituted 7-hydroxycoumarins)[1][6] | ~0.79 - 0.95 (in basic solution)[5] | Comparable to Fluorescein: Certain coumarin derivatives can exhibit quantum yields in the same range as fluorescein. |
| Photostability | Good to High | Low to Moderate[3] | Coumarin: Significantly more resistant to photobleaching, which is crucial for time-lapse imaging and quantitative studies. |
| pH Sensitivity | Moderate; more stable across physiological ranges | Very High (fluorescence is highly dependent on pH)[3] | Coumarin: Provides more reliable and quantifiable fluorescence in cellular environments where pH can fluctuate. |
| Molecular Weight | ~220 g/mol | ~332 g/mol (Fluorescein), ~389 g/mol (FITC) | Coumarin: Smaller size can be advantageous for labeling sensitive biomolecules with minimal perturbation. |
Delving Deeper: A Mechanistic and Practical Comparison
Photostability: The Achille's Heel of Fluorescein
One of the most significant drawbacks of fluorescein is its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[3] An average fluorescein molecule can emit between 30,000 to 40,000 photons before it is rendered non-fluorescent.[3] This can be a major limitation in applications that require prolonged or intense illumination, such as confocal microscopy, super-resolution imaging, and time-lapse studies of living cells.
Coumarin derivatives, in contrast, generally exhibit superior photostability. This enhanced resistance to photobleaching allows for longer exposure times and more robust data collection, particularly in quantitative fluorescence experiments where signal stability is paramount. The higher photostability of coumarins is attributed to their different chemical structure, which is less prone to photo-oxidation, the primary mechanism of photobleaching for many fluorophores.
pH Sensitivity: A Critical Consideration in Biological Systems
Fluorescein's fluorescence intensity is highly dependent on the pH of its environment, with optimal brightness observed in slightly basic conditions.[3] This property can be problematic in biological applications, as the pH within cellular compartments can vary significantly. For instance, the pH of endosomes and lysosomes is acidic, which would lead to a dramatic quenching of fluorescein's fluorescence, making it an unsuitable probe for studying processes within these organelles.
Many coumarin dyes, including 7-hydroxycoumarin derivatives, are less sensitive to pH changes within the physiological range. This makes them more reliable reporters of concentration and localization in live-cell imaging, as the observed fluorescence intensity is less likely to be confounded by local pH fluctuations.
Experimental Protocols: A Guide to Application
To provide a practical context for this comparison, we present detailed protocols for a common application: the labeling of antibodies for immunofluorescence. We will compare the use of fluorescein isothiocyanate (FITC), a reactive derivative of fluorescein, with a succinimidyl ester of 7-hydroxycoumarin-3-carboxylic acid, a common reactive form for coumarin dyes.
Experimental Workflow: Antibody Labeling
The following diagram illustrates the general workflow for labeling an antibody with either FITC or a coumarin succinimidyl ester.
Figure 1. Comparative workflow for antibody labeling.
Protocol 1: Labeling an Antibody with Fluorescein Isothiocyanate (FITC)
This protocol is adapted from established methods for FITC conjugation.[3][5] The isothiocyanate group of FITC reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable thiourea bond.
Materials:
-
Purified antibody (1-2 mg/mL in PBS, free of amine-containing stabilizers)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.2 M Sodium carbonate-bicarbonate buffer (pH 9.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the purified antibody against PBS overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL in 0.2 M sodium carbonate-bicarbonate buffer (pH 9.0). The alkaline pH is crucial for deprotonating the amino groups on the antibody, making them nucleophilic and reactive towards the isothiocyanate group of FITC.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 5 mg/mL. DMSO must be anhydrous as FITC is moisture-sensitive and will hydrolyze.
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of FITC to antibody. Incubate the reaction for 2 hours at room temperature in the dark to prevent photobleaching of the fluorophore.
-
Purification: Separate the labeled antibody from unreacted FITC using a gel filtration column pre-equilibrated with PBS. The larger antibody-conjugate will elute first, while the smaller, unreacted dye molecules will be retained by the column.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of fluorophore molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Protocol 2: Labeling an Antibody with 7-Hydroxycoumarin-3-Carboxylic Acid Succinimidyl Ester
This protocol utilizes a succinimidyl ester (SE) derivative of the coumarin, which is a highly efficient amine-reactive chemical group. The SE group reacts with primary amines to form a stable amide bond.
Materials:
-
Purified antibody (1-2 mg/mL in PBS, free of amine-containing stabilizers)
-
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column
Procedure:
-
Antibody Preparation: As with the FITC protocol, ensure the antibody is in an amine-free buffer. Adjust the concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). A slightly lower pH is optimal for the stability and reactivity of the succinimidyl ester compared to the isothiocyanate.
-
Coumarin-SE Solution Preparation: Prepare a stock solution of the coumarin succinimidyl ester in anhydrous DMSO at a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 15-fold molar excess of the coumarin-SE solution to the antibody solution with gentle stirring. Incubate for 1 hour at room temperature, protected from light. The reaction with succinimidyl esters is typically faster than with isothiocyanates.
-
Purification: Purify the labeled antibody from the unreacted dye using a gel filtration column as described for the FITC protocol.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm and the absorbance maximum of the coumarin dye (around 386 nm for the succinimidyl ester of 7-hydroxycoumarin-3-carboxylic acid).
Concluding Remarks for the Discerning Scientist
The choice between methyl 7-hydroxycoumarin-3-carboxylate and fluorescein is not a matter of one being unequivocally superior to the other, but rather a decision based on the specific demands of the experiment.
Choose Fluorescein when:
-
You are using a standard fluorescence microscope with a 488 nm laser line.
-
High molar absorptivity is a primary concern.
-
The experimental conditions are well-controlled with a stable, slightly alkaline pH.
-
Short exposure times are sufficient, minimizing the impact of photobleaching.
Choose Methyl 7-Hydroxycoumarin-3-Carboxylate (or a suitable derivative) when:
-
Excitation with UV or violet light is desired or required.
-
High photostability is critical for your application, such as in live-cell, time-lapse imaging or quantitative microscopy.
-
The pH of the experimental environment is variable or unknown, and you require a stable fluorescent signal.
-
A smaller fluorescent tag is needed to minimize potential interference with the biological function of the labeled molecule.
By understanding the fundamental properties of these two classes of fluorophores and the causality behind the experimental choices in their application, you are well-equipped to select the optimal tool for your research, leading to more robust, reliable, and reproducible data.
References
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
- Coligan, J. E., Kruisbeek, A. M., Margulies, D. H., Shevach, E. M., & Strober, W. (Eds.). (2003). Current protocols in immunology. John Wiley & Sons.
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]
- Kingston, J. F., et al. (2014). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 5(11), 1251-1256.
- de Groot, F. M. H., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 12094-12108.
-
Hiyka. (n.d.). Understanding Anti-FITC IgG Conjugates for Microscopy Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Retrieved from [Link]
- Grimm, J. B., et al. (2017). Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. ACS Chemical Biology, 12(4), 935-941.
-
ResearchGate. (n.d.). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Retrieved from [Link]
- Zhang, Y., et al. (2019). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and photobiology, 95(2), 556-562.
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). What is a reliable and quick way to label a protein?. Retrieved from [Link]
-
PhotochemCAD. (n.d.). H. Coumarins H03. 7-Hydroxycoumarin. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorescence of substituted 7-hydroxycoumarins. Retrieved from [Link]
-
Current Protocols. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]
-
ResearchGate. (n.d.). Coumarin‐based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Photoprotolytic Processes of Three 7-Hydroxycoumarins. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption (solid) and emission (dotted) spectra of 7- hydroxycoumarin.... Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Retrieved from [Link]
-
PubMed Central. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Retrieved from [Link]
-
University of Miami Scholarly Repository. (1988). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Retrieved from [Link]
Sources
A Comparative Guide to Fluorophore Photostability: Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate vs. The Alexa Fluor™ Series
In the landscape of fluorescence-based methodologies, from high-resolution microscopy to quantitative flow cytometry, the selection of a robust fluorescent probe is paramount. The ideal fluorophore offers not only high brightness and a large Stokes shift but, critically, demonstrates high photostability. Photostability, the intrinsic resistance of a fluorophore to photon-induced chemical degradation and the subsequent loss of fluorescence (photobleaching), dictates the quality and duration of an experiment.[1][2] This guide provides an in-depth comparison of the photostability of a common coumarin derivative, methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, against the industry-standard Alexa Fluor™ family of dyes.
The Contenders: A Tale of Two Fluorophores
This compound belongs to the coumarin class of fluorophores. Coumarins are widely utilized heterocyclic compounds known for their characteristic blue-to-green fluorescence.[3] They are relatively small molecules and have found application as fluorescent labels, laser dyes, and optical brighteners. However, their photostability can be variable and often falls short of the demands of modern, long-duration imaging experiments.[3]
The Alexa Fluor™ Dyes are a family of superior fluorescent dyes developed to span the visible and infrared spectrum.[4] A key innovation in their design is the introduction of sulfonate groups to the core structures of coumarin, xanthene (like fluorescein), and cyanine dyes.[4] This sulfonation renders the dyes negatively charged and more hydrophilic, which significantly enhances their brightness and photostability while reducing pH sensitivity.[4][5] Consequently, Alexa Fluor dyes are widely regarded as the benchmark for high-performance imaging.[][7]
Understanding the Enemy: The Mechanism of Photobleaching
Photobleaching is an irreversible photochemical process that renders a fluorophore non-fluorescent. The process typically begins when a fluorophore in its excited singlet state undergoes intersystem crossing to a longer-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, leading to the formation of singlet oxygen.[1] This highly reactive oxygen species can then attack the fluorophore's structure, causing permanent chemical damage and destroying its ability to fluoresce.[1] The rate of photobleaching is primarily dependent on the intensity of the excitation light and the intrinsic chemical structure of the dye.[8]
Quantitative Comparison of Photostability
Direct, side-by-side quantitative photostability data for this compound is not extensively published. However, based on the known performance of coumarin derivatives and the extensive documentation for Alexa Fluor dyes, we can establish a well-grounded comparison. The Alexa Fluor 350 dye, itself a sulfonated coumarin derivative, offers a relevant point of comparison, demonstrating significantly improved water solubility and fluorescence in conjugates over its non-sulfonated analogs.[5][9]
Generally, the Alexa Fluor family exhibits markedly superior photostability across the board when compared to conventional dyes, including many coumarin derivatives.[][7][10] For instance, Alexa Fluor 488 is substantially more photostable than fluorescein, and Alexa Fluor 647 is more photostable than the spectrally similar Cy5.[4][5] This trend holds true for the entire series.
| Feature | This compound (Coumarin) | Alexa Fluor Dyes (Representative Examples) |
| Class | Coumarin | Sulfonated Coumarin, Xanthene, Cyanine |
| Typical Emission | Blue-Green | Blue to Near-Infrared |
| Relative Brightness | Moderate | High to Very High[5] |
| Relative Photostability | Low to Moderate[3] | Very High[][7][10] |
| Key Structural Feature | Basic Coumarin Heterocycle | Systematic Sulfonation[4] |
| pH Sensitivity | Often Sensitive | Generally Insensitive (pH 4-10)[10] |
Experimental Protocol: A Validated Workflow for Measuring Photostability
To provide a framework for rigorous comparison, we present a standardized protocol for quantifying photostability via time-lapse microscopy. The primary metric derived from this protocol is the photobleaching half-life (τ½) , defined as the time required for a fluorophore's fluorescence intensity to decay to 50% of its initial value under constant illumination.
I. Sample Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of this compound and a spectrally comparable Alexa Fluor dye (e.g., Alexa Fluor 430) in anhydrous dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in a standard imaging buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Causality: Using the same buffer is critical as pH and ionic strength can influence fluorophore stability and brightness.
-
-
Sample Chamber: Pipette 100 µL of the working solution onto a clean glass-bottom imaging dish. Ensure the coverslip is of high optical quality (e.g., No. 1.5).
II. Microscope Configuration and Calibration
-
System: Utilize an inverted epifluorescence or confocal microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD).
-
Objective: Use a high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x, NA ≥ 1.4) for efficient light collection.
-
Excitation Source: Use a stable light source, such as a laser or a metal-halide lamp.
-
Power Density Measurement: Crucially, measure the light power at the sample plane using a calibrated power meter. Express this as power density (e.g., in W/cm²). This ensures that all compared fluorophores are subjected to the exact same photon flux, which is the self-validating core of this protocol.
-
Filter Sets: Use appropriate filter sets that match the excitation and emission spectra of the dyes being tested.
III. Data Acquisition
-
Focus: Bring the sample into focus on the glass surface.
-
Imaging Parameters: Set the camera exposure time and gain to levels that provide a good signal-to-noise ratio without saturating the detector. These parameters, along with the excitation power density, must remain constant for all experiments.
-
Time-Lapse Acquisition: Begin a time-lapse acquisition, capturing images at the fastest possible frame rate (or a set interval, e.g., every 500 ms) under continuous illumination.
-
Duration: Continue the acquisition until the fluorescence intensity has decayed to less than 10% of its initial value.
IV. Data Analysis
-
Region of Interest (ROI): Open the image sequence in an analysis software package (e.g., Fiji/ImageJ). Draw a large ROI in the center of the illuminated field.
-
Intensity Measurement: Measure the mean gray value within the ROI for each frame of the time-lapse series.
-
Background Subtraction: Select a background ROI in an area with no sample and subtract its mean intensity from the sample ROI measurement for each frame.
-
Normalization: Normalize the background-subtracted intensity values by dividing each value by the intensity of the first frame (I₀). This yields a decay curve from 1.0.
-
Curve Fitting: Plot the normalized intensity versus time. Fit the data to a single-phase exponential decay function: Y = (Y0 - Plateau) * exp(-K*x) + Plateau. The photobleaching half-life (τ½) is calculated as ln(2)/K.
Below is a diagram illustrating this experimental workflow.
Caption: A validated workflow for the quantitative measurement of fluorophore photostability.
The Photochemical Fate of a Fluorophore
The process of photobleaching involves the transition of a fluorophore from a stable, fluorescent state to a permanently damaged, non-fluorescent state. This pathway is often mediated by interaction with molecular oxygen while the fluorophore is in a reactive triplet state.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of fluorophore directly impacts data integrity and experimental feasibility. While this compound and other simple coumarins can serve as effective fluorescent probes in applications with short exposure times or low excitation intensities, they are highly susceptible to photobleaching.
For demanding applications that require long-term time-lapse imaging, repeated sample scanning, or high-intensity illumination (such as in confocal, super-resolution, or single-molecule imaging), the Alexa Fluor™ family of dyes is unequivocally the superior choice.[][7] Their enhanced photostability, a direct result of their refined chemical structure, allows for the collection of more photons from each molecule before it is destroyed, leading to a higher signal-to-noise ratio and enabling longer, more robust quantitative experiments.[5][10] When designing an experiment, researchers must weigh the cost of reagents against the potential for failed experiments due to rapid photobleaching. In this context, the proven reliability and photostability of Alexa Fluor dyes provide exceptional value and scientific rigor.
References
-
Thermo Fisher Scientific. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. UCI Department of Chemistry. [Link]
-
Karimzadeh, F., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology. [Link]
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Olympus. (n.d.). Photobleaching. Evident Scientific. [Link]
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Giepmans, B. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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AxisPharm. (2024). Alexa Fluor series fluorescent dyes and equivalents. [Link]
-
Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. [Link]
-
Song, L., et al. (1995). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]
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ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. [Link]
-
Wikipedia. (n.d.). Photobleaching. [Link]
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Lim, S.J., et al. (2019). Super-Photostable Organic Dye for Long-Term Live-cell Single Protein Imaging. OUCI. [Link]
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A Researcher's Guide to Coumarin Fluorophores: Maximizing Quantum Yield for Enhanced Assay Sensitivity
For researchers, scientists, and drug development professionals, the judicious selection of fluorescent probes is paramount to achieving sensitive and reliable experimental outcomes. Among the diverse palette of available fluorophores, coumarin-based dyes are workhorses in the laboratory, valued for their robust photophysical properties. This guide provides an in-depth comparison of the fluorescence quantum yields of various coumarin derivatives. We will delve into the structural and environmental factors that govern their emissive properties and provide a detailed experimental protocol for their accurate measurement, empowering you to make data-driven decisions for your research applications.
The Significance of Quantum Yield in Fluorescence Applications
The fluorescence quantum yield (Φf) is the cornerstone of a fluorophore's performance. It is a direct measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed[1]. A higher quantum yield translates to a brighter fluorescent signal, which is a critical attribute for enhancing the signal-to-noise ratio in a multitude of applications, including cellular imaging, immunoassays, and high-throughput screening.
Comparative Analysis of Coumarin Quantum Yields
The quantum yield of coumarin dyes is not an intrinsic constant but is exquisitely sensitive to their molecular architecture and the surrounding environment. The following table summarizes the quantum yields of several commercially available coumarin derivatives in various solvents, offering a clear framework for comparison.
| Coumarin Derivative | Solvent | Quantum Yield (Φf) |
| Coumarin 1 | Ethanol | 0.73[2] |
| Coumarin 30 | Acetonitrile | 0.67[1] |
| Coumarin 30 | Ethanol (95%) | 0.35[1] |
| Coumarin 102 | Ethanol | 0.76[1] |
| Coumarin 153 | Ethanol | 0.53[1] |
| Coumarin 153 | Water | 0.11[3] |
| Coumarin 314 | Ethanol | 0.68[1] |
| Coumarin 343 | Varies | 0.63[1] |
| Coumarin Derivative (4e) | DMSO | 0.83[4][5][6] |
Note: The quantum yield of fluorescent dyes is highly solvent-dependent. The data presented here are for comparative purposes, and it is strongly recommended to determine the quantum yield in the specific solvent system of your experiment.
Key Factors Influencing the Quantum Yield of Coumarin Dyes
The observed variations in quantum yield can be attributed to a combination of structural and environmental factors. A comprehensive understanding of these influences is crucial for optimizing experimental design and troubleshooting unexpected results.
Molecular Structure: The Blueprint of Fluorescence Efficiency
The intrinsic photophysical properties of a coumarin dye are dictated by the type and position of substituents on its aromatic core.
-
Electron-Donating Groups (EDGs): The presence of strong electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, at the 7-position generally enhances fluorescence.[7][8] These groups increase the electron density of the coumarin ring system, facilitating efficient light absorption and emission.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups, like a nitro (-NO2) group, can significantly quench fluorescence. However, when strategically placed at the 3-position, certain EWGs can increase fluorescence intensity through an intramolecular charge transfer (ICT) mechanism.[7]
-
Structural Rigidity: Coumarin derivatives with a rigidified structure, where the amino group is part of a ring system (e.g., Coumarin 102 and Coumarin 153), often exhibit consistently high quantum yields, even in polar solvents.[9][10] This structural constraint prevents non-radiative decay pathways.
Environmental Factors: The Immediate Surroundings Matter
The local environment of the coumarin molecule plays a pivotal role in modulating its fluorescence output.
-
Solvent Polarity and Viscosity: The polarity of the solvent has a profound impact on the quantum yield of many coumarins, particularly those with flexible amino groups.[7] In polar solvents, a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT) can become dominant.[10] In the excited state, the molecule can twist, leading to a charge-separated, non-emissive state that is stabilized by polar solvents.[10] Increasing solvent viscosity can hinder this twisting motion, thereby increasing the quantum yield.[10]
-
pH of the Solution: The fluorescence of many coumarin derivatives, especially those containing hydroxyl or amino groups, is pH-sensitive.[4][7] Changes in pH can alter the protonation state of these functional groups, thereby modifying the electronic structure of the molecule and its fluorescence properties.[7]
-
Concentration and Aggregation: At high concentrations, the planar structure of coumarin molecules can lead to the formation of aggregates. This aggregation often results in self-quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ), which leads to a significant decrease in fluorescence.[7]
-
Presence of Quenchers: External agents, such as molecular oxygen and heavy atoms, can deactivate the excited state of the fluorophore through collisional quenching, leading to a reduction in quantum yield.[7]
Caption: Factors influencing coumarin quantum yield.
Experimental Protocol: Accurate Determination of Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a compound.[1] This method involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.
Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Spectroscopic Grade Solvents: Ensure high purity to avoid fluorescent impurities.
-
Reference Standard: A compound with a well-established quantum yield that absorbs and emits in a similar spectral region as the test sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.55) or Coumarin 153 in ethanol (Φf = 0.53) are common standards.[1][9][11]
-
Test Sample: The coumarin derivative of interest.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the reference standard and the test coumarin derivative in the desired spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength. This wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be identical to the one used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the reference standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of the straight line for both the test sample (Grad_x) and the reference standard (Grad_st).
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the reference standard.
-
Grad_x is the gradient of the plot for the test sample.
-
Grad_st is the gradient of the plot for the reference standard.
-
η_x is the refractive index of the solvent used for the test sample.
-
η_st is the refractive index of the solvent used for the reference standard.
-
-
Caption: Relative quantum yield determination workflow.
Conclusion
The selection of a coumarin-based fluorophore with an optimal quantum yield is a critical step in the design of robust and sensitive fluorescence-based assays. By understanding the interplay between molecular structure and the local environment, researchers can rationally select or modify coumarin probes to maximize their fluorescence output. The provided experimental protocol offers a reliable framework for the accurate determination of quantum yields, ensuring data-driven decisions in the pursuit of scientific discovery. Adherence to meticulous experimental technique, particularly in the preparation of solutions and the acquisition of spectral data, is paramount for obtaining reproducible and trustworthy results.
References
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Joshi, H. C., & Pant, T. C. (1993). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Journal of Photochemistry and Photobiology A: Chemistry, 73(2), 123-127. [Link]
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Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(112), 92293-92299. [Link]
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Kumpulainen, T., & Kolehmainen, E. (2014). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 118(30), 16869-16881. [Link]
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Jones, G., Jackson, W. R., & Bergmark, W. R. (1983). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Boston Univ., MA. Dept. of Chemistry. [Link]
-
Kubicki, J. (2011). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PLoS ONE, 6(9), e24694. [Link]
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Gadirov, R. M., Kopylova, T. N., Samsonova, L. G., & Svetlichnyi, V. A. (2008). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 105(2), 208-214. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic supplementary information. The Royal Society of Chemistry. [Link]
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Hua, C., Zhang, K., Xin, M., Ying, T., Gao, J., Jia, J., & Li, Y. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. ResearchGate. [Link]
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Krystkowiak, E., Maciejewski, A., & Steer, R. P. (2014). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules, 19(6), 7593-7613. [Link]
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Wiley-VCH GmbH. (n.d.). Supporting Information. Wiley Online Library. [Link]
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The Royal Society of Chemistry. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study. The Royal Society of Chemistry. [Link]
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Herz, E., Marchincin, T., Connelly, L., Bonner, D., Burns, A., Switalski, S., & Wiesner, U. (2010). Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles. Journal of Fluorescence, 20(1), 67-72. [Link]
-
Oregon Medical Laser Center. (n.d.). Coumarin 1. OMLC. [Link]
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Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2008). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. Journal of Physical Chemistry A, 112(35), 7987-7999. [Link]
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A Comparative Guide: Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate vs. Hoechst Stains for Cellular Imaging
In the dynamic field of cellular imaging, the choice of fluorescent probe is a critical determinant of experimental success, directly impacting data quality and biological relevance. For decades, Hoechst dyes have been the go-to standard for nuclear counterstaining. However, their inherent limitations, particularly concerning cytotoxicity, have spurred the development of superior alternatives. This guide provides an in-depth comparison of a promising coumarin-based fluorophore, Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, against the traditional Hoechst stains, offering researchers a compelling case for adopting a more advanced solution for live-cell analysis.
The Incumbent: Understanding Hoechst Stains
Hoechst stains (e.g., Hoechst 33342 and Hoechst 33258) are a family of blue fluorescent, cell-permeable dyes that bind to the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich regions.[1][2][] This specific binding mechanism makes them highly effective for visualizing the nucleus in both live and fixed cells.[4] Upon binding to DNA, their fluorescence intensity increases approximately 30-fold, providing a high signal-to-noise ratio for clear nuclear identification.[][4]
While effective, the very mechanism that makes Hoechst stains useful is also the source of their primary drawback. By binding directly to DNA, they interfere with critical cellular processes.
Key Limitations of Hoechst Stains:
-
Cytotoxicity and Mutagenicity: The interaction of Hoechst dyes with DNA can disrupt replication and cell division.[1] This interference is inherently cytotoxic and makes these compounds potentially mutagenic and carcinogenic, a significant concern for long-term live-cell imaging and studies where preserving normal cell physiology is paramount.[1][2]
-
Limited Application: Their utility is almost exclusively confined to nuclear staining. They provide no information about other cellular compartments or the metabolic state of the cell.
-
Phototoxicity: Like many UV-excitable dyes, prolonged exposure can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components and inducing apoptosis.
Caption: Mechanism of Hoechst stain action and its biological consequences.
The Challenger: Advantages of this compound
This compound belongs to the coumarin family of fluorophores. Coumarin derivatives are gaining significant traction in high-resolution cell imaging due to their favorable photophysical properties and, most importantly, their lower biological perturbation.[5][6]
Advantage 1: Significantly Reduced Cytotoxicity
The primary advantage of this coumarin derivative lies in its non-DNA-binding nature. Unlike Hoechst, its fluorescence is not dependent on intercalation or groove binding. Many coumarin-based probes have demonstrated low cytotoxicity, with high IC50 values, making them ideal for sensitive applications.[7] This allows for extended time-lapse imaging and functional assays without the confounding artifacts of dye-induced cell stress or death. Studies on various coumarin derivatives show that they are often not harmful to cultured cells, preserving cellular health for more accurate biological insights.[5][6]
Advantage 2: Versatile Targeting Beyond the Nucleus
While Hoechst is restricted to the nucleus, the physicochemical properties of coumarins can be tailored for diverse applications. Their fluorescence is often sensitive to the polarity of the microenvironment.[5][6] This property allows them to act as probes for cellular membranes and lipid-rich organelles. For instance, certain coumarin derivatives have been specifically designed to target the endoplasmic reticulum (ER), enabling the study of this organelle's structure and function.[7] This versatility opens up experimental possibilities far beyond the scope of a simple nuclear counterstain.
Caption: Workflow for comparing dye cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight. [8]2. Treatment: Prepare serial dilutions of both this compound and Hoechst 33342 in culture medium. Remove the old medium from the cells and add the dye solutions. Include untreated control wells. [8]3. Incubation: Incubate the cells for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals. [8]5. Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [8]6. Measurement: Measure the absorbance at 570 nm using a microplate reader. [8]7. Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value for each compound.
Protocol 2: Live-Cell Staining with this compound
-
Prepare Staining Solution: Prepare a working solution of the coumarin dye in a suitable buffer (e.g., PBS or live-cell imaging medium). A typical starting concentration range is 1-10 µM. [8]2. Cell Preparation: Grow cells on glass-bottom dishes suitable for microscopy.
-
Staining: Wash the cells twice with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. [8]4. Washing: Gently wash the cells three times with pre-warmed PBS or imaging medium to remove unbound dye. [8]5. Imaging: Replace the wash buffer with fresh, pre-warmed live-cell imaging buffer. Image the cells using a fluorescence microscope equipped with the appropriate filter set (e.g., Excitation/Emission ~437/477 nm, adjust based on specific derivative properties). [8]
Protocol 3: Standard Hoechst 33342 Nuclear Staining
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 at 5-10 µg/mL in PBS or culture medium. [9]2. Staining: Add the working solution directly to the culture medium of live cells on a microscopy dish.
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light. [9]4. Imaging: Image the cells directly without a wash step using a fluorescence microscope with a UV filter set (e.g., ~350 nm excitation and ~460 nm emission). [1]
Conclusion
While Hoechst stains have served the research community for years, their inherent cytotoxicity and limited application range represent significant constraints in the era of quantitative, long-term live-cell imaging. This compound, as a representative of the coumarin class of dyes, offers a compelling and superior alternative. Its advantages—drastically lower cytotoxicity, versatility in targeting cellular compartments beyond the nucleus, and often superior photophysical properties—empower researchers to conduct more sophisticated and biologically accurate experiments. By preserving cell health and expanding experimental possibilities, this coumarin derivative is poised to become an indispensable tool for scientists and drug development professionals seeking to push the boundaries of cellular analysis.
References
-
Signore, G., Nifosì, R., Albertazzi, L., Storti, B., & Bizzarri, R. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society, 132(4), 1276–1288. Retrieved from [Link]
-
Interchim. (n.d.). Hoechst 33258, 33342. Retrieved from [Link]
-
Wikipedia. (n.d.). Hoechst stain. Retrieved from [Link]
-
Bucevičius, J., Lukinavičius, G., & Gerasimaitė, R. (2018). The Use of Hoechst Dyes for DNA Staining and Beyond. Molecules, 23(5), 1008. Retrieved from [Link]
-
Thakur, M. L., DeFulvio, J., Richard, M. D., & Rifat, S. (1990). Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1137-1147. Retrieved from [Link]
-
Fronczek, J. R., Lamberty, M., & Allen, M. W. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology, 94(4), 734–741. Retrieved from [Link]
-
Signore, G., Nifosì, R., Albertazzi, L., Storti, B., & Bizzarri, R. (2010). Polarity-sensitive coumarins tailored to live cell imaging. Journal of the American Chemical Society, 132(4), 1276-88. Retrieved from [Link]
-
Wang, Y., et al. (2024). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of Hoechst-based DNA stains. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]
-
Request PDF. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from [Link]
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A Researcher's Guide to Spectral Overlap: Pairing Methyl 7-Hydroxycoumarin-3-Carboxylate with Common Fluorophores for FRET Applications
For researchers and drug development professionals leveraging fluorescence-based assays, the strategic selection of fluorophore pairs is paramount to experimental success. This is particularly true for applications relying on Förster Resonance Energy Transfer (FRET), a powerful technique for probing molecular interactions and dynamics. This guide provides an in-depth comparison of methyl 7-hydroxycoumarin-3-carboxylate, a blue-emitting fluorophore, with commonly used acceptor fluorophores, offering insights into their spectral compatibility and practical considerations for FRET-based experiments.
Introduction to Methyl 7-Hydroxycoumarin-3-Carboxylate: A Versatile Donor Fluorophore
Methyl 7-hydroxycoumarin-3-carboxylate belongs to the coumarin family of fluorescent dyes, which are widely utilized in biological research due to their high fluorescence quantum yields, relatively small size, and amenability to chemical modification. The 7-hydroxycoumarin scaffold, in particular, exhibits bright blue fluorescence, making it an excellent candidate as a donor fluorophore in FRET pairs. While the spectral properties of the methyl ester are not extensively reported independently, they are expected to be very similar to its carboxylic acid counterpart, 7-hydroxycoumarin-3-carboxylic acid, as the esterification of the 3-carboxyl group has a minimal effect on the electronic transitions of the core fluorophore.[1]
Spectral Properties of Methyl 7-Hydroxycoumarin-3-Carboxylate
The spectral characteristics of a fluorophore are the foundation for its use in any fluorescence-based application. For methyl 7-hydroxycoumarin-3-carboxylate, we will consider the well-documented properties of 7-hydroxycoumarin-3-carboxylic acid as a close and reliable proxy.
| Property | Value | Source |
| Excitation Maximum (λex) | ~352 nm | [2] |
| Emission Maximum (λem) | ~407 nm | [2] |
| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.32 | [3] |
Potential FRET Acceptors for a Coumarin Donor
The key to a successful FRET experiment lies in the selection of an appropriate acceptor fluorophore whose absorption spectrum significantly overlaps with the emission spectrum of the donor. For a blue-emitting donor like methyl 7-hydroxycoumarin-3-carboxylate, suitable acceptors are typically green or yellow-emitting fluorophores. Here, we compare two of the most widely used classes of fluorophores: fluoresceins and rhodamines.
| Fluorophore | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) |
| Fluorescein Isothiocyanate (FITC) | ~494 nm | ~518 nm | ~70,000 M⁻¹cm⁻¹ (pH 9) | ~0.92 |
| Tetramethylrhodamine Isothiocyanate (TRITC) | ~541 nm | ~572 nm | ~100,000 M⁻¹cm⁻¹ (in methanol) | ~0.20-0.40 |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including solvent polarity and pH.
The Principle of FRET and the Importance of Spectral Overlap
Förster Resonance Energy Transfer is a non-radiative process where an excited donor fluorophore transfers its energy to a proximal acceptor fluorophore.[4] This energy transfer is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[4]
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler". A critical parameter in FRET is the Förster distance (R₀), which is the distance at which the FRET efficiency is 50%. R₀ is determined by the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles.[5]
Caption: The process of Förster Resonance Energy Transfer (FRET).
Experimental Protocol: Determining FRET Efficiency in Solution via Steady-State Fluorescence Spectroscopy
This protocol outlines the measurement of FRET efficiency using the sensitized emission method, which is well-suited for solution-based assays with small molecule fluorophores.
Materials and Reagents
-
Methyl 7-hydroxycoumarin-3-carboxylate (Donor)
-
Fluorescein isothiocyanate (FITC) or Tetramethylrhodamine isothiocyanate (TRITC) (Acceptor)
-
Appropriate solvent (e.g., ethanol, PBS)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
Experimental Workflow
Caption: Workflow for determining FRET efficiency using sensitized emission.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare stock solutions of the donor and acceptor fluorophores in a suitable solvent.
-
Prepare three sets of solutions in quartz cuvettes:
-
Donor-only: A solution containing only the donor fluorophore at a known concentration.
-
Acceptor-only: A solution containing only the acceptor fluorophore at a known concentration.
-
Donor-Acceptor: A solution containing both the donor and acceptor at the same concentrations as the individual solutions.
-
-
-
Spectra Acquisition:
-
Donor Emission Spectrum: For the Donor-only and Donor-Acceptor solutions, excite the sample at the donor's excitation maximum (e.g., 352 nm) and record the emission spectrum across a range that covers both donor and acceptor emission (e.g., 370-650 nm).
-
Acceptor Emission Spectrum: For the Acceptor-only and Donor-Acceptor solutions, excite the sample at the acceptor's excitation maximum (e.g., 494 nm for FITC) and record the emission spectrum.
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correct for Background: Subtract the solvent blank spectrum from all measured spectra.
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.[6]
-
E = 1 - (FDA / FD)
-
Where:
-
FDA is the integrated fluorescence intensity of the donor in the presence of the acceptor.
-
FD is the integrated fluorescence intensity of the donor in the absence of the acceptor.
-
-
-
Alternatively, FRET efficiency can be calculated from the sensitized emission of the acceptor. This requires correction for direct excitation of the acceptor at the donor's excitation wavelength and for the bleed-through of the donor's emission into the acceptor's detection channel.[7]
-
Comparative FRET Performance
The choice between fluorescein and rhodamine as an acceptor for a coumarin donor depends on the specific experimental requirements. Fluorescein's high quantum yield generally leads to a larger Förster distance and potentially higher FRET efficiency.[8] However, its fluorescence is pH-sensitive. Rhodamines are generally more photostable and less pH-sensitive, but their quantum yields can be lower.
| Donor | Acceptor | Förster Distance (R₀) | FRET Efficiency (E) | Reference/Notes |
| Coumarin derivative | Fluorescein | ~4.6 - 5.5 nm | Can be efficient due to good spectral overlap and high acceptor quantum yield.[8] | [8][9] |
| Coumarin derivative | Rhodamine | ~4.5 - 6.0 nm | Can be efficient, often used in ratiometric sensors due to rhodamine's photostability.[10][11] | [10][11] |
Conclusion
Methyl 7-hydroxycoumarin-3-carboxylate is a valuable donor fluorophore for FRET studies due to its favorable spectral properties. When paired with common acceptors like fluorescein or rhodamine derivatives, it can be used to probe molecular interactions and conformational changes with high sensitivity. The selection of the optimal acceptor will depend on the specific experimental conditions, including pH, and the desired photophysical characteristics of the FRET pair. By following the detailed experimental protocol provided, researchers can reliably determine the FRET efficiency and gain valuable insights into their biological systems of interest.
References
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Calculation of FRET Efficiency from Sensitized Emission. Bio-protocol. Available at: [Link].
-
A quantitative protocol for intensity-based live cell FRET imaging. University of Cambridge. Available at: [Link].
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The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies. The fluorescence laboratory. Available at: [Link].
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Coumarin–fluorescein pair as a new donor–acceptor set for fluorescence energy transfer study of DNA. ResearchGate. (2001-01-01). Available at: [Link].
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Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. JoVE. (2021-03-15). Available at: [Link].
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How can I calculate FRET efficiency and also process images for qualitative analysis? ResearchGate. (2015-04-23). Available at: [Link].
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Tuning of donor-acceptor linker in rhodamine-coumarin conjugates leads remarkable solvent dependent FRET efficiency for Al3+ imaging in HeLa cells. ResearchGate. (2018-01-01). Available at: [Link].
-
Fluorescein isothiocyanate. Wikipedia. Available at: [Link].
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Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. RSC Publishing - The Royal Society of Chemistry. (2020-07-22). Available at: [Link].
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TRITC (Tetramethylrhodamine isothiocyanate). TdB Labs. Available at: [Link].
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Table 2: [Common donor/acceptor pairs for FRET and TR-FRET/HTRF1]. Assay Guidance Manual - NCBI. Available at: [Link].
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Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Olympus. Available at: [Link].
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A Practical Guide to Single Molecule FRET. PMC - NIH. Available at: [Link].
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A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Available at: [Link].
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FRET. Blizard Institute - Faculty of Medicine and Dentistry - Queen Mary University of London. Available at: [Link].
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(PDF) Demonstration of FRET in solutions. ResearchGate. (2016-01-19). Available at: [Link].
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Combining Graphical and Analytical Methods with Molecular Simulations To Analyze Time-Resolved FRET Measurements of Labeled Macromolecules Accurately. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link].
-
A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. PubMed Central. Available at: [Link].
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Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. PMC - NIH. Available at: [Link].
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Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. ResearchGate. (2019-01-01). Available at: [Link].
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7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. (2020-09-17). Available at: [Link].
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A Comparative Analysis of the Cytotoxicity of Methyl 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate and Other Common Fluorescent Stains
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular imaging and analysis, the choice of fluorescent stain is paramount, not only for achieving high-quality visualization but also for maintaining the integrity of the biological sample. An ideal fluorescent probe should exhibit bright and stable fluorescence while imparting minimal cytotoxicity. This guide provides a comprehensive comparison of the cytotoxic profiles of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative, against widely used nuclear and viability stains such as Hoechst 33342, DAPI (4′,6-diamidino-2-phenylindole), and Propidium Iodide (PI).
Introduction to this compound
This compound belongs to the coumarin family, a class of compounds known for their diverse pharmacological activities, including anticancer properties.[1][2][3] Coumarin derivatives are increasingly being explored for their potential as fluorescent probes due to their favorable photophysical properties. Understanding the inherent cytotoxicity of this compound is crucial for its application in live-cell imaging and other cellular assays.
Comparative Cytotoxicity Overview
The selection of a fluorescent stain often involves a trade-off between staining efficacy and cellular health. Stains that are highly effective at labeling specific cellular components may also interfere with cellular processes, leading to toxicity. This guide delves into the cytotoxic effects of this compound in comparison to established stains.
| Stain | Primary Application | Known Cytotoxic Effects |
| This compound | Fluorescent Probe (Coumarin-based) | Varies depending on the specific derivative and concentration; some coumarins exhibit significant cytotoxic and anticancer activity.[1][2][3] |
| Hoechst 33342 | Live or Fixed Cell Nuclear Staining | Can induce apoptosis, cause cell cycle arrest (commonly at G2/M), and inhibit DNA synthesis.[4][5][6] Toxicity is dose- and time-dependent and varies between cell types.[5][7] |
| DAPI | Primarily Fixed Cell Nuclear Staining | Considered toxic to live cells, leading to cell death over extended periods.[8][9] It is also a known mutagen.[8] |
| Propidium Iodide (PI) | Dead Cell Staining (Membrane Integrity) | Excluded by live cells, therefore primarily used to identify dead cells where the membrane is compromised.[10][11] Not suitable for long-term live-cell imaging. |
In-Depth Look at Common Stains and Their Cytotoxicity
Hoechst 33342: A Versatile but Potentially Perturbing Stain
Hoechst 33342 is a cell-permeant dye that binds to the minor groove of DNA, preferentially at AT-rich regions.[5][12] Its ability to stain the nuclei of living cells without requiring permeabilization has made it a popular choice for cell cycle analysis and apoptosis detection.[5] However, its interaction with DNA is not benign. Research has shown that Hoechst 33342 can inhibit DNA synthesis and induce apoptosis.[4][5] The cytotoxic effects are often concentration-dependent, with toxic effects reported at concentrations as low as 0.5 µg/mL.[5] Furthermore, it can cause cell cycle arrest, typically at the G2/M phase.[5] The phototoxicity of Hoechst 33342 is another significant concern in time-lapse microscopy, where repeated excitation can lead to apoptosis.[6]
DAPI: The Standard for Fixed Cells with Limited Live-Cell Application
DAPI is another minor groove-binding fluorescent stain that strongly binds to A-T rich regions of DNA.[9] While it can pass through the membrane of live cells, it does so less efficiently than Hoechst 33342 and is generally considered more toxic to living cells.[8][9] Consequently, DAPI is predominantly used for staining fixed cells.[8] Its use in live-cell imaging is limited due to its adverse effects on cell viability. DAPI is also classified as a known mutagen and requires careful handling.[8][9]
Propidium Iodide: The Gold Standard for Identifying Dead Cells
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] A key characteristic of PI is its inability to cross the membrane of live cells, making it an excellent marker for identifying dead cells with compromised membrane integrity.[11] In cytotoxicity assays, an increase in PI staining is a direct measure of cell death.[10][13] While invaluable for quantifying cell death, its membrane impermeability in viable cells means it cannot be used to stain living cells.
The Cytotoxicity of Coumarin Derivatives
Coumarin and its derivatives, including this compound, represent a broad class of compounds with a wide spectrum of biological activities. Numerous studies have focused on synthesizing and evaluating coumarin derivatives for their potential as anticancer agents.[1][2][3] This inherent cytotoxic potential necessitates careful evaluation when considering them for applications in live-cell imaging. The cytotoxicity of a specific coumarin derivative is highly dependent on its chemical structure and the cell type being studied. For instance, some synthesized coumarin derivatives have shown significant cytotoxic effects against cancer cell lines such as HL60, HepG2, and MCF-7, with IC50 values in the micromolar range.[1][2]
Experimental Protocols for Assessing Cytotoxicity
To objectively compare the cytotoxicity of these stains, standardized assays are essential. The following are detailed protocols for two of the most common methods: the MTT assay and the LDH assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
Experimental Workflow:
MTT Assay Workflow Diagram
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound and the other stains (Hoechst 33342, DAPI, PI). Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the stains for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[15] The intensity of the purple color is directly proportional to the number of viable cells.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[17][18] It is a reliable method for quantifying cell lysis.[19]
Experimental Workflow:
LDH Assay Workflow Diagram
Detailed Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells with the various stains as described for the MTT assay.
-
Establish Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture.[18]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.
-
Stop Reaction and Measure: Add the stop solution and measure the absorbance at approximately 490 nm.[17][21] The amount of LDH released is proportional to the number of lysed cells.
Conclusion and Recommendations
The choice of a fluorescent stain for cellular studies requires a careful balance between imaging requirements and potential cytotoxic effects.
-
This compound and other coumarin derivatives present an interesting class of compounds for developing novel fluorescent probes. However, their inherent biological activity, including potential cytotoxicity, must be thoroughly characterized for each specific derivative and application.
-
Hoechst 33342 is a viable option for live-cell nuclear staining but should be used at the lowest effective concentration and for the shortest possible duration to minimize its impact on cell health and function.[5] Its phototoxicity is a critical consideration for long-term imaging studies.[6]
-
DAPI remains a reliable stain for fixed cells but is generally not recommended for live-cell imaging due to its toxicity.[8]
-
Propidium Iodide is an indispensable tool for specifically identifying and quantifying dead cells but is not suitable for staining living cells.[11]
For researchers utilizing this compound or other novel coumarin-based stains, it is imperative to perform rigorous cytotoxicity testing using assays such as the MTT and LDH assays to determine the optimal, non-toxic working concentrations for their specific cell type and experimental conditions. This ensures the scientific validity of the experimental results by minimizing artifacts introduced by the fluorescent label itself.
References
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A Comparative Guide to Recent Advances in Coumarin-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Coumarin Scaffold
Coumarin and its derivatives represent a cornerstone in the field of fluorescent probe development.[1] This class of fluorophores, built upon a fundamental benzopyran-2-one ring system, is highly valued for its robust photophysical properties, including strong and stable fluorescence, high quantum yields, and excellent biocompatibility.[1] A key advantage of the coumarin scaffold is its structural versatility. The benzopyrone structure can be readily modified at various positions (notably C3, C4, C7), allowing for the precise tuning of its photophysical and chemical properties.[2][3] By strategically introducing electron-donating and electron-withdrawing groups, researchers can modulate excitation and emission wavelengths, enhance quantum efficiency, and, most importantly, install specific recognition sites for a target analyte.[1] This inherent adaptability has led to the development of a vast arsenal of coumarin-based probes for detecting a wide range of biologically and environmentally significant species.[4][5]
Core Design Principles and Sensing Mechanisms
The transformation of a passive coumarin dye into a responsive fluorescent probe is achieved through the integration of a recognition unit (receptor) with the fluorophore. The interaction of this receptor with a specific analyte triggers a change in the coumarin's photophysical properties, leading to a detectable signal. The design of these probes is primarily governed by a few key photophysical mechanisms.[3][6]
-
Intramolecular Charge Transfer (ICT): This is one of the most common mechanisms. In a typical ICT probe, the coumarin core is functionalized with both an electron-donating group (D) and an electron-withdrawing group (A). Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment and interactions with an analyte. Analyte binding can enhance or inhibit the ICT process, leading to a "turn-on," "turn-off," or ratiometric fluorescence response.[2]
-
Photoinduced Electron Transfer (PET): In PET-based sensors, a recognition unit with a readily available lone pair of electrons (like a tertiary amine) is linked to the coumarin fluorophore via a short spacer. In the "off" state, upon excitation, an electron from the receptor transfers to the fluorophore, quenching its fluorescence through a non-radiative pathway. When the receptor binds to a target analyte (e.g., a proton or a metal ion), the lone pair becomes engaged in the binding, which lowers its energy and inhibits the PET process. This blockage of the quenching pathway restores the fluorescence, resulting in a "turn-on" signal.[2][6]
-
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. This mechanism is often used to design probes that can monitor dynamic processes like enzyme activity. For instance, a coumarin donor can be linked to an acceptor quencher via a peptide sequence that is a substrate for a specific protease. In the intact state, the probe is quenched. Upon enzymatic cleavage, the donor and acceptor are separated, disrupting FRET and leading to a "turn-on" fluorescence signal from the coumarin.[2][3]
Comparative Review of Recent Probes by Analyte Class
The versatility of coumarin chemistry has been harnessed to create probes for a diverse array of analytes. Below is a comparative analysis of recent developments, categorized by the target species.
Probes for Metal Ions
Metal ions are fundamental to countless physiological and pathological processes, making their detection a key area of research. Coumarin-based chemosensors have been developed for a wide variety of metal ions, including Hg²⁺, Cu²⁺, Zn²⁺, and Fe³⁺.[4][7]
Design Causality: The design of metal ion probes often involves incorporating a specific chelating agent (the receptor) into the coumarin structure. The choice of chelator imparts selectivity. For instance, Schiff bases and hydrazone derivatives are commonly used due to their ability to coordinate with transition metal ions.[8] The binding event typically modulates a PET or ICT pathway. For paramagnetic ions like Cu²⁺, fluorescence quenching is a common signaling mechanism, whereas diamagnetic ions like Zn²⁺ or Hg²⁺ often lead to a "turn-on" response via chelation-enhanced fluorescence (CHEF).[8]
Comparative Data:
| Probe | Target Ion | Sensing Mechanism | λex (nm) | λem (nm) | LOD | Reference |
| Probe 1d | Hg²⁺ | CHEF (Turn-on) | 370 | 485 | 36.75 nM | [8] |
| Probe 1d | Cu²⁺ | Paramagnetic Quenching | 370 | 485 | 33 nM | [8] |
| W-HOCl | HOCl | Oxidation (Turn-on) | 370 | 452 | 6 nM | [9] |
| CouSePh | Biothiols | Nucleophilic Substitution | 405 | 500-550 | N/A | [10] |
| SWJT-14 | Cys/Hcy/GSH | Michael Addition/Cyclization | 410/460 | 490/550 | 0.02-0.92 µM | [11] |
Probes for Reactive Oxygen Species (ROS) and Biothiols
The balance between ROS (e.g., peroxynitrite, ONOO⁻; hypochlorous acid, HOCl) and antioxidants like biothiols (e.g., glutathione, GSH; cysteine, Cys) is critical for cellular homeostasis.[12][13] Imbalances are linked to numerous diseases, driving the development of probes to monitor these species.
Design Causality: Probes for ROS often rely on analyte-specific chemical reactions. For example, HOCl can oxidize a sulfide moiety to a sulfoxide, disrupting a PET quenching mechanism and turning on fluorescence.[9] For biothiols, common strategies involve Michael addition reactions or nucleophilic aromatic substitution.[11][14] The unique reactivity of Cys (containing both thiol and amine groups) can be exploited to design probes that differentiate it from other biothiols through a subsequent cyclization reaction, leading to a distinct fluorescence signal.[11]
A notable recent development is the creation of 'AND' logic gate probes that require the simultaneous presence of two different analytes, such as ONOO⁻ and GSH, to produce a signal.[12] This allows for the investigation of the interplay between different species in complex biological processes.[12]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the characterization of any new fluorescent probe must follow rigorous, standardized protocols.
Protocol 1: Determination of Limit of Detection (LOD)
Rationale: The LOD defines the lowest concentration of an analyte that can be reliably detected by the probe. This is a critical parameter for assessing the probe's sensitivity and its suitability for detecting analytes at biologically relevant concentrations.
Step-by-Step Methodology:
-
Prepare Blank Solution: Prepare a solution containing the fluorescent probe (e.g., 10 µM) in the appropriate buffer (e.g., PBS, pH 7.4) without any analyte.
-
Measure Blank Fluorescence: Record the fluorescence intensity of the blank solution at the probe's emission maximum. Repeat the measurement at least 10 times to obtain a standard deviation (σ_blank).
-
Prepare Calibration Curve: Prepare a series of solutions with the probe (10 µM) and varying, low concentrations of the target analyte.
-
Measure Fluorescence: Record the fluorescence intensity for each concentration.
-
Plot Data: Plot the fluorescence intensity versus the analyte concentration. The slope of the linear portion of this curve is the sensitivity (S).
-
Calculate LOD: The LOD is calculated using the formula: LOD = 3 × (σ_blank / S) .
Protocol 2: General Procedure for Live Cell Imaging
Rationale: Validating a probe's performance in a complex biological environment is essential. This protocol outlines the general steps for imaging an analyte in living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture them in an appropriate medium (e.g., DMEM) until they reach 60-70% confluency.
-
Probe Loading: Wash the cells three times with phosphate-buffered saline (PBS). Incubate the cells with a solution of the coumarin probe (e.g., 5-10 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37 °C.
-
Washing: Wash the cells again with PBS three times to remove any excess, non-internalized probe.
-
Analyte Stimulation (for exogenous detection): For detecting an exogenously added analyte, incubate the probe-loaded cells with the analyte of interest for a specific duration. For endogenous detection, this step is omitted.
-
Imaging: Immediately image the cells using a confocal fluorescence microscope. Excite the cells at the probe's λex and collect the emission at the appropriate wavelength range.
-
Control Experiments: Perform control experiments, such as imaging cells without the probe, or pre-treating cells with an inhibitor or scavenger for the target analyte before probe loading, to confirm the signal's specificity.
Future Outlook and Challenges
The field of coumarin-based fluorescent probes continues to evolve rapidly. Key future directions include the development of probes with near-infrared (NIR) emission profiles to allow for deeper tissue penetration and reduced background autofluorescence.[15] Another significant challenge is improving the design of ratiometric probes, which can provide more accurate quantitative measurements by minimizing interference from environmental factors.[15] Furthermore, creating probes with multi-analyte detection capabilities and advanced logic-gate functions will be crucial for dissecting complex biological networks and disease pathways.[7][12]
References
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Hughes, T., et al. (2020). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. Royal Society of Chemistry. [Link]
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Xie, J., et al. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Bentham Science. [Link]
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Semantic Scholar. (n.d.). Review of recent advancements in fluorescent chemosensor for ion detection via coumarin derivatives. [Link]
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Wang, L., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. [Link]
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ResearchGate. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. [Link]
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ResearchGate. (n.d.). Coumarin-based Chemosensors for Metal Ions Detection. [Link]
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Bentham Science Publishers. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. [Link]
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ResearchGate. (n.d.). Review of recent advancements in fluorescent chemosensor for ion detection via coumarin derivatives. [Link]
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Bentham Science Publishers. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. [Link]
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SciSpace. (2020). Synthesis and application of coumarin fluorescence probes. [Link]
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NanoWorld Journal. (2023). A Decennary Update on Coumarin Derived Fluorescent Nanosensors and Chemosensors for Selective Sensing of Heavy Metal Ions. [Link]
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SciSpace. (2020). Synthesis and application of coumarin fluorescence probes. [Link]
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Scite. (2022). Coumarin‐based Chemosensors for Metal Ions Detection. [Link]
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RSC Publishing. (n.d.). Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples. [Link]
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ResearchGate. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. [Link]
-
CNKI. (2022). Coumarin-based Reactive Fluorescent Probes For The Detection Of Biological Thiols. [Link]
-
MDPI. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. [Link]
-
Journal of Materials Chemistry B (RSC Publishing). (n.d.). A coumarin-based fluorescent probe with 4-phenylselenium as the active site for multi-channel discrimination of biothiols. [Link]
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OUCI. (2022). Coumarin‐based Chemosensors for Metal Ions Detection. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 2107-77-9 or 86788-49-0), a coumarin derivative commonly used in chemical synthesis and research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Assessment
Before handling any chemical for disposal, it is imperative to understand its intrinsic hazards. This compound is classified as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) can vary by supplier, the parent compound, 7-Hydroxycoumarin-3-carboxylic Acid, and related esters are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] The general hazard profile for similar coumarin esters suggests that this compound should be handled with care.
A related compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful. The associated hazard statements warn that the substance is harmful if swallowed, in contact with skin, or if inhaled. Therefore, all waste streams containing this compound must be treated as hazardous chemical waste.
Table 1: Chemical and Hazard Summary
| Property | Information | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 7-Hydroxycoumarin-3-carboxylic Acid Methyl Ester | [3] |
| CAS Number | 2107-77-9 / 86788-49-0 | [4] |
| Molecular Formula | C₁₁H₈O₅ | |
| Physical Form | Solid | |
| GHS Pictogram | ||
| Signal Word | Warning | |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | [1] |
| Disposal Classification | Hazardous Chemical Waste | [5][6][7] |
Core Principles of Laboratory Chemical Waste Management
The disposal protocol for this compound is grounded in established principles for managing hazardous laboratory waste. The goal is to ensure waste is handled, stored, and disposed of in a manner that is safe and environmentally sound.[8]
-
Segregation: Never mix incompatible waste streams.[5] Waste containing this compound should be segregated from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Containment: Use only appropriate, leak-proof containers for waste accumulation.[8] Containers must be kept closed at all times except when adding waste.[6]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as waste accumulation begins.[6]
-
Minimization: Laboratories should implement strategies to minimize the volume of chemical waste generated. This includes ordering only the necessary quantities of chemicals and substituting with less hazardous alternatives where feasible.[8][9]
Step-by-Step Disposal Protocol
This section provides a direct, procedural workflow for the safe disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[10]
-
Body Protection: A standard laboratory coat is required.[7]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhaling dust.[2]
Step 2: Waste Collection and Segregation
Properly segregate all waste materials contaminated with this compound at the point of generation.
-
Solid Waste: Collect all unused or expired solid compounds, along with contaminated consumables (e.g., weighing papers, gloves, pipette tips, paper towels), in a designated, sealable hazardous waste container lined with a durable plastic bag.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not dispose of solutions down the drain.[11] Aqueous waste from cleaning contaminated glassware must also be collected as hazardous waste.[7]
-
Empty Containers: An empty container that once held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing and ensuring the container is dry, deface or remove the original chemical label before disposing of it as regular trash.[6]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. As soon as the first item of waste is placed in the container, affix a hazardous waste tag provided by your institution's EHS department.[6] The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.
-
The accumulation start date (the date the first waste was added).[7]
-
The primary hazard characteristics (e.g., "Toxic," "Irritant").[7]
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must:
-
Be at or near the point of generation.
-
Be under the control of the laboratory personnel.
-
Be secure and away from incompatible materials.[7]
-
Have secondary containment, such as a spill tray, to contain any potential leaks.[6]
Federal and state regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste).[6]
Step 5: Arranging Final Disposal
Once the waste container is full or you are nearing the storage time limit, arrange for its removal.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[7][8]
-
Do not attempt to transport the waste yourself or dispose of it through municipal trash services. All chemical waste must be handled by a licensed disposal contractor.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
This document provides essential, field-tested guidance for researchers, scientists, and drug development professionals on the safe handling of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 86788-49-0). As a coumarin derivative, this compound requires stringent safety protocols to mitigate potential health risks. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and ensure the integrity of your research.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its risk profile dictates the necessary control measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment.
| Hazard Identification | Details |
| GHS Pictogram | GHS07: Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Compound Form | Solid, fine powder. |
These classifications are not abstract warnings; they represent tangible risks in a laboratory setting. The "harmful" designation indicates that acute exposure through inhalation, skin contact, or ingestion can cause significant, non-lethal health effects. As the compound is a solid powder, the primary risk is the generation of airborne dust during handling, which can be easily inhaled or settle on skin and surfaces.
Engineering Controls: Your Primary Barrier to Exposure
The hierarchy of controls in laboratory safety prioritizes engineering solutions over personal protective equipment. PPE is the final line of defense, not the first.
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow contains airborne particles and vapors, pulling them away from the user's breathing zone and preventing inhalation, which directly mitigates the H332 hazard.[2]
General Laboratory Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): A Mandated Protocol
When engineering controls are properly used, PPE provides a critical final barrier against residual risks like splashes or accidental contact. The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification and Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. [1] Nitrile provides excellent protection against a wide range of chemicals and is suitable for tasks involving potential splashes or incidental contact.[3] Always inspect gloves for tears or punctures before use. For prolonged or large-volume work, consult a glove manufacturer's compatibility chart. Contaminated gloves should never be worn outside the immediate work area and hands must be washed thoroughly after removal.[4] |
| Eye & Face Protection | Chemical splash goggles. [5] Standard safety glasses are insufficient as they do not protect against fine airborne particles or splashes from all angles. Goggles that form a seal around the eyes are required to mitigate the risk of eye irritation.[6] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4] |
| Body Protection | Buttoned, long-sleeved laboratory coat. This protects the skin and personal clothing from contamination by dust or splashes.[7] Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.[8] |
| Respiratory Protection | Required if a fume hood is not available. In the rare event that a procedure cannot be performed inside a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1] This directly addresses the H332 (Harmful if inhaled) hazard. A proper fit test and training are essential for respirator effectiveness. |
Procedural Guide: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes variability and risk. The following procedure integrates safety controls at every step.
Step 1: Preparation
-
Verify that the chemical fume hood is operational and the certification is current.
-
Cover the work surface within the fume hood with absorbent, plastic-backed paper to contain spills.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the hood.
-
Ensure an approved hazardous waste container is properly labeled and accessible.[1]
Step 2: Donning PPE
-
Put on the laboratory coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands, then don the correct size of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Perform all manipulations at least six inches inside the fume hood sash.[8]
-
Carefully open the container. Avoid creating airborne dust.
-
Use a spatula to gently transfer the required amount of solid onto a weigh boat or into a container. Do not pour the powder directly from the bottle if it can be avoided.
-
Securely close the primary container immediately after use.
Step 4: Post-Handling and Decontamination
-
Carefully clean any contaminated spatulas or glassware within the fume hood.
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated paper liner in the designated solid hazardous waste container.
Step 5: Doffing PPE
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the hazardous waste container.
-
Remove the lab coat.
-
Remove goggles.
-
Wash hands and arms thoroughly with soap and water.[2]
Caption: Workflow for handling this compound.
Operational Plan for Waste Disposal
Improper disposal of chemical waste poses a significant threat to environmental and public health. All waste generated from handling this compound must be treated as hazardous.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste Collection: Collect all contaminated solid waste, including gloves, weigh paper, pipette tips, and absorbent liners, in a designated, sealable hazardous waste container.
-
Aqueous Waste Collection: Do not discharge any solutions or wash water containing the compound into the sewer system.[1] Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Irritant"
-
The accumulation start date.
-
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Contact your EHS department or a licensed chemical waste contractor for final pickup and disposal.
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accident.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[9] |
Spill Response: In case of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. If the spill is large or you are unsure, evacuate the lab and notify your supervisor and EHS department immediately. All materials used for cleanup must be disposed of as hazardous waste.
References
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Emedco. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
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PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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University of Richmond. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
